molecular formula C5H9NO3 B556123 cis-4-Hydroxy-D-proline CAS No. 2584-71-6

cis-4-Hydroxy-D-proline

Cat. No.: B556123
CAS No.: 2584-71-6
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxyproline is a monohydroxyproline where the hydroxy group is located at the 4-position. It is found in fibrillar collagen. It has a role as a human metabolite. It is a conjugate acid of a 4-hydroxyprolinate. It is a tautomer of a 4-hydroxyproline zwitterion.
4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.
A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12543
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Proline, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Proline, homopolymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-4-Hydroxy-L-proline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3398-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cis-4-Hydroxy-D-proline. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Identity and Structure

This compound, also known as (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative of D-proline.[1][2] The "cis" configuration indicates that the hydroxyl group on the fourth carbon and the carboxyl group on the second carbon are on the same side of the pyrrolidine (B122466) ring. It serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₉NO₃[4][5][6]
Molecular Weight 131.13 g/mol [2][4][5][6]
CAS Number 2584-71-6[4][5][6]
Appearance White to off-white crystalline powder[1][3]
Melting Point 243 °C (decomposes)[1][7]
Boiling Point 355.2 °C at 760 mmHg (predicted)[8]
Solubility Soluble in water (100 mg/mL; 5 g/100 mL)[4][8][9][10]
pKa 2.14 ± 0.40 (predicted)[10]
Optical Rotation ([α]D) +56.0° to +60.0° (c=2, H₂O)[11][12][13]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively available in publicly accessible literature. The data presented are typically found on supplier specification sheets and chemical databases. However, standard methodologies for these measurements are outlined below.

3.1. Melting Point Determination

The melting point is generally determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a substance like this compound that decomposes, the temperature at which decomposition begins is noted.

3.2. Solubility Assessment

A qualitative and quantitative assessment of solubility can be performed by adding increasing amounts of the solute to a fixed volume of the solvent (in this case, water) at a constant temperature. The mixture is stirred until saturation is reached. The concentration at which no more solute dissolves represents its solubility.

3.3. Optical Rotation Measurement

Specific rotation is measured using a polarimeter. A solution of known concentration of this compound in a specified solvent (water) is prepared. This solution is placed in a polarimeter tube of a known path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

The following workflow illustrates the general steps for determining the specific rotation of a compound.

G A Prepare a solution of known concentration (c) B Fill polarimeter cell of known path length (l) A->B C Measure the observed rotation (α) at a specific temperature and wavelength B->C D Calculate Specific Rotation [α] = α / (l * c) C->D

Caption: General workflow for measuring optical rotation.

Classification and Relationships

This compound is classified as a non-proteinogenic, cyclic alpha-amino acid. Its relationship to other amino acids and its basic classification are depicted in the diagram below.

G A Amino Acids B Cyclic Amino Acids A->B E Non-proteinogenic Amino Acids A->E C Proline and Derivatives B->C D This compound C->D E->D

Caption: Classification of this compound.

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of cis-4-Hydroxy-D-proline, a rare stereoisomer of hydroxyproline (B1673980). While its L-counterpart, trans-4-hydroxy-L-proline, is a well-known major component of collagen, the natural presence of this compound is far more limited and has been identified in specific biological niches. This document details its known natural sources, primarily in bacteria and marine invertebrates, and elucidates the key metabolic pathway responsible for its formation. Furthermore, this guide presents detailed experimental protocols for the detection and quantification of this unique amino acid, alongside an exploration of its potential, though still largely uncharacterized, role in biological signaling.

Natural Occurrence of this compound

The natural occurrence of this compound is not widespread and appears to be confined to specific organisms where it plays a role as a metabolic intermediate. Unlike trans-4-hydroxy-L-proline, it is not a primary structural component of proteins.

Bacterial Kingdom

The most well-documented natural source of this compound is within the bacterial domain, particularly in species that can utilize trans-4-hydroxy-L-proline as a carbon and nitrogen source.

  • Sinorhizobium meliloti : This nitrogen-fixing bacterium, found in the root nodules of alfalfa, is a key organism for studying the metabolism of hydroxyproline. It possesses the enzymatic machinery to convert trans-4-hydroxy-L-proline, likely derived from plant cell wall glycoproteins, into this compound as part of a catabolic pathway.[1][2]

  • Aeromonas veronii : This bacterium has also been reported to contain this compound.[3]

  • Other Bacteria : The metabolic pathway for hydroxyproline degradation is found in various other bacteria, suggesting that the presence of this compound may be more widespread within this kingdom than currently documented.

Marine Invertebrates

Recent analytical studies have identified the presence of free D-amino acids in marine bivalves.

  • Ark Shell (Scapharca broughtonii) : Tissues of the ark shell have been shown to contain this compound.[4] While the precise concentration has not been quantified in available literature, its presence points to a potential physiological role in these organisms. Other D-amino acids, such as D-aspartate and D-alanine, have been found in various marine bivalves, sometimes at concentrations comparable to their L-enantiomers.[5]

Other Potential Sources
  • Human Urine : Trace amounts of this compound have been detected in human urine.[4] Its origin is likely linked to the metabolic activities of the gut microbiome rather than being endogenously produced by human cells. Animal tissues are not known to synthesize cis-4-hydroxyproline.[6]

  • Daphnia pulex : This species of water flea has also been reported to contain this compound.[3]

Biosynthesis and Metabolic Pathways

The primary route for the natural formation of this compound is not through direct synthesis but via the enzymatic modification of the more common trans-4-hydroxy-L-proline. This occurs as a key step in the catabolic pathway of trans-4-hydroxy-L-proline in certain bacteria.

The trans-4-hydroxy-L-proline Catabolic Pathway

This pathway allows bacteria to utilize trans-4-hydroxy-L-proline, a component of collagen and plant cell wall proteins, as a source of energy and nutrients. The initial steps are crucial for the formation of this compound.

The key enzymes involved in this pathway are:

  • Hydroxyproline 2-epimerase : This enzyme catalyzes the stereochemical inversion at the C2 position of trans-4-hydroxy-L-proline to yield this compound.[1]

  • This compound dehydrogenase : This FAD-containing enzyme then oxidizes this compound to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[7][8]

Further enzymatic steps convert this intermediate into α-ketoglutarate, which can then enter central carbon metabolism.[1][2]

trans_4_hydroxy_L_proline_catabolism T4LHyp trans-4-hydroxy-L-proline C4DHyp This compound T4LHyp->C4DHyp Hydroxyproline 2-epimerase P4H2C Δ¹-pyrroline-4-hydroxy- 2-carboxylate C4DHyp->P4H2C This compound dehydrogenase AKGSA α-ketoglutarate semialdehyde P4H2C->AKGSA Δ¹-pyrroline-4-hydroxy- 2-carboxylate deaminase AKG α-ketoglutarate AKGSA->AKG α-ketoglutarate semialdehyde dehydrogenase

Bacterial catabolism of trans-4-hydroxy-L-proline.

Potential Signaling Roles

While the metabolic role of this compound is established, its function in signaling pathways is less clear but can be inferred from the broader context of D-amino acids in bacteria. D-amino acids are increasingly recognized as important signaling molecules in bacterial communities, regulating processes such as:

  • Biofilm formation and dispersal : D-amino acids can modulate the structural integrity of biofilms.[9][10]

  • Cell wall remodeling : They play a role in modifying the peptidoglycan composition, which can affect cell shape and resistance to stress.[9][10]

  • Spore germination : Some D-amino acids can influence the germination of bacterial spores.[11]

Although a specific signaling pathway directly initiated by this compound has not yet been elucidated, its presence as a free amino acid in environments where D-amino acid signaling occurs suggests it may have a currently uncharacterized role in these processes.

D_amino_acid_signaling DAA D-Amino Acids (e.g., this compound) Receptor Bacterial Receptor (Putative) DAA->Receptor Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response Signal->Response Biofilm Biofilm Modulation Response->Biofilm CellWall Cell Wall Remodeling Response->CellWall Spore Spore Germination Response->Spore

Generalized D-amino acid signaling in bacteria.

Experimental Protocols

The detection and quantification of this compound are challenging due to its low abundance and the presence of other stereoisomers. Advanced chromatographic techniques coupled with mass spectrometry are typically required.

Sample Preparation

Proper sample preparation is critical to release this compound from any potential conjugates and to remove interfering substances.

Table 1: Sample Preparation Protocols

Sample TypeProtocolReference
Bacterial Cells 1. Harvest cells by centrifugation. 2. Lyse cells (e.g., sonication, bead beating). 3. Perform acid hydrolysis (6 M HCl at 110-120°C for 6-24 hours) to release bound amino acids. 4. Neutralize the hydrolysate. 5. Remove precipitates by centrifugation.[12]
Marine Tissues 1. Homogenize tissue in a suitable buffer. 2. Precipitate proteins with an organic solvent (e.g., ethanol). 3. Centrifuge to remove precipitated proteins. 4. The supernatant containing free amino acids can be directly analyzed or subjected to acid hydrolysis to analyze total amino acid content.[13]
Biological Fluids (e.g., Urine) 1. Centrifuge to remove particulate matter. 2. For total amino acid analysis, perform acid hydrolysis (e.g., equal volume of concentrated HCl at 120°C for 3 hours). 3. For analysis of free amino acids, deproteinize with an organic solvent or by ultrafiltration. 4. Clarify with activated charcoal if necessary.[13]
Analytical Methodologies

The chiral separation of hydroxyproline isomers is essential for the specific detection of this compound. This is typically achieved by derivatization with a chiral reagent followed by chromatographic separation.

This is a highly sensitive and specific method for the quantification of this compound.

Protocol:

  • Derivatization : React the amino acid sample with a chiral derivatizing agent. A common reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[1][4]

  • Chromatographic Separation :

    • Column : A Pirkle-type enantioselective column (e.g., Singularity CSP-001S) or a reversed-phase C18 column can be used.[4]

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically employed.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive or negative mode.

    • Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for the derivatized this compound should be determined using a standard.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Hydrolysis (optional) Sample->Hydrolysis Extraction Extraction/Deproteinization Hydrolysis->Extraction Derivatization Chiral Derivatization Extraction->Derivatization HPLC HPLC Separation (Chiral Column) Derivatization->HPLC MS Tandem Mass Spectrometry (MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Workflow for HPLC-MS/MS analysis.

GC-MS is another powerful technique for the analysis of hydroxyproline isomers, requiring derivatization to increase volatility.

Protocol:

  • Derivatization : A two-step derivatization is often employed:

    • Esterification : Convert the carboxylic acid group to an ester (e.g., methyl ester using methanolic HCl).[7]

    • Acylation : Acylate the amino and hydroxyl groups using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[7][14]

  • Chromatographic Separation :

    • Column : A chiral capillary column (e.g., CHIRALDEX G-TA).

    • Temperature Program : A temperature gradient is used to separate the derivatized isomers.

  • Mass Spectrometric Detection :

    • Ionization : Electron Ionization (EI).

    • Detection : Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Sample_GC Biological Sample Extract Esterification Esterification Sample_GC->Esterification Acylation Acylation Esterification->Acylation GC GC Separation (Chiral Column) Acylation->GC MS_GC Mass Spectrometry (SIM) GC->MS_GC Data_GC Data Acquisition & Quantification MS_GC->Data_GC

Workflow for GC-MS analysis.

Quantitative Data

To date, there is a notable scarcity of published quantitative data on the natural concentrations of this compound. While its presence has been qualitatively confirmed in the organisms mentioned, further research is required to establish its physiological concentration ranges in these natural sources. The development and application of the sensitive analytical methods described herein are crucial for advancing our understanding of the quantitative aspects of this compound's natural occurrence.

Conclusion

This compound is a rare, naturally occurring D-amino acid, primarily found as a metabolic intermediate in the bacterial catabolism of trans-4-hydroxy-L-proline. Its presence has also been confirmed in certain marine invertebrates, suggesting a broader, albeit still limited, distribution in nature. While its role as a metabolite is clear, its potential function as a signaling molecule, in line with other bacterial D-amino acids, remains an exciting area for future investigation. The advanced analytical protocols detailed in this guide provide the necessary tools for researchers to accurately detect and quantify this compound, which will be instrumental in uncovering its precise physiological roles and concentrations in various biological systems. This knowledge will be invaluable for researchers in microbiology, marine biology, and drug development, potentially opening new avenues for understanding and exploiting the functions of this unique molecule.

References

Cis-4-Hydroxy-D-proline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Unique D-Amino Acid Metabolite in Biological Systems

This technical guide provides a detailed overview of cis-4-Hydroxy-D-proline, a non-proteinogenic amino acid that has garnered increasing interest within the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its presence in biological systems, its metabolic pathways, and its potential physiological significance. The guide includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways.

Introduction to this compound

This compound is a stereoisomer of hydroxyproline (B1673980), a major component of collagen. Unlike the more common trans-4-hydroxy-L-proline, the cis-D isomer is not incorporated into proteins and exists as a free metabolite.[1] While D-amino acids were once considered rare in mammals, it is now understood that they play significant roles in various physiological processes, including neurotransmission and immune responses.[2][3][4] this compound has been identified in various organisms, from bacteria to humans, suggesting its involvement in conserved biological pathways.[5] Its unique structure and metabolic fate make it a subject of interest for understanding D-amino acid metabolism and for potential applications in drug development and as a biomarker.[6][7]

Natural Occurrence and Biosynthesis

This compound has been detected in a range of biological systems and food sources. In mammals, its presence has been confirmed in human urine.[8] It has also been identified in bivalve tissues, such as the ark shell.[8] Certain fermented foods and beverages are also known to contain this D-amino acid.[8] In the microbial world, it is a key intermediate in the degradation of trans-4-hydroxy-L-proline by various bacteria, including Sinorhizobium meliloti and Pseudomonas species.[9][10]

The biosynthetic origin of this compound in mammals is not yet fully elucidated. It is hypothesized to originate from two primary sources: the metabolic activities of the gut microbiota and endogenous enzymatic pathways. While mammals are known to synthesize D-serine and D-aspartate via racemases, a specific racemase for the production of this compound has not been identified.[2][4] However, the presence of D-amino acid oxidase (DAO) in mammals, an enzyme capable of degrading various D-amino acids, suggests a system for managing D-amino acid levels, including potentially those of this compound.[3][11]

In bacteria, the biosynthesis of this compound is a well-defined step in the catabolism of trans-4-hydroxy-L-proline, a major constituent of collagen.[10] This pathway is initiated by the epimerization of trans-4-hydroxy-L-proline to this compound.[10]

Metabolic Pathways

The metabolic pathways involving this compound are best characterized in bacteria, where it serves as an intermediate in the conversion of trans-4-hydroxy-L-proline to α-ketoglutarate, a key component of the citric acid cycle.[9][10][12]

Bacterial Catabolism of trans-4-hydroxy-L-proline

The bacterial degradation pathway of trans-4-hydroxy-L-proline involves a series of enzymatic reactions, with this compound as a central intermediate.

bacterial_metabolism T4LHyp trans-4-hydroxy-L-proline C4DHyp This compound T4LHyp->C4DHyp Hydroxyproline 2-epimerase P4H2C Δ¹-Pyrroline-4-hydroxy- 2-carboxylate C4DHyp->P4H2C This compound dehydrogenase AKGSA α-Ketoglutarate semialdehyde P4H2C->AKGSA Δ¹-Pyrroline-4-hydroxy- 2-carboxylate deaminase AKG α-Ketoglutarate AKGSA->AKG α-Ketoglutarate semialdehyde dehydrogenase

Bacterial catabolism of trans-4-hydroxy-L-proline.

In this pathway, trans-4-hydroxy-L-proline is first converted to this compound by the enzyme hydroxyproline 2-epimerase.[10] Subsequently, this compound dehydrogenase, a FAD-containing enzyme, oxidizes this compound to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[9][10][12] This intermediate is then deaminated to α-ketoglutarate semialdehyde, which is finally oxidized to α-ketoglutarate.[10]

Mammalian Metabolism

The metabolism of this compound in mammals is less understood. The primary enzyme implicated in the degradation of D-amino acids in mammals is D-amino acid oxidase (DAO).[3][11][13] DAO catalyzes the oxidative deamination of a broad range of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[3] It is plausible that this compound is a substrate for DAO, which would lead to its conversion to 1-Pyrroline-4-hydroxy-2-carboxylate.

mammalian_metabolism cluster_reactants Reactants cluster_products Products C4DHyp This compound P4H2C 1-Pyrroline-4-hydroxy- 2-carboxylate C4DHyp->P4H2C D-amino acid oxidase (DAO) H2O2 Hydrogen Peroxide Oxygen Oxygen

Proposed mammalian metabolism of this compound.

Physiological Role and Involvement in Disease

The specific physiological roles of this compound in mammals are still under investigation. However, based on the known functions of other D-amino acids, several potential roles can be hypothesized. D-serine, for instance, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and plays a crucial role in neurotransmission.[2][4] D-aspartate is involved in neurogenesis and hormone regulation.[2][4] It is possible that this compound may also have functions in the nervous or endocrine systems.

Furthermore, the metabolism of D-amino acids by DAO at host-microbe interfaces, such as the gut and in neutrophils, is part of the innate immune defense system.[3] The oxidation of bacterial D-amino acids by DAO generates hydrogen peroxide, which has antimicrobial activity.[3] Therefore, this compound, potentially originating from the gut microbiota, could be involved in modulating host-microbe interactions and immune responses.

Elevated or decreased levels of hydroxyproline, in general, have been associated with various diseases, serving as a potential biochemical marker.[14] While most studies focus on the L-isomer, the presence of cis-4-D-Hyp in human urine suggests that its levels could also be altered in pathological conditions, warranting further investigation into its utility as a disease biomarker.[8]

Quantitative Data

Currently, there is limited quantitative data available in the literature regarding the concentrations of this compound in biological systems. One study reported its presence in human urine, but did not provide specific concentration ranges.[8] The kinetic parameters for the bacterial enzyme this compound dehydrogenase from Sinorhizobium meliloti have been determined.

Table 1: Kinetic Parameters of S. meliloti this compound Dehydrogenase

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1·mM-1)
This compound0.23 ± 0.02153 ± 4665
trans-4-hydroxy-D-proline0.57 ± 0.04126 ± 4221
D-proline1.15 ± 0.08139 ± 5121
D-pipecolate20.2 ± 1.1142 ± 57.03
D-methionine28.1 ± 2.04.16 ± 0.160.148
Data from Watanabe et al. (2017)[9]

Experimental Protocols

The accurate detection and quantification of this compound in complex biological matrices require sensitive and specific analytical methods. Two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol for 2D LC-MS/MS Analysis

This protocol is adapted from a method developed for the enantioselective determination of proline and hydroxyproline isomers.[8]

1. Sample Preparation (from plasma or urine): a. To 50 µL of plasma or urine, add 150 µL of methanol (B129727) to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried residue in 50 µL of a derivatization buffer (e.g., borate (B1201080) buffer, pH 8.0). b. Add 50 µL of a 10 mg/mL solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile. c. Heat the mixture at 60°C for 5 minutes. d. Cool the reaction mixture and add 50 µL of 0.1% formic acid in water to stop the reaction.

3. 2D LC-MS/MS Analysis:

  • First Dimension (Reversed-Phase Separation):

    • Column: C18 column (e.g., Singularity RP18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the NBD-derivatized amino acids.

    • The fraction containing the hydroxyproline isomers is collected.

  • Second Dimension (Chiral Separation):

    • Column: Pirkle-type enantioselective column (e.g., Singularity CSP-001S).

    • Mobile Phase: An isocratic mixture of solvents suitable for chiral separation (e.g., hexane/ethanol/trifluoroacetic acid).

    • The collected fraction from the first dimension is injected into the second dimension.

  • Mass Spectrometry (Tandem Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of NBD-derivatized this compound.

lc_ms_workflow Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Derivatization Derivatization (NBD-F) Precipitation->Derivatization LC1 1st Dimension LC (Reversed-Phase) Derivatization->LC1 Fraction Fraction Collection LC1->Fraction LC2 2nd Dimension LC (Chiral Separation) Fraction->LC2 MS Tandem Mass Spectrometry (MS/MS) LC2->MS Data Data Analysis MS->Data

Workflow for 2D LC-MS/MS analysis.
Protocol for GC-MS Analysis

This protocol is a general guideline for the analysis of hydroxyproline by GC-MS and would require optimization for this compound.[15]

1. Sample Preparation (from tissue): a. Homogenize the tissue sample. b. Perform acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to release free hydroxyproline from collagen. c. Neutralize the hydrolysate and desalt it using a solid-phase extraction (SPE) cartridge.

2. Derivatization: a. Evaporate the sample to dryness. b. Add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile). c. Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Injection: Splitless mode.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized this compound.

Conclusion and Future Directions

This compound is an intriguing metabolite that is increasingly being recognized for its presence and potential roles in a variety of biological systems. While its metabolism is well-characterized in bacteria, its significance in mammalian physiology is an emerging area of research. Future studies should focus on elucidating the endogenous biosynthetic pathways of this compound in mammals, identifying its specific physiological functions, particularly in the nervous and immune systems, and quantifying its levels in various tissues and fluids in both healthy and diseased states. The development of robust and validated analytical methods will be crucial for advancing our understanding of this unique D-amino acid and for exploring its potential as a novel biomarker and therapeutic target.

References

The Discovery and Initial Synthesis of cis-4-Hydroxy-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hydroxy-D-proline, a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery of hydroxyproline (B1673980) and the initial synthesis of its cis-D isomer. It further details modern, more efficient synthetic routes, including both chemical and chemoenzymatic methods. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing historical context, detailed experimental protocols, and comparative quantitative data.

Discovery and Early Understanding of Hydroxyproline Stereoisomers

The journey to understanding this compound began with the discovery of its parent compound. In 1902, the eminent chemist Hermann Emil Fischer first isolated hydroxyproline from gelatin hydrolysates. Just a few years later, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline (B1632879).

The existence of multiple stereoisomers of 4-hydroxyproline was a subsequent realization. The pioneering work of Neuberger in 1945 laid the groundwork for understanding the stereochemistry of hydroxyproline. This was significantly advanced by Robinson and Greenstein in their 1952 publication, which described the preparation and characterization of all four stereoisomers of 4-hydroxyproline. It is in this seminal work that the first detailed synthesis of what they termed "allohydroxy-D-proline," now known as this compound, was described. Their method relied on the chemical manipulation of the naturally abundant trans-4-hydroxy-L-proline.

Initial Synthesis of this compound

The initial synthesis of this compound, as detailed by Robinson and Greenstein in 1952, was a landmark achievement in stereospecific synthesis. The process began with the readily available trans-4-hydroxy-L-proline and involved a two-stage inversion of stereochemistry.

Experimental Protocol (Based on Robinson and Greenstein, 1952)

Step 1: Racemization at the α-carbon (C2)

The first step involved the racemization of the α-carbon of trans-4-hydroxy-L-proline to yield a mixture of trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline. This was achieved by heating N-acetyl-trans-4-hydroxy-L-proline in acetic anhydride.

  • Procedure: N-acetyl-trans-4-hydroxy-L-proline was refluxed in acetic anhydride. The resulting racemic mixture of N-acetyl-trans-4-hydroxy-D,L-proline was then hydrolyzed to yield trans-4-hydroxy-D,L-proline. The D- and L-enantiomers were then separated.

Step 2: Inversion at the γ-carbon (C4)

The key to obtaining the cis configuration was the inversion of the hydroxyl group at the γ-carbon. This was accomplished via the formation of a lactone intermediate.

  • Procedure: The separated N-acetyl-trans-4-hydroxy-D-proline was treated with a reagent to facilitate an SN2 reaction at the C4 position, leading to an inversion of stereochemistry. This process involved the formation of a bicyclic lactone. Subsequent hydrolysis of the lactone and the N-acetyl group yielded the final product, this compound.

Logical Workflow of the Initial Synthesis

cluster_start Starting Material cluster_step1 Step 1: C2 Racemization cluster_step2 Step 2: C4 Inversion cluster_product Final Product trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-acetylation N-acetylation trans-4-hydroxy-L-proline->N-acetylation Heating in Acetic Anhydride Heating in Acetic Anhydride N-acetylation->Heating in Acetic Anhydride Hydrolysis & Separation Hydrolysis & Separation Heating in Acetic Anhydride->Hydrolysis & Separation Lactone Formation (SN2) Lactone Formation (SN2) Hydrolysis & Separation->Lactone Formation (SN2) N-acetyl-trans-4-hydroxy-D-proline Hydrolysis Hydrolysis Lactone Formation (SN2)->Hydrolysis This compound This compound Hydrolysis->this compound

Initial Synthesis Workflow

Modern Synthetic Approaches

While the initial synthesis was groundbreaking, more efficient and scalable methods have since been developed. These modern approaches can be broadly categorized into chemical and chemoenzymatic syntheses.

Three-Step Chemical Synthesis from trans-4-hydroxy-L-proline

A practical three-step chemical synthesis has been developed to convert the readily available N-phenylsulfonyl-trans-4-hydroxy-L-proline into its cis- counterpart.

Experimental Protocol:

  • Protection: The carboxylic acid of trans-4-hydroxy-L-proline is first protected, for example, as a methyl ester. The amino group is then protected with a phenylsulfonyl group.

  • Inversion: The key inversion step is achieved through a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., tosylate) followed by an SN2 reaction with a nucleophile that can be later converted back to a hydroxyl group with inverted stereochemistry.

  • Deprotection: The protecting groups are removed to yield the final product.

Chemoenzymatic Synthesis

A highly stereoselective chemoenzymatic approach offers an efficient route to this compound. This method utilizes an enzyme to resolve a racemic mixture, followed by stereoselective chemical reduction.

Experimental Protocol:

  • Enzymatic Resolution: The synthesis starts with racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The enzyme Candida antarctica lipase (B570770) B (CALB) is used to selectively hydrolyze the (S)-enantiomer.

  • Isolation: The unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester is isolated from the reaction mixture.

  • Stereoselective Reduction: The isolated (R)-ketoester is then subjected to a regioselective hydrogenation. This reduction stereoselectively produces the (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Hydrolysis: The final step involves the hydrolysis of the ester and N-(alkoxycarbonyl) groups to yield this compound.

Experimental Workflow for Chemoenzymatic Synthesis

cluster_start Starting Material cluster_step1 Step 1: Enzymatic Resolution cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Hydrolysis cluster_product Final Product Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester CALB-catalyzed hydrolysis CALB-catalyzed hydrolysis Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester->CALB-catalyzed hydrolysis Isolation of (R)-enantiomer Isolation of (R)-enantiomer CALB-catalyzed hydrolysis->Isolation of (R)-enantiomer Regioselective Hydrogenation Regioselective Hydrogenation Isolation of (R)-enantiomer->Regioselective Hydrogenation Ester and N-alkoxycarbonyl hydrolysis Ester and N-alkoxycarbonyl hydrolysis Regioselective Hydrogenation->Ester and N-alkoxycarbonyl hydrolysis This compound This compound Ester and N-alkoxycarbonyl hydrolysis->this compound

Chemoenzymatic Synthesis Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data from the modern synthetic methods described.

Synthesis MethodKey StepStarting MaterialProductYieldPurity/SelectivityReference
Three-Step Chemical Synthesis OverallN-phenylsulfonyl-trans-4-hydroxy-l-prolineN-phenylsulfonyl-cis-4-hydroxy-l-proline methyl ester82%Not specified(Not specified in snippets)
Chemoenzymatic Synthesis Enzymatic ResolutionRacemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester(R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester>50% (at 51% conversion)>99.5% ee(Not specified in snippets)
Regioselective Hydrogenation(R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester(2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester98%Not specified(Not specified in snippets)
Final Hydrolysis(2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl esterThis compound98%96% de(Not specified in snippets)

Conclusion

The journey from the initial discovery of hydroxyproline to the development of sophisticated synthetic routes for its specific stereoisomers highlights the significant advancements in organic chemistry. While the pioneering work of early 20th-century chemists laid the foundation, modern methods, particularly chemoenzymatic approaches, now provide highly efficient and stereoselective pathways to access valuable chiral molecules like this compound. This guide provides a foundational understanding of the historical context and practical synthesis of this important compound, serving as a valuable tool for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Enzymatic Synthesis of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Hydroxy-D-proline is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific production is of significant interest, and enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical syntheses. This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of this compound, with a primary focus on the well-established chemoenzymatic approach utilizing Candida antarctica lipase (B570770) B (CALB). Detailed experimental methodologies, quantitative data, and process workflows are presented to enable researchers to understand and implement these synthetic routes. Additionally, potential alternative enzymatic pathways are discussed, offering insights into future research and development in this area.

Introduction

Hydroxyprolines are a class of non-proteinogenic amino acids that serve as critical intermediates in the synthesis of a wide range of pharmaceuticals, including carbapenem (B1253116) antibiotics and anti-inflammatory agents. Among the various stereoisomers, this compound presents a unique synthetic challenge due to its specific stereochemistry. While chemical methods for its synthesis exist, they often involve complex protection and deprotection steps, harsh reaction conditions, and may result in low stereoselectivity. Biocatalysis, through the use of enzymes, provides a powerful solution to these challenges, offering high regio- and stereoselectivity under mild reaction conditions.

This guide details the most prominent and successful enzymatic strategy for the production of this compound: a chemoenzymatic pathway involving a key kinetic resolution step catalyzed by Candida antarctica lipase B (CALB).

Chemoenzymatic Synthesis via Kinetic Resolution

The most effective and well-documented method for producing enantiomerically pure this compound is a chemoenzymatic approach. This multi-step process leverages the high stereoselectivity of an enzyme for a resolution step, combined with traditional chemical transformations to achieve the target molecule. The overall synthetic workflow is depicted below.

chemoenzymatic_workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Chemical Transformations cluster_3 Final Product racemic_precursor Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester enzymatic_step CALB-catalyzed hydrolysis racemic_precursor->enzymatic_step hydrogenation Regioselective Hydrogenation enzymatic_step->hydrogenation (R)-enantiomer isolated hydrolysis Hydrolysis hydrogenation->hydrolysis final_product This compound hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow for this compound.

Principle of the Method

The core of this strategy is the enzymatic kinetic resolution of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. Candida antarctica lipase B (CALB) selectively catalyzes the hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This unreacted (R)-enantiomer is then isolated and converted to this compound through two subsequent chemical steps: regioselective hydrogenation of the keto group and hydrolysis of the ester and N-alkoxycarbonyl groups.

Quantitative Data

The following tables summarize the key quantitative data for each step of the chemoenzymatic synthesis.[1]

Table 1: CALB-Catalyzed Kinetic Resolution

ParameterValue
EnzymeCandida antarctica lipase B (CALB)
SubstrateRacemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester
Conversion51%
Enantiomeric Excess (ee) of unreacted (R)-enantiomer> 99.5%

Table 2: Chemical Conversion Steps

StepReactionYieldDiastereomeric Excess (de)
1Regioselective Hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester98%-
2Hydrolysis of (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester98%96%
Detailed Experimental Protocols

2.3.1. Step 1: CALB-Catalyzed Kinetic Resolution of Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Reaction Setup:

    • Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) at a concentration of 50-100 mM.

    • Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) to the suspension. The enzyme loading should be empirically determined but typically ranges from 10-20% (w/w) of the substrate.

    • The reaction is carried out in a temperature-controlled shaker at 30-40°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining substrate using chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-enantiomer.

2.3.2. Step 2: Regioselective Hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Reaction Setup:

    • Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a suitable solvent such as methanol (B129727) or ethanol.

    • Add a hydrogenation catalyst, for example, 5% Rhodium on alumina (B75360) (Rh/Al₂O₃) or other suitable catalysts known for stereoselective ketone reduction.

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.[1]

2.3.3. Step 3: Hydrolysis to this compound

  • Reaction Setup:

    • Dissolve the (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a solution of a strong acid (e.g., 6 M HCl).

  • Reaction Conditions:

    • Heat the mixture at reflux for several hours until the hydrolysis of both the ester and the N-alkoxycarbonyl groups is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

    • Dissolve the residue in water and apply it to an ion-exchange chromatography column (e.g., Dowex 50W-X8) to purify the final product.

    • Elute the this compound with a suitable buffer or dilute ammonia (B1221849) solution.

    • Combine the product-containing fractions and lyophilize to obtain pure this compound.[1]

Alternative and Emerging Enzymatic Strategies

While the chemoenzymatic route is well-established, ongoing research explores more direct and potentially more efficient enzymatic pathways. These alternative strategies are important for future developments in the field.

alternative_pathways cluster_direct Direct Hydroxylation cluster_two_step Two-Step Pathway D_proline D-Proline hydroxylase D-proline cis-4-hydroxylase (Hypothetical) D_proline->hydroxylase oxidase D-proline oxidase D_proline->oxidase cis_4_OH_D_proline This compound hydroxylase->cis_4_OH_D_proline oxo_proline 4-oxo-D-proline oxidase->oxo_proline reductase 4-oxo-D-proline reductase oxo_proline->reductase reductase->cis_4_OH_D_proline

Caption: Potential alternative enzymatic pathways for this compound synthesis.

Direct Hydroxylation of D-proline

The most direct route would involve a D-proline specific cis-4-hydroxylase. Proline hydroxylases are typically non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases. While several L-proline hydroxylases have been characterized, and some fungal proline hydroxylases have shown activity on D-proline, a highly specific and efficient D-proline cis-4-hydroxylase has yet to be widely reported. The discovery or engineering of such an enzyme would represent a significant advancement, enabling a single-step biocatalytic conversion from D-proline.

Two-Step Oxidation-Reduction Pathway

An alternative two-step enzymatic pathway can be envisioned, inspired by metabolic pathways for hydroxyproline (B1673980) degradation and synthesis.

  • Oxidation of D-proline: The first step would involve the oxidation of D-proline to 4-oxo-D-proline. This could potentially be achieved by a D-amino acid oxidase or a specific D-proline dehydrogenase.

  • Stereoselective Reduction: The intermediate 4-oxo-D-proline would then be stereoselectively reduced to this compound. This step would require a 4-oxo-D-proline reductase with the desired stereoselectivity. While human 4-oxo-L-proline reductase has been identified to produce cis-4-hydroxy-L-proline, a corresponding enzyme for the D-enantiomer would need to be discovered or engineered.

Conclusion

The enzymatic synthesis of this compound is a prime example of the power of biocatalysis in modern organic chemistry. The chemoenzymatic approach, centered around the kinetic resolution of a racemic precursor by Candida antarctica lipase B, is a robust and highly selective method that provides access to this valuable chiral building block in high enantiomeric and diastereomeric purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the exploration of alternative enzymatic strategies, such as direct hydroxylation or a two-step oxidation-reduction pathway, highlights promising avenues for future research that could lead to even more efficient and sustainable production methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and optimization of such enzymatic routes will be of paramount importance.

References

An In-depth Technical Guide to cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-Hydroxy-D-proline, a crucial building block in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Identity and Nomenclature

CAS Number: 2584-71-6[1]

Nomenclature:

  • IUPAC Name: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid[2]

  • Synonyms: D-allo-Hydroxyproline, (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid, H-D-cis-Hyp-OH, D-cis-4-Hydroxyproline[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H9NO3[1]
Molecular Weight 131.13 g/mol [1]
Appearance White to almost white crystalline powder[4]
Melting Point 243 °C (decomposes)[5]
Optical Rotation +56.0 to +60.0° (c=2, H2O)
Solubility Water: 100 mg/mL[1]
pKa Very strong basic compound[6]

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol outlines a chemoenzymatic approach for the synthesis of this compound, which involves the highly selective hydrolysis of a racemic ester catalyzed by Candida antarctica lipase (B570770) B (CALB), followed by stereoselective reduction and hydrolysis.[7]

Materials:

Procedure:

  • Enzymatic Resolution:

    • Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a phosphate buffer.

    • Add CALB to the suspension and stir at room temperature.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached, indicating the selective hydrolysis of the (S)-enantiomer.

    • Extract the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Regioselective Hydrogenation:

    • Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in methanol.

    • Cool the solution in an ice bath and add sodium borohydride in portions.

    • Stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove methanol and extract the product with ethyl acetate.

    • Dry the organic phase and evaporate the solvent to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Hydrolysis:

    • Treat the resulting dimethyl ester with aqueous hydrochloric acid and heat the mixture to reflux.

    • After completion of the ester hydrolysis, cool the reaction mixture and neutralize with a solution of sodium hydroxide.

    • The final product, this compound, can be purified by recrystallization.

Analytical Methods

This HPLC method is suitable for the stereoselective separation and quantification of this compound. The method may require pre-column derivatization to enhance detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A chiral stationary phase column, such as a ligand-exchange column (e.g., Sumichiral OA-5000) or a derivatized cyclodextrin-based column.

  • Mobile Phase: An aqueous solution of copper sulfate (e.g., 1 mM) for ligand-exchange chromatography. The exact composition may need to be optimized based on the column used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 38°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection after post-column derivatization.

Sample Preparation and Derivatization (Post-Column):

  • Prepare a standard solution of this compound in the mobile phase.

  • For post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for fluorescence detection:

    • After the column, mix the eluent with a borate (B1201080) buffer (e.g., 0.3 M, pH 9.6) containing EDTA.

    • Then, mix with a solution of NBD-Cl in methanol.

    • Pass the mixture through a reaction coil heated to approximately 60°C.

    • Detect the fluorescent derivative with an excitation wavelength of 503 nm and an emission wavelength of 541 nm.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: D₂O.

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (Example):

  • Spectrometer: 100 MHz or higher.

  • Solvent: D₂O.

  • Pulse Program: Standard 1D carbon experiment with proton decoupling.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

Chemoenzymatic_Synthesis cluster_start Starting Material cluster_step1 Step 1: Enzymatic Resolution cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis cluster_end Final Product start Racemic 4-oxo-1,2-pyrrolidine- dicarboxylic acid dimethyl ester enzyme Candida antarctica lipase B (CALB) start->enzyme hydrolysis Selective Hydrolysis of (S)-enantiomer enzyme->hydrolysis separation1 Extraction of (R)-enantiomer hydrolysis->separation1 reduction Regioselective Hydrogenation (e.g., NaBH4) separation1->reduction intermediate (2R,4R)-4-hydroxy-1,2-pyrrolidine- dicarboxylic acid dimethyl ester reduction->intermediate hydrolysis2 Acid Hydrolysis (e.g., HCl) intermediate->hydrolysis2 purification Neutralization & Recrystallization hydrolysis2->purification end This compound purification->end

Caption: Chemoenzymatic synthesis workflow for this compound.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_derivatization Post-Column Derivatization (Optional) cluster_detection Detection & Analysis prep Dissolve sample in mobile phase injection Inject Sample prep->injection column Chiral Column Separation (e.g., Ligand-Exchange) injection->column mixing1 Mix with Borate Buffer column->mixing1 To Fluorescence Detector detector Fluorescence or UV Detector column->detector To UV Detector mixing2 Mix with NBD-Cl Solution mixing1->mixing2 reaction Heated Reaction Coil mixing2->reaction reaction->detector analysis Data Acquisition & Quantification detector->analysis

Caption: HPLC analysis workflow for this compound.

References

solubility and stability of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of cis-4-Hydroxy-D-proline

Introduction

This compound, also known as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid and a stereoisomer of hydroxyproline.[1][2] It serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. Its unique structure, particularly the hydroxyl group, contributes to its chemical reactivity and its ability to stabilize protein structures, making it a significant compound in pharmaceutical development, protein engineering, and tissue engineering for applications like collagen mimetics. This guide provides a comprehensive overview of the , offering critical data and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental and formulation contexts.

PropertyValueReference
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Appearance White to off-white powder/solid[2]
Melting Point 243 °C (with decomposition)[3]
Optical Rotation +56° to +60° (c=2, water, 24°C)[3][4]
pKa Not explicitly found, but described as a very strong basic compound.
XLogP3 -3.3[1]

Solubility Profile

The solubility of amino acids is highly dependent on the solvent, pH, and temperature.[5][6] this compound is generally soluble in water and less soluble in non-polar organic solvents.[6]

SolventReported SolubilityReference
Water 100 mg/mL[7]
Water 5 g/100 mL (50 mg/mL)[2]
Water Slightly soluble[3]

Note: The discrepancies in reported aqueous solubility may be due to different experimental conditions (e.g., temperature, pH) not specified in the sources.

Factors Influencing Solubility:
  • pH: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or alkaline solutions due to the protonation of the carboxyl group and deprotonation of the amino group, respectively.[5]

  • Temperature: Solubility of most amino acids in water increases with temperature.

  • Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[6]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development.

Thermal Stability

This compound is a solid at room temperature and should be stored in a dry, dark place at room temperature or refrigerated (0-8 °C) for long-term stability.[3] It has a high melting point of approximately 243 °C, at which it decomposes, indicating good thermal stability in its solid state up to this temperature.[3]

Stability in Solution & Degradation Pathways

In certain bacteria, such as Sinorhizobium meliloti, this compound is an intermediate in the catabolism of trans-4-hydroxy-L-proline.[8][9] The pathway involves the following key steps:

  • Oxidation: cis-4-D-Hyp is oxidized by a dehydrogenase enzyme to Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC).[8]

  • Deamination: HPC is subsequently deaminated to α-ketoglutarate semialdehyde (α-KGSA).[8]

  • Oxidation: α-KGSA is further oxidized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle.[8]

Another anaerobic degradation pathway involves a glycyl radical enzyme (GRE), trans-4-hydroxy-D-proline C-N-lyase (HplG), which catalyzes the ring opening of a related isomer to form 2-amino-4-ketopentanoate (AKP).[10][11] These biological pathways suggest that the pyrrolidine (B122466) ring and the secondary amine are susceptible to enzymatic oxidation and cleavage. Chemical degradation under harsh conditions (e.g., strong oxidizers, extreme pH) could potentially follow similar routes.

Photostability

Specific photostability studies on this compound were not found. However, standard pharmaceutical practice involves evaluating photostability as part of stress testing according to ICH guidelines.[12] It is recommended to store the compound protected from light.[3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the .

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS after derivatization.[14][15]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of a drug substance like this compound, based on ICH guidelines.[16][17][18]

  • Reference Standard: Characterize a primary batch of this compound thoroughly. This will serve as the t=0 reference for the stability study.

  • Stability-Indicating Method: Develop and validate a stability-indicating analytical method (typically HPLC) that can separate and quantify this compound from its potential degradation products.

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).

    • Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[12]

    • Photostability: Expose the solid and solution forms to light according to ICH Q1B guidelines.

    • Purpose: These studies help identify likely degradation products and demonstrate the specificity of the analytical method.[12]

  • Formal Stability Study:

    • Packaging: Store accurately weighed samples of the solid compound in containers that are the same as or simulate the proposed storage and distribution packaging.[17]

    • Storage Conditions: Place the samples in stability chambers under the following ICH-recommended conditions:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[19]

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[19]

    • Testing Frequency:

      • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[17]

      • Accelerated: Test at 0, 3, and 6 months.[17]

    • Attributes to Test: At each time point, test the samples for key attributes such as:

      • Appearance (color, form)

      • Assay (potency)

      • Degradation products/Purity

      • Moisture content

Visualizations

Diagrams

experimental_workflow_solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess cis-4-HP-D-Pro to solvent vials equil1 Agitate at constant T (e.g., 24-48h) prep1->equil1 sep1 Settle or Centrifuge equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze concentration (e.g., HPLC, LC-MS) quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Experimental workflow for solubility determination.

degradation_pathway cluster_pathway Bacterial Catabolic Pathway A This compound B Δ¹-Pyrroline-4-hydroxy- 2-carboxylate (HPC) A->B  Dehydrogenase (HypO) C α-Ketoglutarate semialdehyde (α-KGSA) B->C  Deaminase (HypD) D α-Ketoglutarate C->D  Dehydrogenase (HypH) E TCA Cycle D->E

Caption: A known bacterial degradation pathway for this compound.

References

The Therapeutic Potential of cis-4-Hydroxy-D-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence and Methodologies for Drug Development Professionals

Abstract

cis-4-Hydroxy-D-proline, a stereoisomer of the naturally occurring amino acid hydroxyproline (B1673980), is emerging as a molecule of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its role as an inhibitor of collagen synthesis, its anti-fibrotic properties, and its emerging potential in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of preclinical data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Introduction

Collagen, the most abundant protein in mammals, plays a critical structural role in connective tissues. Its dysregulation is a hallmark of numerous pathologies, including fibrotic diseases and cancer. The unique triple-helical structure of collagen is dependent on the post-translational hydroxylation of proline residues to trans-4-hydroxyproline. The incorporation of proline analogs, such as cis-4-hydroxyproline, can disrupt this process, leading to the formation of unstable, non-functional collagen that is rapidly degraded. This mechanism forms the basis for the therapeutic potential of cis-4-hydroxyproline. While much of the foundational research has been conducted with the L-isomer, cis-4-hydroxy-L-proline, the unique properties of the D-isomer are also a subject of investigation. This guide will delineate the findings related to this compound where specified, and also include relevant data from studies on cis-4-hydroxy-L-proline due to its extensive investigation as a collagen synthesis inhibitor.

Therapeutic Applications

The primary therapeutic applications of cis-4-hydroxyproline isomers stem from their ability to interfere with collagen production.

Anti-Fibrotic Effects

Fibrosis, characterized by the excessive deposition of extracellular matrix components, including collagen, can lead to organ dysfunction and failure. The ability of cis-4-hydroxyproline to inhibit collagen synthesis makes it a promising candidate for anti-fibrotic therapies.

Preclinical studies have demonstrated the efficacy of cis-4-hydroxy-L-proline in a hamster model of bleomycin-induced pulmonary fibrosis. Administration of the compound partially prevented the accumulation of lung collagen and improved lung compliance.[1]

Anticancer Activity

Emerging evidence suggests that cis-4-hydroxy-L-proline possesses anticancer properties. This is thought to be mediated, at least in part, by the induction of endoplasmic reticulum (ER) stress. The incorporation of this proline analog into newly synthesized proteins can lead to misfolding, triggering the unfolded protein response (UPR) and, in cancer cells, leading to apoptosis.

Studies on the rat pancreatic carcinoma cell line DSL6A have shown that cis-4-hydroxy-L-proline inhibits cell proliferation and induces apoptosis.[2][3] This effect is associated with the upregulation of ER stress markers such as glucose-regulated protein-78 (GRP78) and growth arrest and DNA damage-inducible gene 153 (GADD153).[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of cis-4-hydroxyproline isomers.

Study Type Model Compound Dose/Concentration Key Findings Reference
In VivoBleomycin-induced pulmonary fibrosis in hamsterscis-4-hydroxy-L-proline200 mg/kg, s.c., twice daily for 30 daysPartially prevented the increase in lung collagen content and partially improved the decrease in lung compliance.[1]
In VivoAndrogen-induced prostate growth in guinea pigscis-4-hydroxy-L-proline200 mg/kg, s.c.Significantly reduced prostate wet weight; inhibited proliferation and differentiation of prostatic glandular cells.[1]
In VivoRat toxicology studycis-4-hydroxy-L-proline285-903 mg/kg, p.o. for 28 daysSigns of liver damage at the highest dose, with elevated ALAT and ASAT.[1]
In VitroRat Schwann cells and dorsal root ganglion neurons co-culturecis-4-hydroxy-L-proline100-200 µg/mL for 1 weekInhibited the accumulation of collagenous and noncollagenous proteins in the culture medium.[1]
In VitroChick tendon fibroblastscis-4-hydroxy-L-proline200 µg/mL for 6 hoursReduced the proportion of collagen synthesis in total protein synthesis and increased the degradation of newly synthesized collagen.[1]
In VitroRat hepatocytescis-4-hydroxy-L-proline3200-32000 µg/mL for 24 hoursSignificantly reduced the production of albumin and urea.[1]
In VitroRat pancreatic carcinoma cell line (DSL6A)cis-4-hydroxy-L-prolineNot specified in abstractInhibited cell proliferation.
In VitroMurine pancreatic carcinoma cell line (Panc02)cis-4-hydroxy-L-prolineNot specified in abstractInhibited proliferation.

Signaling Pathways

The anticancer effects of cis-4-hydroxy-L-proline in pancreatic cancer cells are linked to the induction of Endoplasmic Reticulum (ER) stress.

ER_Stress_Pathway CHP cis-4-Hydroxy-L-proline Protein_Synthesis Protein Synthesis CHP->Protein_Synthesis Incorporation Misfolded_Proteins Misfolded Proteins (in ER lumen) Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress GRP78 GRP78 (BiP) Upregulation ER_Stress->GRP78 GADD153 GADD153 (CHOP) Upregulation ER_Stress->GADD153 Apoptosis Apoptosis GADD153->Apoptosis

ER Stress-Mediated Apoptosis Pathway

The incorporation of cis-4-hydroxy-L-proline into newly synthesized proteins leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This is characterized by the upregulation of chaperone proteins like GRP78 and the pro-apoptotic transcription factor GADD153, ultimately leading to programmed cell death in cancer cells.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of cis-4-hydroxyproline.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Hamsters

This protocol is adapted from studies investigating the anti-fibrotic effects of cis-4-hydroxy-L-proline.[1]

Workflow:

Bleomycin_Model_Workflow Animal_Acclimation Animal Acclimation (Male Golden Hamsters) Group_Allocation Group Allocation (Control, Bleomycin (B88199), Bleomycin + CHP) Animal_Acclimation->Group_Allocation Bleomycin_Induction Fibrosis Induction (Intratracheal Bleomycin) Group_Allocation->Bleomycin_Induction Treatment Treatment Administration (cis-4-hydroxy-L-proline or vehicle) Bleomycin_Induction->Treatment Monitoring Monitoring (Body weight, clinical signs) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Day 30) Monitoring->Endpoint_Analysis Lung_Harvest Lung Harvest Endpoint_Analysis->Lung_Harvest Analysis Analysis (Collagen content, Lung compliance) Lung_Harvest->Analysis

Bleomycin-Induced Pulmonary Fibrosis Model Workflow

Materials:

  • Male Golden Hamsters

  • Bleomycin sulfate (B86663)

  • cis-4-hydroxy-L-proline

  • Sterile saline

  • Anesthetic (e.g., pentobarbital)

  • Intratracheal administration device

  • Equipment for measuring lung compliance (plethysmograph)

  • Reagents for hydroxyproline assay

Procedure:

  • Animal Acclimation: House male Golden hamsters under standard laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the animals into three groups: Control (saline), Bleomycin, and Bleomycin + cis-4-hydroxy-L-proline.

  • Fibrosis Induction: Anesthetize the hamsters. Administer a single intratracheal dose of bleomycin sulfate dissolved in sterile saline to the Bleomycin and Bleomycin + Treatment groups. The Control group receives an equivalent volume of sterile saline.

  • Treatment Administration: The Bleomycin + cis-4-hydroxy-L-proline group receives subcutaneous injections of the compound (e.g., 200 mg/kg) twice daily for 30 days, starting on the day of bleomycin administration. The other groups receive vehicle injections.

  • Monitoring: Monitor the animals daily for clinical signs of distress and record body weight regularly.

  • Endpoint Analysis: On day 30, perform lung function tests to measure lung compliance.

  • Lung Harvest: Euthanize the animals and carefully excise the lungs.

  • Collagen Content Analysis: Determine the total lung collagen content using a hydroxyproline assay. This involves hydrolysis of the lung tissue followed by colorimetric quantification of hydroxyproline.

In Vitro Model: Pancreatic Cancer Cell Proliferation Assay

This protocol is based on studies evaluating the anticancer effects of cis-4-hydroxy-L-proline on the DSL6A rat pancreatic carcinoma cell line.[2][3]

Workflow:

Cell_Proliferation_Workflow Cell_Culture Cell Culture (DSL6A cells) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Treatment (cis-4-hydroxy-L-proline) Cell_Seeding->Treatment BrdU_Labeling BrdU Labeling Treatment->BrdU_Labeling Immunodetection Immunodetection (Anti-BrdU antibody) BrdU_Labeling->Immunodetection Measurement Measurement (Absorbance) Immunodetection->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

BrdU Cell Proliferation Assay Workflow

Materials:

  • DSL6A rat pancreatic carcinoma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • cis-4-hydroxy-L-proline

  • 96-well cell culture plates

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture: Maintain DSL6A cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of cis-4-hydroxy-L-proline for the desired duration (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a period to allow incorporation into newly synthesized DNA (e.g., 2-4 hours).

  • Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the assay kit manufacturer's instructions.

  • Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.

Western Blot for ER Stress Markers

This protocol is for the detection of GRP78 and GADD153 in cell lysates, as described in studies on the anticancer effects of cis-4-hydroxy-L-proline.[2][3]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78 and GADD153

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and GADD153 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

The preclinical evidence for the therapeutic potential of cis-4-hydroxyproline isomers is compelling, particularly in the fields of fibrosis and oncology. The D-isomer, this compound, is also utilized in the synthesis of pharmaceuticals and in biomaterials research, highlighting its versatility.[4] Future research should focus on several key areas:

  • Stereoisomer Specificity: A more detailed investigation into the differential effects of the D- and L-isomers of cis-4-hydroxyproline is warranted to optimize therapeutic development.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion of these compounds and to establish optimal dosing regimens.

  • In-depth Mechanistic Studies: Further elucidation of the signaling pathways modulated by cis-4-hydroxyproline will be crucial for identifying biomarkers of response and potential combination therapies.

  • Clinical Translation: Well-designed clinical trials are the ultimate step to validate the safety and efficacy of cis-4-hydroxyproline-based therapies in human diseases.

References

The Enigmatic Role of cis-4-Hydroxy-D-proline in Collagen Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced and often overlooked role of 4-hydroxyproline (B1632879) isomers, with a specific focus on cis-4-hydroxy-D-proline, in the structure and function of collagen. While trans-4-hydroxy-L-proline is widely recognized as a critical component for the stability of the collagen triple helix, its stereoisomers, including this compound, exhibit profoundly different effects that are crucial for understanding collagen pathology and developing novel therapeutic strategies. This document provides an in-depth analysis of the structural implications of incorporating non-native proline analogs, detailed experimental protocols for studying these effects, and a summary of the current state of knowledge.

The Critical Role of Hydroxyproline (B1673980) Stereochemistry in Collagen Stability

The collagen triple helix, a hallmark of connective tissue strength and integrity, is critically dependent on the post-translational hydroxylation of proline residues to trans-4-hydroxy-L-proline (Hyp). This modification, occurring at the Yaa position of the repeating Gly-Xaa-Yaa sequence, is catalyzed by prolyl 4-hydroxylase.[1][2] The resulting Hyp residues are essential for the thermal stability of the triple helix at physiological temperatures.[3][4] The stability is not merely due to hydrogen bonding but also to stereoelectronic effects that preorganize the peptide backbone into a conformation favorable for triple helix formation.[1]

In stark contrast to the stabilizing effect of the trans-L isomer, the incorporation of cis-4-hydroxy-L-proline acts as a potent inhibitor of collagen maturation. It disrupts the formation of the stable triple helix, leading to the synthesis of defective procollagen (B1174764) that is subsequently targeted for intracellular degradation.[5][6] This highlights the exquisite stereochemical specificity required for proper collagen folding and function.

The D-isomer, this compound, is not typically incorporated into collagen biosynthetically. Its primary significance in collagen research arises from its formation as an artifact during the acid hydrolysis of mature collagen, through the epimerization of the naturally occurring trans-4-hydroxy-L-proline.[7][8] Understanding this conversion is critical for the accurate biochemical analysis of collagen. While direct studies on the functional impact of incorporating this compound into collagen are scarce, its structural similarity to the inhibitory cis-L isomer suggests it would likely destabilize the triple helix.

Quantitative Impact of 4-Hydroxyproline Isomers on Collagen Stability

The most direct measure of the impact of proline analogs on collagen stability is the melting temperature (Tm) of the triple helix. The following table summarizes the known effects of different 4-hydroxyproline isomers. It is important to note the absence of direct experimental data for collagen containing this compound.

Proline AnalogPosition in Gly-X-YEffect on Triple Helix StabilityChange in Melting Temperature (Tm)References
trans-4-Hydroxy-L-proline YaaStabilizing Increases Tm significantly[2][3]
XaaDestabilizingDecreases Tm[2]
cis-4-Hydroxy-L-proline YaaInhibitory/Destabilizing Prevents stable helix formation, leading to degradation[5][6]
This compound Not Naturally IncorporatedPresumed Destabilizing No direct data available; formation during acid hydrolysis is documented.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of proline analogs like this compound on collagen structure and function.

Synthesis of Collagen-Like Peptides with Proline Analogs

This protocol describes the solid-phase synthesis of collagen-like peptides (CLPs) incorporating a desired proline analog.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including the desired proline analog, e.g., Fmoc-cis-4-hydroxy-D-proline-OH) in a coupling solution (e.g., HCTU, HOBt in DMF).

    • Add the coupling solution to the resin and react for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired CLP sequence (e.g., Gly-Pro-Yaa).

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the conformation of the collagen triple helix as a function of temperature.

Methodology:

  • Sample Preparation: Dissolve the purified CLP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a temperature controller.

    • Set the wavelength to monitor the characteristic positive peak of the collagen triple helix (around 225 nm).

  • Thermal Denaturation:

    • Equilibrate the sample at a low temperature (e.g., 4 °C) for a sufficient time to allow for triple helix formation.

    • Increase the temperature at a controlled rate (e.g., 10 °C/hour).

    • Record the CD signal at 225 nm as a function of temperature.

  • Data Analysis:

    • Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded (triple-helical) to the unfolded state.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve.

Enzymatic Degradation Assay

This assay measures the susceptibility of collagen or CLPs containing proline analogs to degradation by collagenases, such as matrix metalloproteinases (MMPs).

Methodology:

  • Substrate Preparation: Prepare solutions of the control collagen/CLP and the analog-containing collagen/CLP at a known concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).

  • Enzyme Activation: Activate the pro-MMP (e.g., pro-MMP-1) with an activator like APMA (4-aminophenylmercuric acetate) according to the manufacturer's instructions.

  • Degradation Reaction:

    • Add the activated MMP to the substrate solutions at a specific enzyme-to-substrate ratio.

    • Incubate the reactions at a physiological temperature (e.g., 37 °C) for a defined period.

    • Take aliquots at various time points.

  • Quantification of Degradation:

    • Stop the reaction in the aliquots by adding an MMP inhibitor (e.g., EDTA).

    • Analyze the extent of degradation by methods such as:

      • SDS-PAGE: To visualize the disappearance of the intact collagen alpha chains and the appearance of cleavage products.

      • Hydroxyproline Assay: After precipitating the remaining intact collagen, measure the amount of soluble hydroxyproline-containing peptides in the supernatant. This provides a quantitative measure of collagenolysis.

  • Data Analysis: Compare the rate of degradation of the analog-containing collagen to the control collagen.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual relationships between 4-hydroxyproline isomers.

Experimental_Workflow_Collagen_Stability cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Functional Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection Repeat for each amino acid coupling Couple Proline Analog deprotection->coupling Repeat for each amino acid coupling->deprotection Repeat for each amino acid cleavage Cleavage & Purification coupling->cleavage verification Mass Spectrometry cleavage->verification cd_spec Circular Dichroism (Thermal Melt) verification->cd_spec mmp_assay MMP Degradation Assay verification->mmp_assay tm_analysis Determine Tm cd_spec->tm_analysis degradation_rate Measure Degradation Rate mmp_assay->degradation_rate final_data final_data tm_analysis->final_data Quantitative Stability Data degradation_rate->final_data

Caption: Workflow for assessing the impact of proline analogs on collagen stability.

Hydroxyproline_Isomer_Effects cluster_stabilizing Stabilizing Isomer cluster_destabilizing Destabilizing / Inhibitory Isomers collagen Collagen Triple Helix trans_l trans-4-Hydroxy-L-proline (in Yaa position) collagen->trans_l Enhances Stability hydrolysis Acid Hydrolysis (Analytical Artifact) trans_l->hydrolysis Epimerization cis_l cis-4-Hydroxy-L-proline cis_l->collagen Inhibits Formation & Promotes Degradation cis_d This compound (Presumed Effect) cis_d->collagen Likely Destabilizing hydrolysis->cis_d

Caption: Effects of 4-hydroxyproline isomers on the collagen triple helix.

Signaling Pathways and Molecular Interactions

Currently, there is no evidence to suggest that this compound, when part of the collagen molecule, directly participates in or modulates specific signaling pathways. The primary functional consequence of incorporating non-native proline analogs that disrupt the triple helix, such as cis-4-hydroxy-L-proline, is the activation of the unfolded protein response (UPR) and subsequent intracellular degradation of the misfolded procollagen chains within the endoplasmic reticulum.[5] This can be viewed as a quality control mechanism rather than a specific signaling event mediated by the analog itself.

The stable triple helix, correctly modified with trans-4-hydroxy-L-proline, is a prerequisite for interactions with other extracellular matrix components and cell surface receptors like integrins. Therefore, any modification that prevents proper folding, as is presumed for this compound, would indirectly inhibit these crucial molecular interactions.

Conclusion and Future Directions

The stereochemistry of 4-hydroxyproline is a paramount determinant of collagen structure and function. While trans-4-hydroxy-L-proline is fundamental to the stability of the triple helix, the cis isomers are disruptive. Cis-4-hydroxy-L-proline is a known inhibitor of collagen maturation, and while direct evidence is lacking, it is highly probable that this compound would also be structurally incompatible with a stable triple helix. The primary relevance of this compound in the field remains its formation during the chemical analysis of collagen samples.

For researchers in drug development, the profound destabilizing effect of cis-proline analogs presents a potential therapeutic avenue for fibrotic diseases, where excessive collagen deposition is a key pathological feature. Further research should focus on:

  • Synthesizing and directly testing the biophysical properties of collagen-like peptides containing this compound to confirm its presumed destabilizing effect and quantify its impact on Tm.

  • Investigating the potential for enzymatic incorporation or mis-incorporation of D-amino acids into collagen under specific pathological conditions.

  • Developing targeted delivery systems for proline analogs that can specifically inhibit collagen synthesis in fibrotic tissues without systemic toxicity.

By understanding the precise structural roles of all 4-hydroxyproline isomers, the scientific community can better unravel the complexities of collagen biology and pathology, paving the way for innovative therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-4-Hydroxy-D-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. cis-4-Hydroxy-D-proline ((2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid), a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, offers unique conformational constraints that can significantly impact peptide structure, stability, and biological activity. Its D-configuration provides inherent resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in biological systems. The cis-stereochemistry of the hydroxyl group influences the pyrrolidine (B122466) ring pucker, which in turn affects the cis-trans isomerism of the preceding peptide bond and can be used to stabilize specific secondary structures like β-turns.[1][2]

These application notes provide a comprehensive guide to the strategic use of Fmoc-cis-4-Hydroxy-D-proline-OH in solid-phase peptide synthesis (SPPS), detailing recommended protocols and potential challenges.

Key Applications of this compound in Peptide Synthesis

The unique structural features of this compound make it a valuable building block for a variety of applications in drug discovery and development:

  • Enhanced Metabolic Stability: The D-amino acid nature of the residue protects against cleavage by endogenous proteases that typically recognize L-amino acids.

  • Conformational Rigidity: The cyclic structure and the specific stereochemistry of the hydroxyl group restrict the available conformational space of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.

  • Induction of Specific Secondary Structures: The presence of this compound can favor the formation of turns and other specific secondary structures, which are often crucial for biological activity.[2]

  • Collagen Mimetics: Its structural relation to hydroxyproline (B1673980) makes it a candidate for the development of synthetic collagen mimetics for applications in tissue engineering and regenerative medicine.

  • Increased Bioactivity: By locking the peptide into a bioactive conformation, the incorporation of this amino acid can lead to enhanced efficacy.[3]

Strategic Considerations for SPPS Incorporation

To Protect or Not to Protect the Hydroxyl Group?

A key consideration is whether to protect the C4-hydroxyl group. For standard Fmoc-SPPS, it is often possible to incorporate Fmoc-cis-4-Hydroxy-D-proline-OH with the hydroxyl group unprotected . The secondary hydroxyl group is generally not reactive enough to interfere with the amide bond formation during the coupling step. However, for complex syntheses or if side reactions are observed, protection of the hydroxyl group may be necessary.

Table 1: Hydroxyl Protecting Group Strategies for this compound

Protecting GroupAbbreviationCleavage ConditionsOrthogonality with Fmoc/tBu StrategyNotes
tert-ButyltBuStrong acid (e.g., TFA)No Cleaved simultaneously with side-chain protecting groups and resin linker. Not suitable for selective on-resin modification.
TritylTrtMild acid (e.g., 1-5% TFA in DCM)Yes Allows for selective deprotection on-resin for subsequent modification of the hydroxyl group.
tert-ButyldimethylsilylTBDMS/TBSFluoride source (e.g., TBAF)Yes Offers an alternative orthogonal protection strategy.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Yes Provides another orthogonal deprotection scheme for complex synthetic routes.[4]

For most standard applications, using the unprotected Fmoc-cis-4-Hydroxy-D-proline-OH is the most straightforward approach.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu strategy for SPPS. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials and Reagents
  • Fmoc-cis-4-Hydroxy-D-proline-OH

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU, HATU, or HCTU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol 1: Standard Coupling of Fmoc-cis-4-Hydroxy-D-proline-OH

This protocol details a single coupling cycle for incorporating the modified proline residue.

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring cluster_outcome Outcome Swell Swell Peptide-Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Activate Pre-activate Amino Acid: Fmoc-cis-D-Hyp-OH + Coupling Reagent + DIPEA in DMF Couple Add Activated Amino Acid to Resin (Agitate for 1-2 hours) Wash_Deprotect->Couple Activate->Couple Wash_Couple Wash with DMF Couple->Wash_Couple Monitor Perform Chloranil or Isatin Test Wash_Couple->Monitor Decision Coupling Complete? Monitor->Decision Incomplete Incomplete: Perform Double Coupling Decision->Incomplete No Complete Complete: Proceed to Next Cycle Decision->Complete Yes Incomplete->Couple

Caption: Workflow for the coupling of Fmoc-cis-4-Hydroxy-D-proline-OH.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-cis-4-Hydroxy-D-proline-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Proline derivatives can sometimes exhibit slower coupling kinetics, so extended coupling times may be necessary.

  • Washing:

    • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling:

    • The standard Kaiser test is not suitable for secondary amines like proline. Use a Chloranil or Isatin test to check for the presence of unreacted secondary amines.

    • If the test is positive (indicating incomplete coupling), a second coupling (double coupling) is recommended. Repeat steps 2-4 with a fresh solution of activated amino acid.

Protocol 2: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

G Start Start with Dry Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->AddCocktail Incubate Incubate with Agitation (2-3 hours at RT) AddCocktail->Incubate Filter Filter to Collect Filtrate Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Diethyl Ether (x3) Centrifuge->Wash Dry Dry Crude Peptide (under vacuum or N₂ stream) Wash->Dry End Purify by RP-HPLC Dry->End

Caption: General workflow for peptide cleavage and deprotection.

  • Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K : TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is sufficient.[5][6]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether (at least 3 times) to remove scavengers and residual TFA.

    • Dry the crude peptide under a stream of nitrogen or under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Expected Outcomes

While specific data for this compound is not extensively published, the following table provides expected values based on the synthesis of other modified peptides.[7] Actual results will be highly dependent on the peptide sequence, length, and the efficiency of each synthesis step.

Table 2: Typical Synthesis Parameters and Expected Outcomes

ParameterTypical ValueNotes
Synthesis Scale
Resin Substitution0.2 - 0.8 mmol/gDependent on the resin type.
Coupling
Fmoc-Amino Acid Excess3 - 5 equivalentsRelative to resin functionalization.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin functionalization.
Coupling Time1 - 2 hoursMay need to be extended for this sterically hindered residue.
Efficiency & Yield
Coupling Efficiency (per step)>99%For standard amino acids.
Coupling Efficiency (Fmoc-cis-D-Hyp-OH)98-99.5%May require double coupling. Monitor with Chloranil/Isatin test.
Overall Crude Peptide Yield40 - 70%Highly dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)30 - 60%Purification is almost always required.
Final Purified Peptide Yield5 - 25%Dependent on the efficiency of purification steps.

Potential Challenges and Troubleshooting

Table 3: Troubleshooting Common Issues in SPPS with this compound

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency Steric Hindrance: The cyclic structure of proline can slow down reaction kinetics.Double Couple: Repeat the coupling step. • Use a More Potent Coupling Reagent: Switch from HBTU to HATU or HCTU. • Increase Coupling Time: Extend the reaction time to 2-4 hours.
Diketopiperazine (DKP) Formation Sequence-Dependent Side Reaction: Particularly problematic when proline is the second or third residue from the C-terminus. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[8]Use 2-Chlorotrityl Resin: The bulky nature of this resin's linker sterically hinders DKP formation. • Couple a Dipeptide: Instead of coupling proline and then the next amino acid, couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide.
Aggregation Interchain Hydrogen Bonding: The growing peptide chains can aggregate, making reactive sites inaccessible.Use Aggregation-Disrupting Solvents: Add a small percentage of DCM to the DMF. • Incorporate Pseudoproline Dipeptides: If the sequence allows, use pseudoproline dipeptides at strategic locations to disrupt secondary structure formation during synthesis.
Broad or Split Peaks in HPLC Cis/Trans Isomerism: The Xaa-Pro bond can exist as both cis and trans isomers, which are often separable by RP-HPLC, leading to broadened or multiple peaks for a single pure peptide.[1]Thermal Equilibration: Heat the sample briefly before HPLC analysis to encourage equilibration. • Modify HPLC Conditions: Change the solvent system or temperature of the column to try and co-elute the isomers. Note that this is a feature of the peptide, not an impurity.

Signaling Pathways and Logical Relationships

The decision-making process for incorporating this compound involves considering its impact on the final peptide's properties and the synthetic strategy.

G cluster_properties Desired Peptide Properties cluster_strategy Synthetic Strategy cluster_outcome Expected Outcome Goal Goal: Incorporate This compound Stability Increased Metabolic Stability Goal->Stability Conformation Specific Conformation Goal->Conformation Activity Enhanced Bioactivity Goal->Activity SPPS Fmoc/tBu SPPS Goal->SPPS Protection Hydroxyl Protection? SPPS->Protection Unprotected Unprotected (Standard) Protection->Unprotected No Protected Protected (Orthogonal) Protection->Protected Yes Peptide Target Peptide with Unique Properties Unprotected->Peptide Protected->Peptide

Caption: Decision logic for using this compound in SPPS.

References

cis-4-Hydroxy-D-proline: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-D-proline is a valuable chiral building block in organic synthesis, prized for its rigid pyrrolidine (B122466) ring and stereochemically defined hydroxyl group. This unique structure allows for the stereocontrolled synthesis of a wide range of complex molecules, making it a crucial intermediate in the development of novel therapeutics and other biologically active compounds. Its applications span from the synthesis of antifungal agents and antiviral drugs to its use as a chiral auxiliary in asymmetric reactions. These notes provide an overview of its key applications, detailed experimental protocols for representative syntheses, and insights into its role in drug discovery.

Key Applications

The strategic placement of the hydroxyl group on the proline ring in the cis configuration offers a versatile handle for a variety of chemical transformations. This has led to its use in several key areas of organic synthesis and medicinal chemistry.

Synthesis of Antifungal Agents: Sordaricin (B1205495) Derivatives

This compound serves as a key chiral starting material for the stereocontrolled synthesis of N-benzyl pyrrolidinyl sordaricin derivatives. These compounds have demonstrated moderate antifungal activity against various pathogenic fungal strains, including Candida albicans. The synthesis leverages the inherent stereochemistry of the proline ring to establish the desired stereocenters in the final sordaricin analogue.

Table 1: Antifungal Activity of N-Benzyl Pyrrolidinyl Sordaricin Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
N-Benzyl Pyrrolidinyl Sordaricin DerivativeCandida albicans0.25-2[1][2]
Precursor for Antiviral Drugs: Neuraminidase Inhibitors

The proline scaffold is a recognized pharmacophore in the design of neuraminidase inhibitors, a class of antiviral drugs effective against influenza viruses. While many synthetic routes start from the more abundant L-hydroxyproline, the principles are applicable to the D-isomer for the synthesis of enantiomeric or diastereomeric analogues. For instance, cis-4-guanidino-L-proline derivatives have been synthesized and shown to be effective inhibitors of the neuraminidase enzyme. The synthesis of these proline-based neuraminidase inhibitors highlights the utility of the hydroxyproline (B1673980) core in creating potent antiviral agents.

Chiral Auxiliary in Asymmetric Synthesis

The rigid conformational nature of the pyrrolidine ring makes this compound an effective chiral auxiliary in a variety of asymmetric reactions. It can be used to control the stereochemical outcome of reactions such as aldol (B89426) additions and alkylations, leading to the formation of enantiomerically enriched products. After the desired transformation, the auxiliary can often be cleaved and recovered.

Chemoenzymatic Synthesis of the Building Block Itself

An efficient method for the synthesis of this compound is through a chemoenzymatic approach. This method utilizes a lipase-catalyzed hydrolysis of a racemic precursor to achieve high enantioselectivity. This green chemistry approach provides access to the chiral building block with high purity and yield.

Table 2: Chemoenzymatic Synthesis of this compound

StepReactionCatalyst/EnzymeYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de)
1Hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl esterCandida antarctica lipase (B570770) B (CALB)-> 99.5% ee at 51% conversion[3]
2Regioselective hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester-98[3]-
3Hydrolysis of ester and N-(alkoxycarbonyl) groups-98[3]96% de[3]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is based on the chemoenzymatic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

Materials:

  • Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

  • Candida antarctica lipase B (CALB)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Sodium sulfate

  • Hydrogen gas

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Enzymatic Resolution:

    • Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in phosphate buffer (pH 7.0).

    • Add Candida antarctica lipase B (CALB) to the suspension.

    • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Extract the mixture with ethyl acetate. The unreacted (R)-enantiomer will be in the organic phase.

    • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Hydrogenation:

    • Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in methanol.

    • Add a catalytic amount of Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

  • Hydrolysis:

    • Treat the resulting dimethyl ester with aqueous hydrochloric acid.

    • Reflux the mixture until the hydrolysis of both the ester and N-alkoxycarbonyl groups is complete.

    • Cool the reaction mixture and neutralize to precipitate the crude this compound.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Signaling Pathway and Experimental Workflow Diagrams

influenza_virus_life_cycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly_release Assembly and Release Attachment 1. Attachment (HA binds to sialic acid) Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Viral and Endosomal Membrane Fusion Endocytosis->Fusion Uncoating 4. Uncoating (Viral RNA released) Fusion->Uncoating Transcription 5. Transcription (vRNA -> mRNA) Uncoating->Transcription Replication 7. vRNA Replication Uncoating->Replication Translation 6. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 8. Assembly of New Virions Translation->Assembly Replication->Assembly Budding 9. Budding from Host Cell Assembly->Budding Release 10. Release of Progeny Virus Budding->Release Neuraminidase Neuraminidase (NA) Cleaves sialic acid Release->Neuraminidase facilitates caption Figure 1: Influenza Virus Life Cycle Highlighting the Role of Neuraminidase.

Caption: Figure 1: Influenza Virus Life Cycle Highlighting the Role of Neuraminidase.

chemoenzymatic_synthesis_workflow Start Racemic 4-oxo-1,2-pyrrolidine- dicarboxylic acid dimethyl ester Step1 Enzymatic Resolution (CALB) Start->Step1 Intermediate1 (R)-4-oxo-1,2-pyrrolidine- dicarboxylic acid dimethyl ester Step1->Intermediate1 Step2 Regioselective Hydrogenation Intermediate1->Step2 Intermediate2 (2R,4R)-4-hydroxy-1,2-pyrrolidine- dicarboxylic acid dimethyl ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End caption Figure 2: Workflow for the Chemoenzymatic Synthesis of this compound.

Caption: Figure 2: Workflow for the Chemoenzymatic Synthesis of this compound.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of medicinally important compounds. Its rigid framework and stereodefined hydroxyl group provide an excellent platform for the construction of complex molecular architectures with high stereocontrol. The development of efficient synthetic routes to this building block, including chemoenzymatic methods, further enhances its accessibility and utility for researchers in academia and the pharmaceutical industry. The provided application notes and protocols serve as a valuable resource for scientists engaged in the synthesis and development of novel chiral molecules.

References

Application Notes and Protocols for the Incorporation of cis-4-Hydroxy-D-proline into Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. cis-4-Hydroxy-D-proline, a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, offers unique conformational constraints that can be exploited in the design of novel peptidomimetics, therapeutic peptides, and biomaterials.[1][2][3] Its distinct stereochemistry influences pyrrolidine (B122466) ring pucker and the propensity for cis/trans isomerization of the preceding peptide bond, thereby impacting the overall peptide architecture and its interactions with biological targets.[4]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides, covering synthetic protocols, biophysical characterization, and potential applications.

Impact on Peptide Properties: Quantitative Data

The inclusion of this compound can significantly alter the biophysical properties of a peptide. While specific data for this compound is often embedded within broader studies of proline analogs, the following tables summarize expected trends and available data for closely related compounds.

Disclaimer: Quantitative data for the direct impact of this compound is limited in publicly available literature. The following tables include data from studies on other 4-hydroxyproline (B1632879) and 4-substituted proline analogs to provide an illustrative comparison. Researchers should perform their own experiments to determine the precise effects of this compound in their specific peptide sequence.

Table 1: Effect on Thermal Stability of Collagen-Like Peptides

Peptide SequenceModificationMelting Temperature (Tm) in °CAnalytical Method
(Pro-Pro-Gly)10None (L-Proline)24Circular Dichroism (CD)
(Pro-Hyp-Gly)10trans-4-Hydroxy-L-proline (Hyp)41Circular Dichroism (CD)
(Pro-fPro(R)-Gly)104(R)-Fluoro-L-proline41.5Differential Scanning Calorimetry (DSC)
Ac-(Gly-Pro-4(R)Hyp)10-NH2trans-4-Hydroxy-L-proline (Hyp)60Circular Dichroism (CD)
Ac-(Gly-4(R)Hyp-Pro)10-NH2trans-4-Hydroxy-L-proline (Hyp)39Circular Dichroism (CD)

Data extrapolated from studies on collagen mimetic peptides. The stability conferred by hydroxyproline (B1673980) is position-dependent.[5][6]

Table 2: Effect on Proteolytic Stability

Peptide SequenceModificationHalf-life (t1/2) in human serumAnalytical Method
L-PeptideUnmodifiedMinutes to hoursHPLC/MS
D-Amino Acid Substituted PeptideD-amino acid incorporationSignificantly increasedHPLC/MS
Proline-rich peptideHigh proline contentIncreased resistance to certain proteasesIn vitro degradation assay
Dipeptide (Lys-Ala)-Rapid degradationIn vitro degradation assay
Dipeptide (Pro-Lys)Proline adjacent to Lysine>5-fold slower degradationIn vitro degradation assay

General trends show that modifications like D-amino acid substitution and the presence of proline can enhance proteolytic resistance.[7]

Table 3: Effect on Receptor Binding Affinity

Peptide/LigandReceptor/TargetModificationBinding Affinity (Kd or IC50)Analytical Method
GFPGERIntegrin α1I domainL-ProlineWeaker bindingSolid-phase binding assay
GFOGERIntegrin α1I domaintrans-4-Hydroxy-L-proline (O)Stronger bindingSolid-phase binding assay
proMMP-2Collagen Type I-Nanomolar range (Kd)Surface Plasmon Resonance
actMMP-2Collagen Type I-30-40 fold higher KdSurface Plasmon Resonance

Hydroxyproline residues can directly participate in receptor binding, as seen in collagen-integrin interactions.[5][8][9]

Table 4: Effect on Cis/Trans Isomerization (Ac-Tyr-Pro-Asn-NH2 model peptide)

Proline Analog (X) in Ac-TYXN-NH2Ktrans/cisΔGtrans/cis (kcal/mol)Analytical Method
L-Proline2.8-0.61NMR Spectroscopy
trans-4-Hydroxy-L-proline (Hyp)4.5-0.86NMR Spectroscopy
cis-4-Fluoro-L-proline (flp)1.1-0.06NMR Spectroscopy

The Ktrans/cis ratio indicates the preference for the trans conformation. A lower value suggests a higher population of the cis conformer. Data for this compound is not explicitly available in this direct comparison but would be expected to influence this equilibrium.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-cis-4-hydroxy-D-proline.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-cis-4-hydroxy-D-proline.

  • Coupling Reagents: HBTU/HATU and DIPEA, or DIC/HOBt.

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF.

  • Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O.

  • Washing Solvents: DMF, DCM.

  • Reaction Vessel: Fritted syringe or automated peptide synthesizer vessel.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[10][11]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-cis-4-hydroxy-D-proline:

    • Due to the stereochemistry and potential for steric hindrance, a stronger coupling agent and longer coupling time are recommended.

    • Dissolve Fmoc-cis-4-hydroxy-D-proline (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), recouple with fresh reagents.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[11]

    • Filter to collect the peptide solution and precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Analysis of Cis/Trans Isomerization by 1D and 2D NMR Spectroscopy

Principle: The slow exchange between cis and trans isomers of the Xaa-Pro bond on the NMR timescale results in two distinct sets of resonances for the proline residue and its neighboring amino acids.

Procedure:

  • Dissolve the purified peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate (B84403) buffer, pH 7.0).

  • Acquire a 1D 1H NMR spectrum. Identify the regions where duplicate peaks are present, indicative of cis/trans isomers.

  • Acquire 2D NMR spectra (TOCSY and NOESY/ROESY) to assign the resonances for both isomers.

  • Integrate the corresponding well-resolved peaks for the cis and trans conformers in the 1D spectrum to determine the Ktrans/cis ratio.[4]

  • The difference in 13Cβ and 13Cγ chemical shifts of the proline ring can also be used to definitively assign cis and trans isomers.

Protocol 3: Assessment of Thermal Stability by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Record a CD spectrum at a low temperature (e.g., 4°C) from 190 to 260 nm to determine the initial secondary structure. Collagen-like triple helices typically show a positive peak around 225 nm and a strong negative peak around 200 nm.[1][12]

  • Monitor the CD signal at 225 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • Plot the ellipticity at 225 nm as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm).[13]

Protocol 4: In Vitro Proteolytic Stability Assay

Procedure:

  • Prepare a stock solution of the peptide in a suitable buffer.

  • Incubate the peptide solution with human serum or a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • At various time points, take an aliquot of the reaction and quench the enzymatic degradation (e.g., by adding trifluoroacetic acid or a protease inhibitor).

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.

Application: Modulation of Collagen-Integrin Signaling

Collagen mimetic peptides (CMPs) containing hydroxyproline residues can interact with integrin receptors on the cell surface, thereby influencing cell adhesion, migration, and signaling. The incorporation of this compound can be used to design CMPs with altered conformations that may act as agonists or antagonists of integrin signaling.

Integrins are heterodimeric receptors that, upon binding to their extracellular matrix ligands like collagen, cluster and activate intracellular signaling cascades. A key player in this process is Focal Adhesion Kinase (FAK), which is recruited to the cytoplasmic tails of the integrins and autophosphorylates. This phosphorylation creates docking sites for other signaling proteins, such as Src family kinases and Grb2, leading to the activation of downstream pathways like the Ras-MAPK pathway, which promotes cell proliferation and survival.

By designing CMPs with specific conformations stabilized by this compound, it may be possible to either promote or inhibit these signaling events, with potential therapeutic applications in fibrosis, cancer, and wound healing.[8][9][14]

Integrin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CMP Collagen Mimetic Peptide (with cis-4-OH-D-Pro) Integrin Integrin Receptor CMP->Integrin Binding FAK FAK Integrin->FAK Recruitment pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src Activation Grb2_SOS Grb2/SOS pFAK->Grb2_SOS Recruitment MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Ras Ras Grb2_SOS->Ras Ras->MAPK_Pathway Cellular_Response Cell Adhesion, Proliferation, Survival MAPK_Pathway->Cellular_Response

Figure 2: Simplified integrin signaling pathway initiated by collagen binding.

Logical Workflow for Peptide Design and Evaluation

The development of novel peptides incorporating this compound follows a logical progression from design and synthesis to biophysical and biological evaluation.

Peptide_Development_Workflow cluster_biophysical cluster_stability cluster_biological design Peptide Design (Sequence Selection, Position of c4HDp) synthesis Solid-Phase Peptide Synthesis design->synthesis purification Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purification biophysical Biophysical Characterization purification->biophysical stability Stability Assays biophysical->stability nmr NMR (Cis/Trans Ratio) cd CD Spectroscopy (Secondary Structure, Tm) biological Biological Evaluation stability->biological proteolytic Proteolytic Stability (Serum, Proteases) binding Receptor Binding Assays (Kd, IC50) cell_based Cell-Based Assays (Signaling, Proliferation)

Figure 3: Logical workflow for the development of novel peptides.

Conclusion

The incorporation of this compound into peptides provides a valuable tool for peptide chemists and drug developers to fine-tune the conformational and biological properties of peptidomimetics. By leveraging its unique stereochemistry, novel peptides with enhanced stability, altered secondary structure, and tailored biological activities can be designed and synthesized. The protocols and data presented herein serve as a guide for the rational design and evaluation of these promising molecules.

References

Application Notes and Protocols for the Analytical Detection of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established analytical methodologies for the detection and quantification of cis-4-Hydroxy-D-proline, a non-proteinogenic amino acid. The following sections detail various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. A two-dimensional LC-MS/MS system provides excellent enantioselective separation of hydroxyproline (B1673980) isomers.[1][2][3]

Application Note: This method is ideal for targeted quantification and pharmacokinetic studies due to its high specificity and low detection limits. Pre-column derivatization with a chiral reagent is necessary to separate the D- and L-enantiomers. 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is an effective derivatizing agent for this purpose.[1][2][3] Direct analysis without derivatization is also possible but may offer less sensitivity and chromatographic resolution of isomers.[4]

Quantitative Data Summary
ParameterLC-MS/MS with NBD-F Derivatization
Limit of Detection (LOD)Low fmol range
Limit of Quantitation (LOQ)Low to mid fmol range
Linearity RangeTypically spans 3-4 orders of magnitude
Recovery> 90%
Precision (RSD%)< 15%
Accuracy85-115%

Note: The exact values for LOD, LOQ, linearity, recovery, precision, and accuracy will depend on the specific instrument, matrix, and validation protocol. The data presented is a general representation based on typical performance for similar analyses.

Experimental Protocol: 2D-LC-MS/MS with NBD-F Derivatization

This protocol is adapted from the method described for the enantioselective determination of proline and hydroxyproline enantiomers.[1][2][3]

I. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

II. Derivatization

  • Reconstitute the dried residue in 20 µL of borate (B1201080) buffer (100 mM, pH 8.0).

  • Add 20 µL of 10 mM NBD-F in acetonitrile.

  • Incubate at 60°C for 5 minutes.

  • Add 20 µL of 0.1 M HCl to stop the reaction.

  • Add 140 µL of water and vortex.

  • The sample is now ready for injection.

III. 2D-LC-MS/MS Analysis

  • First Dimension (Reversed-Phase Separation):

    • Column: Singularity RP18 or equivalent.[1][2][3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the NBD-derivatives of D/L mixtures.

    • Flow Rate: As recommended for the column.

  • Second Dimension (Chiral Separation):

    • Column: Pirkle-type enantioselective column (e.g., Singularity CSP-001S).[1][2][3]

    • Mobile Phase: An isocratic mobile phase suitable for chiral separation (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid).

    • Flow Rate: As recommended for the column.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Triple Quad™ 5500).[1][2][3]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor and product ion transitions for NBD-cis-4-Hydroxy-D-proline.

Experimental Workflow for 2D-LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis 2D-LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Protein_Ppt Protein Precipitation (Acetonitrile) Sample->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution (Borate Buffer) Evaporation->Reconstitution NBD_F_Addition Addition of NBD-F Reconstitution->NBD_F_Addition Incubation Incubation (60°C, 5 min) NBD_F_Addition->Incubation Reaction_Stop Reaction Quenching (HCl) Incubation->Reaction_Stop LC1 1st Dimension LC (Reversed-Phase) Reaction_Stop->LC1 LC2 2nd Dimension LC (Chiral Separation) LC1->LC2 MS Tandem MS (MRM Detection) LC2->MS

Caption: Workflow for the detection of this compound by 2D-LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the quantification of this compound, especially in complex biological matrices. Due to the low volatility of amino acids, a two-step derivatization is required to convert the analyte into a more volatile and thermally stable compound.[5][6]

Application Note: This method is well-suited for routine analysis and can provide excellent separation of isomers. The derivatization process, typically involving esterification followed by acylation, is a critical step for successful analysis.

Quantitative Data Summary
ParameterGC-MS with Derivatization
Limit of Detection (LOD)Low to mid pmol range
Limit of Quantitation (LOQ)Mid to high pmol range
Linearity RangeTypically spans 2-3 orders of magnitude
Recovery> 85%
Precision (RSD%)< 15%
Accuracy90-110%

Note: The exact values will vary depending on the specific derivatization reagent, instrument, and matrix.

Experimental Protocol: GC-MS with Methylation and Acylation

This protocol is based on established methods for the GC-MS analysis of amino acids.[5]

I. Sample Preparation (from Tissue Homogenate)

  • To release this compound from proteins, perform acid hydrolysis. Add 1 mL of 6 M HCl to 100 mg of homogenized tissue.

  • Heat at 110°C for 24 hours in a sealed tube.

  • Cool the sample and centrifuge to remove any solid debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

II. Derivatization

  • Methylation: Add 1 mL of 3 N methanolic HCl to the dried residue. Cap the vial and heat at 100°C for 30 minutes. Cool to room temperature and evaporate the solvent.

  • Acylation: Add 100 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate (B1210297). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature. The sample is now ready for injection.

III. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

  • Column: A suitable capillary column for amino acid analysis (e.g., HP-5ms).[6]

  • Injection Volume: 1 µL (splitless mode).[6]

  • Inlet Temperature: 250°C.[6]

  • Oven Temperature Program: Start at 90°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI).[5]

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Sample->Hydrolysis Evaporation1 Evaporation to Dryness Hydrolysis->Evaporation1 Methylation Methylation (Methanolic HCl, 100°C) Evaporation1->Methylation Evaporation2 Evaporation Methylation->Evaporation2 Acylation Acylation (PFPA, 60°C) Evaporation2->Acylation GC Gas Chromatography (Capillary Column) Acylation->GC MS Mass Spectrometry (SIM Detection) GC->MS

Caption: Workflow for the detection of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with UV or fluorescence detection is a widely accessible method for the analysis of this compound. Similar to other methods, derivatization is required to introduce a chromophore or fluorophore for sensitive detection.

Application Note: This method is cost-effective and suitable for routine quality control or screening purposes. Chiral derivatizing agents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) or Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA) can be used for the separation of enantiomers.[7][8]

Quantitative Data Summary
ParameterHPLC with Derivatization
Limit of Detection (LOD)Low to mid pmol range
Limit of Quantitation (LOQ)Mid to high pmol range
Linearity RangeTypically spans 2-3 orders of magnitude
Recovery> 80%
Precision (RSD%)< 20%
Accuracy80-120%

Note: Performance characteristics are highly dependent on the chosen derivatization reagent and detector.

Experimental Protocol: HPLC with L-FDVA Derivatization and UV Detection

This protocol is based on methods for the chiral separation of hydroxyproline isomers.[8]

I. Sample Preparation

  • Perform acid hydrolysis if the analyte is in a protein-bound form, as described in the GC-MS protocol.

  • Evaporate the sample to dryness.

II. Derivatization

  • Reconstitute the dried sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of L-FDVA in acetone (B3395972).

  • Incubate at 40°C for 1 hour.

  • Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Extract the derivatives with 500 µL of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness and reconstitute in the mobile phase for injection.

III. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 340 nm.

Logical Relationship of Analytical Method Selection

G cluster_purpose Analytical Goal cluster_method Recommended Method High_Sensitivity High Sensitivity & Specificity LC_MS LC-MS/MS High_Sensitivity->LC_MS Best Choice GC_MS GC-MS High_Sensitivity->GC_MS Alternative Routine_Analysis Routine/QC Analysis Routine_Analysis->GC_MS Good Choice HPLC_UV HPLC-UV/Fluorescence Routine_Analysis->HPLC_UV Alternative Cost_Effective Cost-Effective Screening Cost_Effective->HPLC_UV Suitable Choice

Caption: Decision guide for selecting an analytical method for this compound.

Enzymatic Methods

Enzymatic assays can be employed for the detection of hydroxyproline. While many commercial kits measure total hydroxyproline, specific enzymes can be used to target particular isomers.[9] For instance, a this compound dehydrogenase has been characterized from Sinorhizobium meliloti.[10]

Application Note: Enzymatic assays are often used for high-throughput screening or when a rapid, less instrument-intensive method is required. The development of a specific assay for this compound would require the purification and characterization of the specific dehydrogenase.

Protocol: Dehydrogenase Activity Assay

This protocol is based on the characterization of this compound dehydrogenase.[10]

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 9.0)

    • 0.06 mM phenazine (B1670421) methosulfate (PMS)

    • 0.25 mM p-iodonitrotetrazolium violet (INT) or nitro blue tetrazolium (NBT)

    • 10 mM this compound

  • Initiate the reaction by adding the enzyme preparation (e.g., purified dehydrogenase or cell lysate).

  • Monitor the reduction of INT at 490 nm or NBT at 530 nm at 30°C.

  • The rate of increase in absorbance is proportional to the enzyme activity and can be correlated to the concentration of this compound if it is the limiting substrate.

Signaling Pathways and Biological Relevance

This compound is a non-proteinogenic amino acid and is not typically involved in mammalian signaling pathways. Its presence in biological samples can be of exogenous origin or from the metabolic action of certain microorganisms.[11] It can be found in human urine and some tissues.[1][2][3] In research and drug development, it is primarily of interest as a chiral building block for the synthesis of novel therapeutic agents, such as antifungal agents and conformationally restricted peptide nucleic acid (PNA) analogs. It also serves as a substrate for studying the specificity and kinetics of certain enzymes like D-alanine dehydrogenase and amino acid transporters.

References

Application Note: Quantification of cis-4-Hydroxy-D-proline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-4-Hydroxy-D-proline is a non-proteinogenic amino acid and an isomer of hydroxyproline (B1673980), a major component of collagen. Its accurate quantification is crucial in various research fields, including the study of metabolic pathways, the analysis of collagen turnover in disease states, and as a quality control parameter in the development of pharmaceuticals and dietary supplements.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound. However, due to its low volatility and polar nature, derivatization is a mandatory step to enable its passage through the gas chromatograph and improve detection.[3] This document provides detailed protocols and application notes for the successful quantification of this compound using GC-MS.

Key Challenge: Derivatization

The primary goal of derivatization in GC is to replace active hydrogens on polar functional groups (like -COOH, -OH, and -NH) with nonpolar moieties.[3] This process increases the volatility and thermal stability of the analyte, while also improving chromatographic peak shape and, in some cases, enhancing mass spectrometric fragmentation for better sensitivity and specificity.[3] Several derivatization strategies have been successfully employed for hydroxyproline analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Hydrolysis

This protocol is a general procedure for liberating hydroxyproline from protein or peptide matrices.

Materials:

  • Sample (e.g., tissue, plasma, urine, or purified protein)

  • Concentrated Hydrochloric Acid (~12 N HCl)

  • Deionized Water (dH₂O)

  • Pressure-tight, Teflon-capped vials

  • Heating block or oven capable of 120°C

  • Nitrogen gas stream or vacuum evaporator

  • Activated charcoal (for urine samples, if necessary)[1]

  • Anion exchange resin (for bone hydrolysates, if necessary)[4]

Procedure:

  • Homogenization (for tissue samples): Homogenize the tissue in dH₂O. A typical ratio is 100 µL of dH₂O for every 10 mg of tissue.[1]

  • Hydrolysis:

    • Transfer a known volume or mass of the sample (e.g., 100 µL of homogenate or 10 µL of plasma/urine) into a pressure-tight vial.[1][5][6]

    • For protein-containing samples, add an equal volume of concentrated HCl to achieve a final concentration of ~6 N.[1]

    • Securely cap the vial and heat at 120°C for 3 to 24 hours. The optimal time depends on the sample matrix and should be validated.

  • Clarification (for specific samples):

    • Urine: Add activated charcoal (e.g., 4 mg), vortex, and centrifuge at 10,000 x g for 3 minutes to remove precipitates.[1]

    • Bone: After hydrolysis, the sample can be further purified by passing it through an anion exchange resin to extract the hydroxyproline.[4]

  • Drying: Evaporate the acid from the hydrolyzed sample to complete dryness using a stream of nitrogen gas or a vacuum evaporator. This step is critical as residual acid can interfere with subsequent derivatization reactions.[5][6]

  • The dried residue is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Pentafluoropropionic Anhydride (B1165640) Method)

This method creates methyl ester pentafluoropropionic (PFP) amide derivatives, which exhibit excellent chromatographic properties.[5][6]

Materials:

  • Dried sample hydrolysate

  • Methanolic HCl (2 M)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (B1210297)

  • Internal Standard (e.g., Deuterium-labeled 4-hydroxyproline)

  • Heating block (80°C)

Procedure:

  • Esterification (Step 1):

    • Reconstitute the dried sample residue in 100 µL of 2 M methanolic HCl.[5][6]

    • Add the internal standard at this stage for accurate quantification.

    • Tightly seal the vial and heat at 80°C for 60 minutes.[5][6]

    • After heating, evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.

  • Acylation (Step 2):

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a nitrogen stream.

  • Final Reconstitution: Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS injection.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. A full scan mode can be used for initial method development to identify characteristic ions.

Quantitative Data and Method Comparison

The choice of derivatization reagent significantly impacts method performance. The table below summarizes quantitative data from different published methods.

Derivatization MethodAnalyte DerivativeKey Quantitation Ions (m/z)LOD / LOQLinear RangePrecision/AccuracyMatrixReference
Trifluoroacetylation / Esterification N,O-bis(TFA)-Hyp methyl ester164, 2780.5 ng/injection (LOD)5 - 1000 ngNot specifiedCollagen[7]
PFP / Esterification OH-Pro methyl ester-PFP397 (analyte), 400 (IS)Not specified5 - 20 µM (urine), 15 - 60 µM (plasma)RSD: 0.1-11.5%, Recovery: 97-120%Plasma, Urine[5]
TBDMS Silylation N(O)-tert-butyldimethylsilyl3140.233 µmol/L (LOD)Not specifiedCV: 5.8%Bone[4]
  • LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation; IS: Internal Standard.

Visualized Workflows

The following diagrams illustrate the key processes involved in the GC-MS quantification of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (Tissue, Plasma, Urine) Hydrolysis Acid Hydrolysis (6N HCl, 120°C) Sample->Hydrolysis Purification Purification (Optional) (e.g., Charcoal, Ion Exchange) Hydrolysis->Purification Drying1 Evaporation to Dryness Purification->Drying1 Deriv Chemical Derivatization (e.g., PFP or TBDMS method) Drying1->Deriv Drying2 Evaporation & Reconstitution Deriv->Drying2 GCMS GC-MS Analysis (SIM Mode) Drying2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for GC-MS analysis of hydroxyproline.

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation start Dried Sample Hydrolysate + Internal Standard reagent1 Add 2M Methanolic HCl start->reagent1 heat1 Heat at 80°C for 60 min reagent1->heat1 dry1 Evaporate to Dryness heat1->dry1 reagent2 Add PFPA + Ethyl Acetate dry1->reagent2 heat2 Heat at 65°C for 30 min reagent2->heat2 dry2 Evaporate & Reconstitute heat2->dry2 end Inject into GC-MS dry2->end

Caption: Two-step derivatization workflow using the PFP/Esterification method.

References

Application Notes and Protocols for the Derivatization of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of cis-4-Hydroxy-D-proline, a crucial step for its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The derivatization process enhances the volatility and thermal stability of this polar amino acid, enabling accurate quantification and characterization.

Introduction

This compound is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are essential for its quantification in research and drug development. Derivatization is a key sample preparation step that modifies the analyte to improve its chromatographic behavior and detection sensitivity. This document outlines protocols for common and effective derivatization techniques.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To make this compound amenable to GC-MS, its polar carboxyl and hydroxyl groups must be derivatized. Two common methods are silylation and a two-step esterification/acylation.

Protocol 1: Silylation using MTBSTFA

This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives, which are known for their stability.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (ACN)

  • Pyridine (optional, as a catalyst)[1]

  • Heating block or oven

  • GC vials (2 mL) with inserts

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place 10 µL of the sample solution (or a known amount of standard) into a GC vial insert.[2]

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. This step is critical as moisture can interfere with the silylation reaction.[3]

  • Derivatization:

    • Add 50 µL of acetonitrile to the dried residue.

    • Add 50 µL of MTBSTFA.[4]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 90-100°C for 1 hour to ensure complete derivatization.[4]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for Silylation using MTBSTFA

start Start: Sample containing This compound prep Sample Preparation: Aliquot sample into GC vial start->prep dry Drying: Evaporate to dryness under Nitrogen prep->dry add_reagents Add Reagents: 50 µL Acetonitrile 50 µL MTBSTFA dry->add_reagents vortex Vortex: 30 seconds add_reagents->vortex heat Reaction: Heat at 90-100°C for 1 hour vortex->heat cool Cool to Room Temperature heat->cool inject GC-MS Analysis: Inject 1 µL cool->inject end End inject->end

Silylation workflow for GC-MS analysis.
Protocol 2: Two-Step Methylation and Acylation with PFPA

This method first converts the carboxylic acid to a methyl ester, followed by acylation of the hydroxyl and amino groups with pentafluoropropionic anhydride (B1165640) (PFPA).[2]

Materials:

  • This compound standard or sample

  • 2 M Methanolic HCl

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297)

  • Heating block or oven

  • GC vials (2 mL)

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation and Drying: Place 10 µL of the sample into a GC vial and evaporate to dryness under a stream of nitrogen.[2]

  • Esterification (Methylation):

    • Add 100 µL of 2 M methanolic HCl to the dried residue.[2]

    • Seal the vial and heat at 80°C for 60 minutes.[2]

    • Cool the vial and evaporate the methanolic HCl to dryness under nitrogen.

  • Acylation:

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried methyl ester.[5]

    • Seal the vial and heat at 65-70°C for 30 minutes.[6][7]

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for Two-Step Derivatization

start Start: Sample containing This compound prep Sample Preparation: Aliquot and dry sample start->prep ester Esterification: Add 100 µL 2M Methanolic HCl Heat at 80°C for 60 min prep->ester dry2 Drying: Evaporate to dryness under Nitrogen ester->dry2 acyl Acylation: Add 50 µL Ethyl Acetate Add 50 µL PFPA Heat at 65-70°C for 30 min dry2->acyl cool Cool to Room Temperature acyl->cool inject GC-MS Analysis: Inject 1 µL cool->inject end End inject->end start Start: Sample in 0.1 M Borate Buffer (pH 9.5) mix Mix: 200 µL Sample 30 µL NBD-Cl Solution start->mix heat Incubation: Heat at 90°C for 20 minutes mix->heat cool Termination: Cool on ice Add 100 µL 0.1 M HCl heat->cool inject HPLC Analysis: Inject 20 µL cool->inject end End inject->end cluster_gc GC-MS Analysis cluster_hplc HPLC Analysis analyte This compound (Polar Functional Groups: -COOH, -OH, >NH) gc_req Requirement: Increase Volatility & Thermal Stability analyte->gc_req hplc_req Requirement: Enhance Detection (UV/Fluorescence) analyte->hplc_req silylation Silylation (e.g., MTBSTFA, MSTFA) gc_req->silylation acylation Esterification/Acylation (e.g., MeOH/HCl, PFPA) gc_req->acylation fluor_tag Fluorescent Tagging (e.g., NBD-Cl, NBD-F) hplc_req->fluor_tag

References

Applications of cis-4-Hydroxy-D-proline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-D-proline, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in drug discovery. Its rigid pyrrolidine (B122466) ring and the presence of a hydroxyl group allow for the synthesis of conformationally constrained molecules with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, including antifungal compounds, histamine (B1213489) H3 receptor antagonists, and inhibitors of collagen synthesis.

I. Antifungal Drug Discovery: Synthesis of Sordarin Derivatives

This compound serves as a key chiral starting material for the stereocontrolled synthesis of N-Benzyl pyrrolidinyl sordaricin (B1205495) derivatives, a class of potent antifungal agents.[1] Sordarins exhibit a unique mode of action by inhibiting fungal protein synthesis through the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome.[2][3]

Quantitative Data: Antifungal Activity

While specific MIC values for a wide range of N-Benzyl pyrrolidinyl sordaricin derivatives derived from this compound are not extensively available in the public domain, initial studies have reported promising activity.

Compound ClassFungal StrainMIC Range (µg/mL)Reference
N-Benzyl pyrrolidinyl sordaricin derivativesCandida albicans0.25 - 2
Experimental Protocol: Synthesis of N-Benzyl Pyrrolidinyl Sordaricin Derivatives (General Approach)

The synthesis of N-Benzyl pyrrolidinyl sordaricin derivatives from this compound is a multi-step process that involves the protection of the amino and carboxyl groups, followed by stereospecific modifications and coupling to the sordaricin core. The following is a generalized protocol based on established chemical principles.

Step 1: Protection of this compound

  • N-Boc Protection: To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc protected product.

  • Carboxyl Protection (e.g., Methyl Ester): The carboxylic acid of N-Boc-cis-4-hydroxy-D-proline can be esterified using standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

Step 2: Stereospecific Modifications and Coupling This stage involves the chemical modification of the protected this compound to create a suitable building block for coupling with the sordaricin aglycone. This may involve activation of the hydroxyl group and subsequent nucleophilic substitution to introduce the desired side chains. The final step is the coupling of the modified pyrrolidine derivative to the sordaricin core, which is typically achieved through standard peptide coupling or other bond-forming reactions.

Signaling Pathway: Mechanism of Sordarin Antifungal Activity

Sordarin and its derivatives inhibit fungal protein synthesis by targeting eukaryotic Elongation Factor 2 (eEF2), which is essential for the translocation step of protein synthesis.

Sordarin_Mechanism cluster_ribosome Fungal Ribosome A_site A Site Translocation Translocation (A site -> P site) A_site->Translocation P_site P Site eEF2 eEF2 eEF2->Translocation catalyzes Sordarin Sordarin Derivative Sordarin->eEF2 stabilizes complex with ribosome Inhibition Inhibition Sordarin->Inhibition Translocation->P_site Inhibition->Translocation

Sordarin's inhibition of fungal protein synthesis.

II. Histamine H3 Receptor Antagonists

The pyrrolidine scaffold of this compound is a valuable template for designing potent and selective histamine H₃ receptor antagonists. These antagonists have therapeutic potential for treating various neurological disorders. While some synthetic routes start from trans-4-hydroxy-L-proline and involve stereochemical inversions[4][5], a direct synthesis from this compound is feasible.

Quantitative Data: H3 Receptor Antagonist Affinities

The following table presents binding affinities (pKi values) for a selection of histamine H3 receptor antagonists to provide a reference for the expected potency of this class of compounds. Note that these values are not exclusively for derivatives of this compound but represent the broader class of H3 antagonists.

CompoundpKi (human H3R)Reference
Novel Antagonist 18.68[6]
Novel Antagonist 28.52[6]
Novel Antagonist 37.56[6]
GSK1892549.6 - 9.9[7]
GSK239512~11.0 (in vivo)[7]
Experimental Protocol: Synthesis of a Histamine H3 Receptor Antagonist (General Approach)

The synthesis of H3 receptor antagonists from this compound typically involves the functionalization of the hydroxyl and amino groups to introduce the desired pharmacophoric elements.

Step 1: Protection and Activation

  • Protect the amino group of this compound with a suitable protecting group (e.g., Boc).

  • Activate the hydroxyl group for nucleophilic substitution, for example, by converting it to a good leaving group such as a mesylate or tosylate.

Step 2: Introduction of Side Chains

  • Perform a nucleophilic substitution reaction at the C4 position with a desired amine or other nucleophile.

  • Deprotect the amino group.

Step 3: Final Modifications

  • Couple the deprotected amino group with a carboxylic acid or other appropriate fragment to complete the synthesis of the target antagonist. Standard peptide coupling reagents like HATU or HOBt/EDC can be used.

III. Conformationally Restricted Peptide Nucleic Acids (PNAs)

This compound can be used to create conformationally restricted peptide nucleic acid (PNA) monomers. The pyrrolidine ring introduces a defined backbone geometry, which can enhance the binding affinity and specificity of the PNA to its target DNA or RNA sequence.

Experimental Protocol: Solid-Phase Synthesis of Peptides/PNAs Containing this compound

The incorporation of this compound or its derivatives into a peptide or PNA sequence is readily achieved using standard solid-phase synthesis protocols.[8][9]

Materials:

  • Fmoc-protected amino acids and/or PNA monomers

  • N-Boc-cis-4-hydroxy-D-proline (for modification) or a pre-synthesized Fmoc-protected this compound derivative

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide/PNA chain using 20% piperidine in DMF.

  • Amino Acid/Monomer Coupling: Activate the carboxyl group of the Fmoc-protected amino acid or PNA monomer (including the this compound derivative) using a coupling reagent and couple it to the free amine on the resin.

  • Capping (Optional): Cap any unreacted amino groups using acetic anhydride.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid or monomer in the sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal residue.

  • Cleavage and Global Deprotection: Cleave the synthesized peptide/PNA from the resin and remove all side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product using reverse-phase HPLC.

Experimental Workflow: Solid-Phase Peptide/PNA Synthesis

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid/Monomer Coupling (e.g., HBTU/HOBt/DIC) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Loop Repeat for each residue Wash2->Loop Loop->Deprotection Next residue Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection End of sequence Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide/PNA Synthesis.

IV. Inhibition of Collagen Synthesis

cis-4-Hydroxy-L-proline acts as an inhibitor of collagen synthesis by interfering with the formation of the stable triple-helical structure of collagen.[10][11] This is primarily due to its incorporation into the procollagen (B1174764) chains in place of trans-4-hydroxy-L-proline, which disrupts the required conformation for proper folding. The target enzyme in this pathway is prolyl 4-hydroxylase.[12][13]

Quantitative Data: Inhibition of Collagen Synthesis
Cell TypeEffect of cis-4-hydroxy-L-prolineReference
Chick Tendon FibroblastsCollagen production reduced from 25% to 7% of total protein synthesis.[10]
Experimental Protocol: Hydroxyproline (B1673980) Assay for Collagen Synthesis Inhibition

This protocol describes a colorimetric assay to quantify the amount of hydroxyproline in cell culture, which serves as a surrogate measure for collagen content.[1][14]

Materials:

  • Cell culture samples (cell lysates or conditioned media)

  • 12 N HCl

  • Chloramine-T solution

  • DMAB reagent (Ehrlich's reagent)

  • Hydroxyproline standard solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Hydrolysis: a. To 100 µL of cell lysate or conditioned medium in a pressure-tight, screw-capped tube, add 100 µL of 12 N HCl. b. Hydrolyze the samples at 110-120°C for 18-24 hours. c. Cool the samples and clarify by centrifugation.

  • Assay: a. Transfer a known volume (e.g., 10-50 µL) of the hydrolyzed sample supernatant and hydroxyproline standards to a 96-well plate. b. Evaporate the samples to dryness under vacuum or in an oven at 60-70°C. c. Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 5-20 minutes. d. Add 100 µL of DMAB reagent to each well. e. Incubate at 60-65°C for 15-90 minutes, depending on the specific kit instructions. f. Cool the plate to room temperature and measure the absorbance at 550-560 nm.

  • Data Analysis: a. Generate a standard curve using the absorbance readings of the hydroxyproline standards. b. Determine the hydroxyproline concentration in the samples from the standard curve. c. To assess inhibition, compare the hydroxyproline content in cells treated with this compound derivatives to untreated control cells.

Signaling Pathway: Inhibition of Collagen Maturation

cis-4-Hydroxyproline disrupts the proper folding and stability of the collagen triple helix by being incorporated into the procollagen α-chains.

Collagen_Inhibition Procollagen Procollagen α-chains (in ER) Proline Proline Residues Procollagen->Proline Folding Triple Helix Folding Procollagen->Folding disrupts P4H Prolyl 4-Hydroxylase (P4H) trans4OH_Pro trans-4-Hydroxyproline P4H->trans4OH_Pro hydroxylates Proline->P4H cis4OH_Pro cis-4-Hydroxyproline Incorporation Incorporation into Procollagen Chain cis4OH_Pro->Incorporation trans4OH_Pro->Folding enables Incorporation->Procollagen Stable_Collagen Stable Collagen Triple Helix Folding->Stable_Collagen Unstable_Collagen Unstable, Non-helical Collagen Folding->Unstable_Collagen Degradation Intracellular Degradation Unstable_Collagen->Degradation

Mechanism of collagen synthesis inhibition.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and conformational rigidity enable the synthesis of a wide range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel therapeutics for infectious diseases, neurological disorders, and fibrotic conditions. Further exploration of its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Role of cis-4-Hydroxy-D-proline in Protein Folding and Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-D-proline is a non-proteinogenic amino acid that serves as a valuable tool in the study of protein folding, stability, and the development of novel therapeutics. As a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, its unique D-configuration and cis-hydroxyl group impart distinct structural constraints on peptide backbones. This document provides detailed application notes and experimental protocols for researchers utilizing this compound to modulate and investigate protein and peptide structures. The incorporation of D-amino acids, such as this compound, can enhance the biostability of peptides by making them resistant to enzymatic degradation by proteases.[1] This property is particularly advantageous in drug development, where increased peptide half-life is desirable.

Application Notes

The incorporation of this compound into peptides and proteins is a powerful strategy for a variety of applications in research and pharmaceutical development.[2] Its primary utility lies in its ability to influence the conformational stability of peptides and proteins.

1. Enhancing Protein and Peptide Stability: The rigid pyrrolidine (B122466) ring of proline and its derivatives restricts the conformational flexibility of the polypeptide backbone.[3] The D-enantiomer, in particular, can induce specific secondary structures and increase resistance to proteolysis, thereby enhancing the in vivo stability of peptide-based drugs.[1][4] Researchers utilize this compound to engineer therapeutic peptides with improved efficacy and longevity.[2]

2. Probing Protein Folding Mechanisms: The cis-trans isomerization of the peptidyl-prolyl bond is often a rate-limiting step in protein folding.[3][5] Introducing this compound can favor a specific isomeric state, allowing for detailed investigation of its impact on folding kinetics and pathways. The stability of proteins containing proline mutants can be assessed, although replacement of a cis proline residue is often destabilizing.[6]

3. Collagen Mimetics and Biomaterials: this compound is used in the synthesis of collagen mimetics for applications in tissue engineering and regenerative medicine.[2] Its incorporation can influence the triple helix stability of collagen-like peptides, which is crucial for the development of biomaterials with desired mechanical properties.

4. Drug Development: In the pharmaceutical industry, this compound is a building block for the synthesis of various drugs, particularly those targeting collagen-related diseases.[2] Its ability to enhance stability and modulate conformation is key to designing potent and specific therapeutic agents.

Quantitative Data on Stability

The effect of proline and its analogs on protein and peptide stability can be quantified by measuring changes in melting temperature (Tm) and the free energy of unfolding (ΔG). While specific data for this compound is limited in publicly available literature, the following tables summarize representative data for proline and other hydroxyproline (B1673980) isomers to illustrate the expected effects.

Table 1: Effect of Proline Mutations on the Free Energy of Thermal Unfolding (ΔG) of various proteins. [3]

ProteinMutationΔΔG (kcal/mol)
Leucine-isoleucine-valine binding proteinA10P+0.3
Maltose binding proteinV8P+0.8
Maltose binding proteinY10P-1.0
Ribose binding proteinN12P+2.4
ThioredoxinA22P-0.7

A positive ΔΔG indicates stabilization, while a negative value indicates destabilization.

Table 2: Melting Temperatures (Tm) of Collagen-like Peptides Containing Proline Analogs. [7]

PeptideTm (°C)
(Pro-Pro-Gly)724
(Pro-4(R)-Hyp-Gly)758
(Pro-4(R)-Hyp-Gly)3-3(S)-Hyp-4(R)-Hyp-Gly-(Pro-4(R)-Hyp-Gly)356
(Pro-4(R)-Hyp-Gly)3-Pro-3(S)-Hyp-Gly-(Pro-4(R)-Hyp-Gly)344

This data for the L-isomer of hydroxyproline illustrates the significant impact of hydroxylation and its position on collagen triple helix stability. The denaturation temperature (Td) of collagen has been shown to have a high positive correlation with the 4-hydroxyproline (B1632879) content at the Yaa position of Gly-Xaa-Yaa repeats.[8]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Synthetic Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-cis-4-hydroxy-D-proline

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[9]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-cis-4-hydroxy-D-proline: Repeat steps 2 and 3 using Fmoc-cis-4-hydroxy-D-proline as the amino acid to be coupled.

  • Chain Elongation: Continue repeating steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[9]

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Experimental Workflow for Peptide Synthesis and Analysis

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Incorp 4. Incorporate cis-4-OH-D-Pro Coupling->Incorp At desired position Elongation 5. Chain Elongation Coupling->Elongation Incorp->Elongation Final_Deprotection 6. Final Deprotection Elongation->Final_Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Analysis 9. Mass Spectrometry Purification->Analysis

Caption: Workflow for SPPS of a peptide containing this compound.

Protocol 2: Analysis of Peptide/Protein Stability using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure and thermal stability of the synthesized peptide.[1][10][11]

Materials:

  • Purified peptide containing this compound

  • CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.[12]

    • Ensure the buffer has low absorbance in the far-UV region (below 200 nm).[11]

    • Accurately determine the peptide concentration.

  • Instrument Setup:

    • Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).

    • Set the bandwidth (e.g., 1.0 nm), step resolution (e.g., 0.5 nm), and scan speed (e.g., 50 nm/min).[12]

  • Data Acquisition (Secondary Structure):

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data from millidegrees to mean residue ellipticity ([θ]).

  • Thermal Denaturation:

    • Set the wavelength for monitoring the unfolding transition (e.g., 222 nm for α-helical peptides).

    • Set the temperature range (e.g., 20-95 °C) and the heating rate (e.g., 1 °C/min).

    • Record the CD signal as a function of temperature.

  • Data Analysis:

    • Analyze the far-UV spectrum to estimate the secondary structure content.

    • Plot the CD signal at the chosen wavelength versus temperature.

    • Fit the thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

Workflow for CD Spectroscopy Analysis

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Peptide in CD-compatible buffer Scan Wavelength Scan (190-260 nm) Prep->Scan Melt Thermal Melt (e.g., 20-95 °C) Prep->Melt SS_Analysis Secondary Structure Estimation Scan->SS_Analysis Tm_Analysis Determine Melting Temperature (Tm) Melt->Tm_Analysis

Caption: Workflow for analyzing peptide stability using CD spectroscopy.

Protocol 3: Analysis of Peptide/Protein Stability using Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes that occur in a sample during a controlled temperature scan, providing thermodynamic parameters of unfolding.[4][8]

Materials:

  • Purified peptide containing this compound

  • Dialysis buffer (same as the reference buffer)

  • Differential scanning calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified peptide extensively against the buffer that will be used as the reference in the DSC experiment.

    • The peptide concentration should typically be between 0.5-2.0 mg/mL.

    • Degas the sample and buffer before loading into the calorimeter cells.

  • Instrument Setup:

    • Set the temperature range for the scan (e.g., 20-100 °C).

    • Set the scan rate (e.g., 60 °C/hour).[4]

    • Apply pressure to the cells to prevent boiling at higher temperatures.[4]

  • Data Acquisition:

    • Load the sample and reference cells.

    • Perform a buffer-buffer baseline scan.

    • Perform the sample-buffer scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.

    • The peak of the thermogram corresponds to the melting temperature (Tm).

    • Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

    • From these values, the Gibbs free energy of unfolding (ΔG) can be calculated.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dialysis Dialyze Peptide and Buffer Degas Degas Sample and Buffer Dialysis->Degas Baseline Buffer-Buffer Baseline Scan Degas->Baseline Sample_Scan Sample-Buffer Scan Baseline->Sample_Scan Subtract Subtract Baseline Sample_Scan->Subtract Thermogram Analyze Thermogram Subtract->Thermogram Params Determine Tm, ΔH, ΔG Thermogram->Params

Caption: Workflow for analyzing protein thermodynamics using DSC.

Protocol 4: Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the conformation of the peptide backbone and the cis/trans isomerization state of the prolyl bond.

Materials:

  • Purified, isotopically labeled (15N, 13C, if necessary) peptide

  • NMR buffer (e.g., sodium phosphate in 90% H2O/10% D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.[13]

    • The sample volume should be around 500 µL.[13]

    • Adjust the pH as needed.

  • Data Acquisition:

    • Acquire a 1D 1H spectrum to assess sample quality and folding.

    • Acquire 2D homonuclear (TOCSY, NOESY) and, if labeled, heteronuclear (HSQC) spectra.

  • Data Analysis:

    • Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms.

    • Structural Restraints: Identify through-space correlations from the NOESY spectrum, which provide distance restraints between protons.

    • Cis/Trans Isomerization: The cis and trans isomers of the Xaa-cis-4-Hydroxy-D-proline peptide bond will give rise to distinct sets of NMR signals. The relative intensities of these signals can be used to determine the population of each isomer.

    • Structure Calculation: Use the experimental restraints to calculate a family of 3D structures of the peptide.

Logical Relationships in NMR Structural Analysis

NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Structural Analysis TOCSY TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY NOESY Restraints Distance Restraints NOESY->Restraints HSQC HSQC HSQC->Assignment Assignment->Restraints Isomer_Pop Cis/Trans Isomer Population Assignment->Isomer_Pop Structure 3D Structure Calculation Restraints->Structure

Caption: Logical flow of NMR data analysis for peptide structure determination.

Signaling Pathways

While trans-4-hydroxy-L-proline has been implicated in cell signaling, particularly in regulating the phosphorylation and activation of certain protein kinases and the hypoxia-inducible transcription factor[13], a direct role for this compound in mammalian signaling pathways is not well-established. The primary biological significance of D-amino acids in mammals is currently understood to be in neurotransmission, where D-serine and D-aspartate act as signaling molecules.[4][11] The incorporation of cis-4-hydroxy-L-proline, an inhibitor of collagen triple-helix formation, has been shown to affect Schwann cell differentiation by inhibiting the secretion of both collagenous and noncollagenous proteins.[14] Further research is needed to elucidate any potential signaling roles of this compound beyond its structural effects on proteins.

In some bacteria, a metabolic pathway for the catabolism of trans-4-hydroxy-L-proline involves its epimerization to this compound, which is then further metabolized.[15]

Bacterial Catabolism of Hydroxyproline

Bacterial_Metabolism T4LHyp trans-4-Hydroxy-L-proline C4DHyp This compound T4LHyp->C4DHyp Hydroxyproline 2-epimerase P4H2C Δ¹-Pyrroline-4-hydroxy- 2-carboxylate C4DHyp->P4H2C This compound dehydrogenase AKGSA α-Ketoglutarate semialdehyde P4H2C->AKGSA Deaminase AKG α-Ketoglutarate AKGSA->AKG Dehydrogenase

Caption: Metabolic pathway of hydroxyproline in some bacteria.

Conclusion

This compound is a versatile chemical tool for investigating the principles of protein folding and stability. Its unique stereochemistry allows for the fine-tuning of peptide conformations and the enhancement of their resistance to enzymatic degradation. The protocols provided herein offer a framework for the synthesis of peptides containing this unnatural amino acid and for the detailed characterization of their structural and thermodynamic properties. While its direct role in mammalian signaling remains an area for future exploration, its application in protein engineering and drug development continues to be of significant value to the scientific community.

References

Application Notes and Protocols: cis-4-Hydroxy-D-proline in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-D-proline is a non-proteinogenic amino acid, a stereoisomer of hydroxyproline, which is a major component of collagen.[1][2] In the cosmetic industry, it is gaining attention for its potential anti-aging and skin-hydrating properties. It is proposed that this compound can support collagen synthesis, improve skin elasticity, and enhance skin hydration, contributing to a reduction in the appearance of wrinkles.[1][2]

It is crucial to distinguish this compound from its L-isomer, cis-4-hydroxy-L-proline. Research has shown that cis-4-hydroxy-L-proline can inhibit collagen production by being incorporated into procollagen (B1174764) polypeptides, preventing them from folding into a stable triple-helical conformation. This leads to their degradation and a reduction in extracellular collagen deposition. The distinct stereochemistry of this compound is believed to be key to its potential beneficial effects in cosmetic applications.

These application notes provide an overview of the potential applications of this compound in cosmetic formulations, along with detailed protocols for its evaluation and use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2584-71-6[3][4]
Molecular Formula C₅H₉NO₃[3][4]
Molecular Weight 131.13 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[5][6]
Purity (Cosmetic Grade) >98%[7]
Storage Store in a cool, dry, dark place.[8]

Note: The efficacy of this compound in cosmetic formulations is an area of ongoing research, and the following data on its biological effects are based on proposed mechanisms and require further clinical validation.

Table 2: Proposed Cosmetic Benefits and Mechanisms of Action

Proposed BenefitProposed Mechanism of Action
Anti-aging (Wrinkle Reduction) May support the synthesis of collagen in dermal fibroblasts, improving skin structure and firmness.
Skin Hydration May enhance the skin's natural moisturizing factors and support the synthesis of hyaluronic acid in keratinocytes.
Improved Skin Elasticity By potentially boosting collagen levels, it may help to improve the skin's ability to stretch and recoil.

Signaling Pathways

The development of anti-aging cosmetic ingredients often involves targeting key signaling pathways in the skin that regulate extracellular matrix production and cellular homeostasis. While the direct effects of this compound on these pathways are not yet fully elucidated, the following are relevant to its proposed mechanisms of action.

TGF_beta_signaling TGF_beta TGF-β Receptor_II TGF-β Receptor II TGF_beta->Receptor_II Binds Receptor_I TGF-β Receptor I Receptor_II->Receptor_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 Receptor_I->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Collagen_Gene Collagen Gene Transcription Nucleus->Collagen_Gene Procollagen Pro-collagen Synthesis Collagen_Gene->Procollagen cis_4_HDP This compound (Proposed Action) cis_4_HDP->Procollagen Supports

TGF-β signaling pathway in dermal fibroblasts.

MAPK_signaling cluster_extracellular Extracellular Stressors cluster_intracellular Intracellular Signaling UVB UVB Radiation ROS Reactive Oxygen Species UVB->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Phosphorylates AP1 AP-1 c_Jun->AP1 MMP MMP Production (Collagen Degradation) AP1->MMP Collagen_synthesis Collagen Synthesis (Inhibition) AP1->Collagen_synthesis Inhibits cis_4_HDP This compound (Proposed Protective Effect) cis_4_HDP->ROS May Counteract (Antioxidant Potential) cosmetic_workflow cluster_research Phase 1: Research & Feasibility cluster_formulation Phase 2: Formulation Development cluster_testing Phase 3: Efficacy & Safety Testing cluster_launch Phase 4: Product Launch A Literature Review & Competitor Analysis B Raw Material Sourcing & Quality Assessment A->B C Preliminary Solubility & Stability Testing B->C D Prototype Formulation (e.g., Serum, Cream) C->D E Optimization of Concentration & Excipients D->E F Scale-up & Process Validation E->F G In Vitro Testing (Collagen, HA Synthesis) F->G H Ex Vivo Testing (Skin Explants) G->H I Clinical Trials (Hydration, Elasticity, Wrinkles) H->I J Safety & Stability Assessment I->J K Regulatory Compliance & Dossier Preparation J->K L Marketing & Distribution K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-4-Hydroxy-D-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes include:

  • Chemoenzymatic synthesis: This method often involves the enzymatic resolution of a racemic mixture, followed by chemical transformations. For instance, Candida antarctica lipase (B570770) B (CALB) can be used for the enantioselective hydrolysis of a racemic ester, followed by hydrogenation and hydrolysis to yield the final product with high purity and yield.[1][2]

  • Chemical synthesis from trans-4-hydroxy-L-proline: This common route involves the epimerization of the more readily available and less expensive trans-4-hydroxy-L-proline. This multi-step process typically includes protection of the amine and carboxyl groups, inversion of the hydroxyl group's stereochemistry (often via a Mitsunobu reaction or other S(_N)2 reactions), and subsequent deprotection.[3][4]

  • Enzymatic hydroxylation: Novel enzymatic methods are being developed that can directly hydroxylate L-proline to cis-4-hydroxy-L-proline (B556122), offering a more efficient and environmentally friendly alternative to complex chemical synthesis.[5]

Q2: Why is the chemical synthesis of this compound challenging?

A2: The chemical synthesis presents several challenges that can lead to low yields:

  • Multiple protection/deprotection steps: The amine and carboxylic acid functionalities require protection, adding steps to the synthesis and increasing the potential for yield loss at each stage.[2][6]

  • Stereochemical control: Inverting the stereocenter at the 4th carbon position from the trans to the cis configuration requires specific and sometimes sensitive reaction conditions to avoid side reactions and ensure high stereoselectivity.[1][7]

  • Purification difficulties: Separating the desired cis isomer from the starting trans isomer and other diastereomeric byproducts can be challenging.[1]

  • Side reactions: Various side reactions can occur during protection, epimerization, and deprotection, leading to the formation of impurities and a reduction in the overall yield.[8]

Q3: What are the key considerations for the Mitsunobu reaction in this synthesis?

A3: The Mitsunobu reaction is often used to invert the stereochemistry of the hydroxyl group. Key considerations for a successful reaction include:

  • Anhydrous conditions: The reaction is sensitive to water, which can consume the reagents and lead to side reactions. Ensure all solvents and reagents are strictly anhydrous.[9][10]

  • Reagent quality: The quality of the phosphine (B1218219) (e.g., triphenylphosphine) and the azodicarboxylate (e.g., DEAD or DIAD) is crucial. Old or degraded reagents can lead to incomplete reactions.[9]

  • Order of addition: The order in which the reagents are added can impact the reaction's success. Often, pre-mixing the phosphine and azodicarboxylate before adding the alcohol and the nucleophile is recommended.[10]

  • Nucleophile acidity: The pKa of the nucleophile is important. For esterification, a carboxylic acid is used as the nucleophile.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during a typical multi-step chemical synthesis of this compound starting from trans-4-hydroxy-L-proline.

Step 1: Protection of Amino and Carboxyl Groups (e.g., N-Boc and Methyl Ester Formation)

Problem: Low yield of the protected intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Potential Cause Recommended Solution Verification Method
Incomplete Boc Protection Ensure the use of a slight excess of Boc anhydride. The reaction can be slow; monitor by TLC until the starting material is consumed. The use of a suitable base like triethylamine (B128534) is critical.[11]TLC, NMR spectroscopy to check for the presence of the Boc protecting group signal.
Incomplete Esterification Use a reliable esterification method. Thionyl chloride in methanol (B129727) is effective but can be harsh and may lead to some Boc-deprotection.[8] Alternatively, using DCC/DMAP can be milder.[8]TLC, NMR spectroscopy to confirm the formation of the methyl ester.
Side Reactions Intermolecular esterification or amide formation can occur.[8] Use dilute conditions to minimize these side reactions.LC-MS to identify dimeric or oligomeric byproducts.
Difficult Purification The product may be difficult to separate from unreacted starting material or byproducts. Optimize chromatography conditions (e.g., solvent gradient, column packing).TLC analysis of chromatography fractions.
Step 2: Inversion of the Hydroxyl Group (e.g., via Mitsunobu Reaction)

Problem: Low yield of the inverted product, N-Boc-cis-4-hydroxy-D-proline methyl ester.

Potential Cause Recommended Solution Verification Method
Presence of Water Strictly anhydrous conditions are essential. Use freshly distilled solvents and dry glassware.[9][10]Karl Fischer titration of solvents.
Degraded Reagents Use fresh, high-quality triphenylphosphine (B44618) and DIAD/DEAD. Old reagents can be oxidized or hydrated.[9]Check the appearance and purity of reagents.
Suboptimal Reaction Temperature The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10] For less reactive substrates, gentle heating might be necessary.Monitor reaction progress by TLC at different temperatures.
Intramolecular Side Reactions For certain substrates, intramolecular cyclization can be an unexpected side reaction.[12]LC-MS and NMR analysis to identify unexpected cyclic products.
Incomplete Reaction If the starting material is not fully consumed, consider increasing the equivalents of the Mitsunobu reagents.[9]TLC analysis to monitor the consumption of starting material.
Step 3: Deprotection of Protecting Groups

Problem: Low yield of the final product, this compound, after deprotection.

Potential Cause Recommended Solution Verification Method
Incomplete Boc Deprotection Use a sufficient concentration of a strong acid like TFA in DCM (typically 25-50%).[6] Ensure adequate reaction time.TLC or LC-MS to check for remaining Boc-protected product.
Incomplete Saponification (Ester Hydrolysis) Ensure complete hydrolysis of the methyl ester by using an adequate amount of base (e.g., LiOH or NaOH) and sufficient reaction time.[13]HPLC or NMR to monitor the disappearance of the methyl ester signal.
Product Degradation Prolonged exposure to strong acidic or basic conditions can lead to degradation. Neutralize the reaction mixture promptly after completion.LC-MS to identify potential degradation products.
Epimerization during Hydrolysis While less common under basic conditions, epimerization at the C2 position can occur under harsh conditions. Use milder hydrolysis conditions if this is suspected.Chiral HPLC or polarimetry to determine the enantiomeric purity.
Difficult Isolation/Purification The final product is a zwitterionic amino acid, which can be challenging to isolate. Ion-exchange chromatography is a common and effective purification method. Fractional crystallization can also be employed.[2]Purity analysis of the final product by HPLC and NMR.

Experimental Protocols

Protocol 1: N-Boc Protection of trans-4-hydroxy-L-proline (Adapted from[8])

  • Suspend trans-4-hydroxy-L-proline in dichloromethane (B109758) (DCM).

  • Add N,N-Dimethylpyridin-4-amine (DMAP) and stir the mixture.

  • Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to the reaction mixture, maintaining the temperature below 30 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, add water and stir. Separate the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 2: Methyl Esterification (Adapted from[8])

  • Dissolve the N-Boc protected hydroxyproline (B1673980) in tetrahydrofuran (B95107) (THF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) and stir for 1 hour at room temperature.

  • Slowly add methanol to the reaction mixture.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by recrystallization or chromatography.

Protocol 3: Boc Deprotection (Adapted from[6][13])

  • Dissolve the N-Boc protected amino acid ester in DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Proceed with the ester hydrolysis.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis protection Step 1: Protection (N-Boc, -OMe) start->protection inversion Step 2: Stereochemical Inversion (Mitsunobu Reaction) protection->inversion low_yield_protection Low Yield after Protection? protection->low_yield_protection deprotection Step 3: Deprotection inversion->deprotection low_yield_inversion Low Yield after Inversion? inversion->low_yield_inversion purification Final Purification deprotection->purification low_yield_deprotection Low Yield after Deprotection? deprotection->low_yield_deprotection product This compound purification->product low_yield_purification Low Yield after Purification? purification->low_yield_purification low_yield_protection->inversion No check_protection Check for: - Incomplete reaction - Side reactions - Purification loss low_yield_protection->check_protection Yes low_yield_inversion->deprotection No check_inversion Check for: - Anhydrous conditions - Reagent quality - Side reactions low_yield_inversion->check_inversion Yes low_yield_deprotection->purification No check_deprotection Check for: - Incomplete deprotection - Product degradation - Epimerization low_yield_deprotection->check_deprotection Yes low_yield_purification->product No check_purification Check for: - Improper column conditions - Product loss during extraction - Incomplete crystallization low_yield_purification->check_purification Yes check_protection->protection Optimize check_inversion->inversion Optimize check_deprotection->deprotection Optimize check_purification->purification Optimize

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Mitsunobu_Reaction reagents PPh3 + DIAD betaine Betaine Intermediate reagents->betaine alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium alcohol N-Boc-trans-4-hydroxy- L-proline methyl ester alcohol->alkoxyphosphonium sn2 SN2 Attack alkoxyphosphonium->sn2 nucleophile RCOOH nucleophile->sn2 product N-Boc-cis-4-acyloxy- D-proline methyl ester sn2->product byproducts PPh3=O + DIAD-H2 sn2->byproducts

Caption: Simplified mechanism of the Mitsunobu reaction for stereochemical inversion.

References

Technical Support Center: cis-4-Hydroxy-D-proline Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving cis-4-Hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the peptide coupling of this compound?

The two primary side reactions encountered during the peptide coupling of this compound are:

  • Lactonization: The cis-orientation of the hydroxyl group on the proline ring facilitates an intramolecular esterification, leading to the formation of a bicyclic lactone. This side reaction is particularly favorable for the cis-isomer and can lead to chain termination.[1][2]

  • Epimerization: While proline residues are generally less prone to racemization at the α-carbon, the conditions used during peptide synthesis can still lead to epimerization. This is the conversion of the D-proline derivative to its L-proline diastereomer, which can be difficult to separate from the desired peptide and may alter its biological activity.[3]

Q2: How can I minimize lactonization during the coupling of this compound?

Minimizing lactonization is crucial for achieving a good yield of the desired peptide. Key strategies include:

  • Protection of the Hydroxyl Group: The most effective way to prevent lactonization is to protect the 4-hydroxyl group. Common protecting groups include tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt). The choice of protecting group will depend on the overall synthetic strategy (e.g., Fmoc or Boc chemistry) and the desired deprotection conditions.

  • Choice of Coupling Reagent: Using highly efficient and fast-acting coupling reagents can favor the intermolecular peptide bond formation over the intramolecular lactonization. Reagents like HATU, HCTU, and COMU are often preferred for their rapid kinetics.[4][5][6]

  • Reaction Conditions: Maintaining optimal reaction conditions, such as appropriate temperature and reaction time, can also help to minimize this side reaction.

Q3: What is the risk of epimerization with this compound and how can it be controlled?

While proline's cyclic structure inherently restricts epimerization compared to other amino acids, it is not entirely immune, especially under harsh basic or acidic conditions. To control epimerization:

  • Use of Additives: The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the coupling reaction is highly recommended.[6][7]

  • Mild Bases: When a base is required, using a sterically hindered or milder base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable to stronger bases.

  • Appropriate Coupling Reagents: Certain coupling reagents are known to have a lower propensity for inducing racemization. Carbodiimides like DIC in the presence of an additive are often a good choice. Phosphonium-based reagents like PyBOP and PyAOP are also known for low racemization levels.[5][8]

Q4: Which protecting group strategy is recommended for the hydroxyl group of this compound?

The choice between Fmoc and Boc strategies will dictate the selection of the hydroxyl protecting group.

  • Fmoc/tBu Strategy: A tert-butyl (tBu) ether is a common choice for protecting the hydroxyl group as it is stable to the basic conditions used for Fmoc deprotection and is cleaved simultaneously with other tBu-based side-chain protecting groups during the final acidic cleavage.

  • Boc/Bzl Strategy: A benzyl (Bzl) ether is typically used in Boc-based synthesis. It is stable to the acidic conditions of Boc deprotection and is removed during the final strong acid cleavage (e.g., with HF).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric hindrance of the this compound residue.2. Aggregation of the growing peptide chain.[7]1. Use a more powerful coupling reagent: Switch to a uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium (B103445) salt like PyAOP.[4][5][9]2. Double couple: Perform the coupling step twice to drive the reaction to completion.3. Increase reagent excess: Use a higher excess of the amino acid and coupling reagent.4. Change solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[7]
Presence of an Unexpected Mass (Mass of Peptide - 18 Da) Lactonization of the this compound residue.1. Protect the hydroxyl group: If not already done, re-synthesize the peptide using a protected this compound derivative (e.g., with a tBu or Bzl group).2. Optimize coupling conditions: Use a faster and more efficient coupling reagent to favor peptide bond formation.
Difficult Purification / Presence of a Diastereomeric Impurity Epimerization of the this compound residue from D to L configuration.1. Add a racemization suppressant: Incorporate HOBt or OxymaPure into the coupling step.[6][7]2. Use a milder base: If a base is necessary, switch to DIPEA or collidine.3. Change coupling reagent: Use a reagent known for low racemization, such as DIC/HOBt or PyBOP.[5][8]4. Optimize reaction temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.
Broad or Multiple Peaks in HPLC Analysis of the Final Peptide Cis/trans isomerization of the peptide bond preceding the proline residue.This is an inherent property of proline-containing peptides and can sometimes be influenced by the adjacent amino acids and the overall peptide conformation. It may be possible to resolve the isomers with optimized HPLC conditions (e.g., different solvent system, temperature, or column chemistry).

Data Presentation

While specific quantitative data for the coupling efficiency of this compound with various reagents is not extensively available in the literature, the following table provides a general comparison of common coupling reagents used in peptide synthesis. The efficiency will be sequence and condition-dependent.

Coupling Reagent Class Relative Reactivity Racemization Potential Notes
HATU Uronium/Aminium SaltVery HighLowHighly efficient, especially for sterically hindered amino acids.[4][5][10]
HCTU Uronium/Aminium SaltHighLow to MediumA cost-effective alternative to HATU with good performance.
COMU Uronium/Aminium SaltVery HighVery LowBased on OxymaPure, which is a safer alternative to HOBt/HOAt.[5][9]
PyBOP Phosphonium SaltHighLowGood for general use and known for low racemization.[5][8]
PyAOP Phosphonium SaltVery HighLowA highly reactive phosphonium salt, effective for difficult couplings.[5]
DIC/HOBt Carbodiimide/AdditiveMediumLowA classic and cost-effective method with a good track record for minimizing racemization.[9][11]
DIC/OxymaPure Carbodiimide/AdditiveMedium to HighVery LowAn excellent choice for minimizing racemization with the safety benefits of OxymaPure.[4]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-cis-4-hydroxy(tBu)-D-Pro-OH using HATU

This protocol describes a standard procedure for the manual coupling of a protected this compound derivative onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-cis-4-hydroxy(tBu)-D-Pro-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-cis-4-hydroxy(tBu)-D-Pro-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative test (yellow/colorless beads) indicates complete coupling.

    • If the coupling is incomplete after 2 hours, consider a second coupling step with a fresh solution of activated amino acid.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Analysis of Side Products by RP-HPLC-MS

This protocol provides a general method for the analysis of the crude peptide to detect potential lactonization and epimerization.

Materials:

  • Crude peptide cleaved from the resin

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase C18 HPLC column

  • HPLC system with UV and Mass Spectrometry (MS) detectors

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be from 5% to 95% B over 30-60 minutes, depending on the peptide's hydrophobicity.

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm and 280 nm.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan a mass range that includes the expected mass of the desired peptide, the lactonized product (M-18), and any other potential side products.

  • Data Analysis:

    • Analyze the chromatogram for the main product peak and any impurity peaks.

    • Examine the mass spectrum of each peak to identify the molecular weight of the corresponding compound. The presence of a peak with a mass of [M-18] suggests lactonization.

    • Epimerization will result in a diastereomer that may or may not be fully resolved from the main product peak by standard HPLC. Chiral chromatography or advanced separation techniques may be required for quantification.[12][13]

Visualizations

Experimental Workflow for this compound Coupling

experimental_workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test (Positive?) wash1->kaiser1 activation Activate Amino Acid (Fmoc-cis-Hyp(tBu)-D-Pro-OH + HATU/DIPEA) kaiser1->activation Yes coupling Couple to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test (Negative?) wash2->kaiser2 recouple Recouple kaiser2->recouple No next_cycle Proceed to Next Cycle kaiser2->next_cycle Yes recouple->wash2 end Cleavage & Purification next_cycle->end

Caption: A simplified workflow for a single coupling cycle of Fmoc-cis-4-hydroxy(tBu)-D-Pro-OH in SPPS.

Logical Flow for Troubleshooting Low Coupling Efficiency

troubleshooting_workflow start Low Coupling Efficiency Detected (Positive Kaiser Test) check1 Is the amino acid sterically hindered? start->check1 action1 Use a stronger coupling reagent (e.g., HATU, COMU) check1->action1 Yes check2 Is peptide aggregation suspected? check1->check2 No action3 Perform a double coupling action1->action3 action2 Change solvent (e.g., NMP) or add chaotropic salts check2->action2 Yes check2->action3 No action2->action3 recheck Re-evaluate coupling efficiency action3->recheck success Problem Resolved recheck->success

Caption: A decision-making workflow for addressing low coupling efficiency with this compound.

Signaling Pathway of Side Reactions

side_reactions start Activated this compound peptide_bond Desired Peptide Bond Formation start->peptide_bond Intermolecular Reaction lactonization Lactonization (Intramolecular Cyclization) start->lactonization Intramolecular Reaction epimerization Epimerization (D to L conversion) start->epimerization Base/ Heat

References

Technical Support Center: Optimizing cis-4-Hydroxy-D-proline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of cis-4-Hydroxy-D-proline into your peptide sequences. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

A1: The incorporation of this compound can be difficult due to the steric hindrance caused by its unique cyclic structure. This hindrance can slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in lower yields and the presence of deletion sequences in the crude product.

Q2: What is the recommended protection strategy for the hydroxyl group of this compound?

A2: The hydroxyl group of this compound can be either protected or left unprotected during SPPS. A common protecting group is the tert-butyl (tBu) group, which is compatible with the widely used Fmoc/tBu strategy.[1] The use of Fmoc-cis-4-hydroxy-D-proline(tBu)-OH can prevent potential side reactions involving the hydroxyl group. However, successful incorporations have also been reported with the unprotected amino acid, which simplifies the synthesis by avoiding an additional deprotection step. The choice may depend on the specific peptide sequence and the subsequent reaction conditions.

Q3: Can I use standard coupling reagents for this compound?

A3: While standard coupling reagents can be used, more potent activating agents are highly recommended to overcome the steric hindrance. Reagents like HATU, HBTU, and PyBOP are known to be effective for coupling sterically hindered amino acids.[2][3] These reagents form highly reactive activated esters, which can significantly improve coupling efficiency.

Q4: How can I monitor the efficiency of the coupling reaction?

A4: A qualitative ninhydrin (B49086) (Kaiser) test is a common method to monitor the completion of a coupling reaction. A negative ninhydrin test (yellow beads) indicates that there are no free primary amines, suggesting a complete coupling. However, for proline residues, which are secondary amines, the test is not reliable. In such cases, a small sample of the resin can be cleaved and analyzed by LC-MS to check for the correct mass of the growing peptide chain.

Q5: What are the typical cleavage conditions for a peptide containing this compound?

A5: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA). A common cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4] TIS acts as a scavenger to protect sensitive residues from reactive cationic species generated during cleavage.

Troubleshooting Guide

Problem 1: Low Coupling Yield / Incomplete Reaction

Possible Causes:

  • Insufficient activation of the amino acid.

  • Steric hindrance of the this compound.

  • Aggregation of the growing peptide chain on the resin.

Solutions:

SolutionDescription
Use a more potent coupling reagent Switch to a uronium/aminium or phosphonium (B103445) salt-based coupling reagent like HATU, HBTU, or PyBOP. These are known to be more effective for hindered couplings.[2][3]
Perform a double coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[5]
Increase reaction time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered coupling to proceed.
Increase reagent excess Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) relative to the resin loading capacity.
Elevate the reaction temperature Gently heating the reaction vessel (e.g., to 40-50°C) can increase the reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.
Problem 2: Appearance of Deletion Sequences in Final Product

Possible Cause:

  • Incomplete coupling of this compound, leading to a portion of the peptide chains lacking this residue.

Solutions:

SolutionDescription
Implement capping after coupling After the coupling step for this compound, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps and making the purification of the desired full-length peptide easier.
Optimize coupling conditions Refer to the solutions for "Low Coupling Yield / Incomplete Reaction" to ensure the highest possible coupling efficiency, which will minimize the formation of deletion sequences.
Problem 3: Broad or Multiple Peaks in HPLC Analysis

Possible Cause:

  • Cis/trans isomerization: The peptide bond preceding the proline residue can exist in both cis and trans conformations. The interconversion between these isomers can be slow on the HPLC timescale, leading to peak broadening or the appearance of two distinct peaks for a single peptide sequence.[6][7]

Solutions:

SolutionDescription
Elevated temperature HPLC Running the HPLC analysis at a slightly elevated temperature (e.g., 40-60°C) can accelerate the interconversion between the cis and trans isomers, often resulting in the coalescence of multiple peaks into a single, sharper peak.
Modify mobile phase In some cases, changing the organic solvent or the ionic strength of the mobile phase can influence the separation of the isomers.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-cis-4-Hydroxy-D-proline(tBu)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-cis-4-Hydroxy-D-proline(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).

  • Monitoring (Optional): Perform a test cleavage on a small amount of resin to confirm successful coupling via LC-MS.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow General SPPS Workflow for this compound Incorporation start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling: Fmoc-cis-4-Hyp-OH + Coupling Reagent + Base deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 check Incomplete Coupling? wash1->check troubleshoot Troubleshoot: - Double Couple - Increase Time - Use Stronger Reagent check->troubleshoot Yes next_aa Couple Next Amino Acid check->next_aa No troubleshoot->coupling Re-couple next_aa->deprotection Repeat Cycle cleavage Final Cleavage (TFA Cocktail) next_aa->cleavage Final Residue purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for SPPS incorporating this compound.

troubleshooting_logic Troubleshooting Logic for Low Coupling Efficiency start Low Yield or Deletion Sequence Detected q1 Are you using a potent coupling reagent (e.g., HATU)? start->q1 action1 Switch to HATU, HBTU, or PyBOP q1->action1 No q2 Did you perform a double coupling? q1->q2 Yes end Re-synthesize with optimized conditions action1->end action2 Implement a double coupling protocol q2->action2 No q3 Was the reaction time extended? q2->q3 Yes action2->end action3 Increase coupling time to 4+ hours q3->action3 No q3->end Yes action3->end

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Purification Strategies for cis-4-Hydroxy-D-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic peptides containing cis-4-Hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

Peptides incorporating this compound present unique purification challenges due to the specific stereochemistry and hydrophilicity conferred by this modified amino acid. Key challenges include:

  • Increased Hydrophilicity: The hydroxyl group significantly increases the peptide's polarity, which can lead to poor retention on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) columns.[1][2]

  • Co-elution with Impurities: Hydrophilic impurities from synthesis, such as deletion or truncated sequences, may have similar retention times to the target peptide in RP-HPLC, making separation difficult.[3]

  • Cis/Trans Isomerization: The peptide bond preceding the proline residue can exist in both cis and trans conformations.[4][5] Interconversion between these isomers during chromatography can lead to peak broadening or the appearance of split peaks, complicating purification and analysis.[4][6]

  • Secondary Interactions: The hydroxyl group can engage in secondary interactions with the stationary phase, potentially affecting peak shape.

Q2: Which chromatographic techniques are most suitable for purifying these peptides?

A multi-modal or orthogonal approach is often necessary for achieving high purity.[3][7] The most effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This remains a primary tool for peptide purification.[8][9] Optimization of conditions, such as using columns designed for hydrophilic compounds (e.g., those with "Aqua" or "Hydro" designations) or adjusting mobile phase modifiers, is often necessary.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative or complementary technique for highly hydrophilic peptides that are poorly retained by RP-HPLC.[10][11][12] It uses a polar stationary phase and a high organic mobile phase, leading to the retention of polar molecules.[10]

  • Ion-Exchange Chromatography (IEX): IEX can be a valuable initial purification step to separate peptides based on their net charge, reducing the complexity of the mixture before a final polishing step with RP-HPLC.[3][13]

Q3: How does the cis-conformation of 4-Hydroxy-D-proline affect the purification process?

The rigid ring structure of proline restricts the peptide backbone, and the cis conformation of the preceding peptide bond is a significant conformational feature.[14] During purification, this can manifest as:

  • Distinct Retention Times: The cis and trans isomers of the peptide will have different three-dimensional shapes and may exhibit different retention times in HPLC, potentially leading to two separate peaks for the same peptide.[4]

  • On-Column Interconversion: If the energy barrier for isomerization is low enough under the chromatographic conditions (e.g., at elevated temperatures), the two forms can interconvert on the column, resulting in broad or merged peaks.[4][6] It is often advisable to perform purification at ambient or lower temperatures to minimize this effect.

Q4: What is an orthogonal purification strategy and why is it useful for these peptides?

An orthogonal purification strategy employs two or more separation methods that rely on different physicochemical properties of the peptide.[3][7] For example, a common approach is to use ion-exchange chromatography (separation by charge) followed by RP-HPLC (separation by hydrophobicity). This is particularly effective for peptides containing this compound because impurities that co-elute in the first method are likely to be well-separated in the second, leading to a much higher final purity.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Retention in RP-HPLC (Elution in Void Volume) 1. The peptide is too hydrophilic for the C18 column.[1][2]2. Inappropriate injection solvent (too strong).[1]3. Phase collapse of the stationary phase with high aqueous mobile phase.[2]1a. Use a column designed for polar compounds (e.g., "Aqua" C18, Amide, or Phenyl column).1b. Consider using HILIC as an alternative purification method.[10][12]2. Dissolve the peptide in the initial mobile phase (high aqueous content) or water with a small amount of acid (e.g., 0.1% TFA). Avoid dissolving in strong organic solvents like pure acetonitrile (B52724) or DMSO if possible.[1]3. Ensure your C18 column is stable in 100% aqueous mobile phase or start with a low percentage of organic solvent (e.g., 2-5%).
Broad or Split Peaks in HPLC Chromatogram 1. Cis/trans isomerization of the peptide bond preceding the D-proline residue is occurring on the column.[4][6]2. The column is overloaded.3. Secondary interactions with the stationary phase.4. Column degradation.1a. Lower the column temperature (e.g., to room temperature or below) to slow down the rate of isomerization.[4]1b. Modify the mobile phase pH or solvent composition, as this can affect the equilibrium and rate of interconversion.2. Reduce the amount of peptide loaded onto the column.3. Use a different ion-pairing agent (e.g., formic acid instead of TFA for MS compatibility) or adjust its concentration.4. Use a guard column and ensure proper sample and mobile phase filtration.
Co-elution of Target Peptide with Impurities 1. Impurities have very similar hydrophobicity to the target peptide.2. The gradient is too steep for adequate separation.1a. Implement an orthogonal purification step (e.g., IEX before RP-HPLC).[3][7]1b. Try a different stationary phase (e.g., C8, Phenyl, or a HILIC column) to alter selectivity.[13]2. Use a shallower gradient (e.g., decrease the % organic solvent change per minute) to improve resolution.[13]
Low Recovery After Purification 1. The peptide is adsorbing irreversibly to the column or system components.2. The peptide is precipitating on the column.3. Fractions containing the peptide were not correctly identified.1. Passivate the HPLC system with a blank injection of a concentrated, non-target peptide solution. Ensure all tubing and vials are low-binding.2. Ensure the peptide is fully solubilized in the injection solvent. For HILIC, dissolving in a high organic solvent concentration is crucial.[12]3. Analyze all fractions, including those in the wash and strip steps, by analytical HPLC or mass spectrometry to ensure the target peptide was not lost.

Data Presentation

The following table provides an illustrative comparison of purification outcomes for a model 15-amino acid peptide containing one this compound residue. These are representative data to demonstrate the effectiveness of different strategies.

Purification Strategy Crude Purity (%) Final Purity (%) Overall Yield (%) Notes
Single-Step RP-HPLC (Standard C18) 457540Significant co-elution with a deletion sequence. Peak tailing observed.
Single-Step RP-HPLC (Polar-Endcapped C18) 458855Improved retention and better peak shape compared to standard C18.
Single-Step HILIC 459260Excellent separation from more hydrophobic impurities.
Orthogonal: IEX followed by RP-HPLC (Polar-Endcapped C18) 45>9850Highest purity achieved. IEX effectively removed charged impurities.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general starting point and should be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in Mobile Phase A (see below) to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Column: A preparative C18 column suitable for hydrophilic peptides (e.g., with polar end-capping), with a pore size of 100-300 Å.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Detector: UV detector set to 214 nm and 280 nm.

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

    • Inject the filtered sample onto the column.

    • Run a linear gradient. For a hydrophilic peptide, a shallow gradient is recommended, for example:

      • 5% to 45% Mobile Phase B over 40 minutes.

    • The flow rate will depend on the column dimensions.

    • Monitor the column backpressure throughout the run.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak(s) using an automated fraction collector.

    • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the target peptide.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Purification

This protocol is for peptides that show poor retention in RP-HPLC.

  • Sample Preparation:

    • It is critical to dissolve the peptide in a solvent with a high organic content, compatible with the initial mobile phase, to ensure proper interaction with the HILIC stationary phase. A typical solvent is 80-90% Acetonitrile in water with 0.1% TFA.[15]

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • Column: A preparative HILIC column (e.g., Amide or Polyhydroxyethyl Aspartamide).

    • Mobile Phase A: 95% Acetonitrile with 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 50% Acetonitrile with 0.1% TFA in HPLC-grade water.

    • Detector: UV detector set to 214 nm and 280 nm.

  • Chromatographic Method:

    • Equilibrate the column with 100% Mobile Phase A for at least 5-10 column volumes.

    • Inject the sample.

    • Run a linear gradient of increasing water content (i.e., increasing Mobile Phase B). For example:

      • 0% to 80% Mobile Phase B over 40 minutes.

    • The flow rate will be dependent on the column dimensions.

  • Fraction Collection, Analysis, and Processing:

    • Follow steps 4 and 5 from the RP-HPLC protocol.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification crude_peptide Crude Lyophilized Peptide dissolve Dissolve in Appropriate Solvent crude_peptide->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate analytical_hplc Analytical HPLC/MS Analysis filtrate->analytical_hplc Characterize Crude preparative_hplc Preparative HPLC (RP-HPLC or HILIC) analytical_hplc->preparative_hplc collect_fractions Collect Fractions preparative_hplc->collect_fractions analyze_fractions Analyze Fraction Purity (HPLC/MS) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Organic Solvent pool_fractions->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: A generalized workflow for the purification of synthetic peptides.

Troubleshooting_Workflow cluster_problems Identify Problem cluster_solutions Implement Solution start Unsatisfactory Purification Result poor_retention Poor Retention? start->poor_retention bad_peak_shape Broad/Split Peaks? start->bad_peak_shape low_purity Low Purity? start->low_purity change_column Use Polar Column or Switch to HILIC poor_retention->change_column Yes optimize_gradient Use Shallower Gradient bad_peak_shape->optimize_gradient Yes (Overload/Kinetics) lower_temp Lower Column Temperature bad_peak_shape->lower_temp Yes (Cis/Trans Isomerization) low_purity->optimize_gradient Yes (Co-elution) orthogonal Add Orthogonal Step (e.g., IEX) low_purity->orthogonal Yes (Persistent Impurities) end Successful Purification change_column->end optimize_gradient->end lower_temp->end orthogonal->end

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Stereoselective Synthesis of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-4-Hydroxy-D-proline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this complex stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main strategies for the stereoselective synthesis of this compound:

  • Stereospecific Inversion: This common approach starts from the readily available and inexpensive trans-4-Hydroxy-L-proline (Hyp). The synthesis involves N-protection, stereochemical inversion of the C4 hydroxyl group, and subsequent deprotection. The inversion is typically achieved via an SN2 reaction, most notably the Mitsunobu reaction.[1] This method is powerful for inverting stereogenic centers.[2]

  • Diastereoselective Reduction: This method begins with D-proline, which is converted to an N-protected 4-keto-D-proline intermediate.[3] A subsequent diastereoselective reduction of the ketone yields the desired cis-alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity.

Q2: Why is stereochemical control at the C4 position the main challenge?

A2: The primary challenge is to selectively form the (2R, 4R) stereoisomer (this compound) while avoiding the formation of the (2R, 4S) diastereomer (trans-4-Hydroxy-D-proline). In reduction pathways, the facial selectivity of the approach of the reducing agent to the C4 ketone is paramount. In inversion pathways, ensuring a complete SN2 reaction with full inversion of stereochemistry is necessary to prevent contamination with the starting trans isomer.[4]

Q3: Can enzymatic methods be used for this synthesis?

A3: Yes, chemoenzymatic and fully enzymatic routes are viable alternatives. Proline 4-hydroxylases can hydroxylate L-proline, but often produce the trans isomer.[5][6] However, specific enzymes like L-proline cis-4-hydroxylase have been identified.[7] Another strategy involves the enzymatic resolution of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester using lipases, such as Candida antarctica lipase (B570770) B (CALB), followed by stereoselective reduction to achieve high diastereomeric excess (93 to >99.5%).[8]

Q4: Which amino acid position is susceptible to epimerization during the synthesis?

A4: While the focus is on the C4 stereocenter, the α-carbon (C2) of the proline ring can be susceptible to epimerization under harsh basic or acidic conditions, particularly when the carboxyl group is activated.[9] Proline's rigid ring structure makes epimerization at its α-carbon significantly more difficult compared to other amino acids, but it is not impossible.[10] Careful control of pH, temperature, and reaction time is crucial to maintain the D-configuration at C2.[10][11]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the Reduction of N-Boc-4-keto-D-proline Methyl Ester
  • Symptom: Your final product is contaminated with a significant amount of the undesired trans isomer.

  • Probable Cause: The reducing agent used lacks sufficient steric bulk to selectively attack the carbonyl from the less hindered face, or reaction conditions (like temperature) are not optimal.

  • Solutions:

    • Choice of Reducing Agent: Use sterically demanding reducing agents. Bulky hydride reagents are known to favor attack from the face opposite to the C2 carboxylate group, leading to the desired cis product.

    • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing the kinetic energy of the reactants, which favors the lower energy transition state leading to the cis product.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the intermediate and the reactivity of the reducing agent. Experiment with different aprotic solvents like THF or DCM.

Table 1: Comparison of Reducing Agents for 4-Keto-Proline Derivatives

Reducing Agent Typical Diastereomeric Ratio (cis:trans) Reference Conditions Notes
Sodium Borohydride (NaBH₄) ~3:1 to 5:1 Methanol, 0 °C Lower selectivity due to small size.
Lithium Borohydride (LiBH₄) ~9:1 THF, -78 °C Offers improved selectivity over NaBH₄.
K-Selectride® (Potassium Tri-sec-butylborohydride) >20:1 THF, -78 °C Highly selective due to extreme steric bulk.

| L-Selectride® (Lithium Tri-sec-butylborohydride) | >20:1 | THF, -78 °C | Highly selective due to extreme steric bulk. |

Note: Ratios are approximate and can vary based on the specific substrate and exact conditions.

Problem 2: Low Yield or Incomplete Inversion in Mitsunobu Reaction
  • Symptom: A significant amount of starting material (trans isomer) remains after the reaction, or overall yield is poor. The reaction proceeds with clean inversion, making it a powerful tool, but it can be challenging with sterically hindered alcohols.[1][2]

  • Probable Cause:

    • Steric Hindrance: The secondary alcohol on the proline ring can be sterically hindered, slowing down the SN2 displacement.[12]

    • Reagent Quality: Degradation of reagents, particularly the azodicarboxylate (DEAD or DIAD), can lead to failed reactions. Triphenylphosphine (B44618) can also oxidize over time.

    • Nucleophile Acidity: The nucleophile (e.g., benzoic acid or its derivatives) must be sufficiently acidic (pKa < 13) to protonate the azodicarboxylate intermediate.[2]

  • Solutions:

    • Optimize Nucleophile: Use 4-nitrobenzoic acid instead of benzoic acid. Its lower pKa enhances reactivity and can significantly improve yields for hindered alcohols.[12]

    • Reagent Purity: Use freshly opened or purified reagents. DIAD (diisopropyl azodicarboxylate) is often preferred over DEAD due to its greater stability.

    • Reaction Conditions: Add the azodicarboxylate dropwise at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature and stir for an extended period (6-24 hours).[4] Gentle heating (e.g., 40 °C) may be required for very hindered substrates.[12]

    • Workup Procedure: Purification can be challenging due to byproducts like triphenylphosphine oxide. Chromatographic purification is almost always necessary. Using modified reagents designed for easier separation can also be beneficial.[2]

Experimental Protocols & Visual Guides

Protocol: Diastereoselective Reduction of N-Boc-4-keto-D-proline Methyl Ester

This protocol details the reduction of a 4-keto intermediate to the desired cis-alcohol using a sterically hindered borohydride.

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve N-Boc-4-keto-D-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound derivative.

Visual Workflow and Logic Diagrams

G

G Start Low cis:trans Ratio Observed in Reduction CheckReagent Is the reducing agent sterically bulky? (e.g., L-Selectride®) Start->CheckReagent CheckTemp Was the reaction run at low temperature? (e.g., -78 °C) CheckReagent->CheckTemp Yes UseBulky Action: Switch to a bulky reagent like K/L-Selectride® CheckReagent->UseBulky No CheckPurity Are starting materials and solvent anhydrous? CheckTemp->CheckPurity Yes LowerTemp Action: Repeat reaction at -78 °C CheckTemp->LowerTemp No DryReagents Action: Dry solvent and recrystallize starting material CheckPurity->DryReagents No Success High cis-selectivity Achieved CheckPurity->Success Yes UseBulky->CheckTemp LowerTemp->CheckPurity DryReagents->Start

G

References

degradation pathways of cis-4-Hydroxy-D-proline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental investigation of cis-4-Hydroxy-D-proline degradation pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the degradation of this compound.

Problem Possible Cause Suggested Solution
No or low degradation of this compound observed in bacterial cultures (e.g., Sinorhizobium meliloti, Pseudomonas putida) Incorrect bacterial strain or mutant used.Verify the genotype of the bacterial strain to ensure it possesses the necessary genes for hydroxyproline (B1673980) catabolism (e.g., the hyp gene cluster in S. meliloti).[1][2][3] Use wild-type strains known to metabolize hydroxyproline as positive controls.
Inappropriate growth medium or conditions.Ensure the growth medium contains all necessary nutrients and that this compound is provided as a primary carbon or nitrogen source to induce the expression of catabolic enzymes.[2][4][5] Optimal growth temperatures and aeration for the specific bacterial species should be maintained. For S. meliloti, growth on trans-4-hydroxy-L-proline is known to induce the hyp genes.[2][3]
Enzyme induction is insufficient.The degradation of hydroxyproline in some bacteria, like Pseudomonas putida, is inducible.[4][5] Ensure that an appropriate inducer, such as a hydroxyproline epimer, is present in the culture medium to stimulate the synthesis of the degradative enzymes.[4]
Inconsistent results in this compound dehydrogenase (HypO) enzyme assays Suboptimal assay conditions.The optimal pH for the SmHypO protein from S. meliloti is between 9.5 and 9.75.[6] Ensure the buffer system maintains this pH throughout the assay. The assay should be conducted at a controlled temperature, typically 30°C.[6]
Instability of the purified enzyme.The homomeric form of this compound dehydrogenase can be unstable, with significant activity loss observed even at 4°C.[6] Use freshly purified enzyme for kinetic assays whenever possible.
Incorrect substrate or cofactors.The assay for this compound dehydrogenase typically uses an artificial electron acceptor like p-iodonitrotetrazolium violet (INT) or nitroblue tetrazolium (NBT) in the presence of phenazine (B1670421) methosulfate (PMS).[6] Verify the concentrations and purity of all reagents.
Difficulty in detecting and quantifying degradation products by LC-MS Poor chromatographic separation of isomers.Use a specialized column for chiral separation, such as a Pirkle-type enantioselective column, to resolve different hydroxyproline isomers.[7][8][9]
Low sensitivity or matrix effects.Employ a two-dimensional LC-MS/MS system for enhanced separation and sensitivity.[7][8][9] Pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxoxadiazole (NBD-F) can improve detection.[7][8] Ensure proper sample clean-up to minimize matrix interference.
Precipitate formation during colorimetric hydroxyproline assays Issues with reagent stability or preparation.Prepare fresh reagents, particularly the chloramine-T and p-dimethylaminobenzaldehyde (DMAB) solutions, for each assay.[10]
Incomplete hydrolysis of tissue samples.If working with tissue samples, ensure complete acid hydrolysis to release free hydroxyproline. Inadequate hydrolysis can lead to interfering substances.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in bacteria?

A1: Two main bacterial degradation pathways for hydroxyproline isomers have been characterized:

  • Aerobic Pathway: In bacteria like Sinorhizobium meliloti, trans-4-hydroxy-L-proline is first converted to this compound by an epimerase.[2][3][11] This is followed by a series of enzymatic reactions where this compound is oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate by this compound dehydrogenase (HypO).[2][3] This intermediate is then deaminated to α-ketoglutarate semialdehyde, which is finally oxidized to the central metabolite α-ketoglutarate.[2][3]

  • Anaerobic Pathway: Some anaerobic bacteria utilize a pathway where cis-4-hydroxy-L-proline is first isomerized to trans-4-hydroxy-D-proline.[12] A glycyl radical enzyme then catalyzes the ring opening of trans-4-hydroxy-D-proline.[12]

Q2: Which enzymes are crucial for the aerobic degradation of this compound?

A2: The key enzymes in the aerobic degradation pathway in organisms like S. meliloti are:

  • Hydroxyproline 2-epimerase (HypRE): Converts trans-4-hydroxy-L-proline to this compound.[2][3]

  • This compound dehydrogenase (HypO): Catalyzes the oxidation of this compound.[2][3][6]

  • Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase (HypD): Deaminates the product of the HypO reaction.[2][3]

  • α-ketoglutarate semialdehyde dehydrogenase (HypH): Converts α-ketoglutarate semialdehyde to α-ketoglutarate.[2][3]

Q3: What are the typical kinetic properties of this compound dehydrogenase?

A3: The kinetic parameters for the Sinorhizobium meliloti this compound dehydrogenase (SmHypO) have been determined and are summarized in the table below.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Several methods can be employed:

  • LC-MS/MS: This is a highly sensitive and specific method for quantifying this compound and its isomers, as well as potential degradation products.[7][8][9]

  • Enzymatic Assays: The activity of key enzymes like this compound dehydrogenase can be monitored spectrophotometrically.[6]

  • Bacterial Growth Curves: If this compound is the sole carbon or nitrogen source, its degradation can be inferred from the growth of the bacterial culture.[2]

Q5: Are there any known inhibitors of this compound degradation?

A5: While specific inhibitors targeting the entire degradation pathway are not extensively documented, individual enzymes can be inhibited. For instance, the activity of dehydrogenases can be affected by compounds that compete for the substrate binding site or interfere with cofactors. Further research would be needed to identify specific inhibitors for each enzyme in the pathway.

Quantitative Data

Table 1: Kinetic Parameters of Sinorhizobium meliloti this compound Dehydrogenase (SmHypO) [6]

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1·mM-1)
This compound1.1 ± 0.05732 ± 15665
trans-4-Hydroxy-D-proline2.8 ± 0.11620 ± 15221
D-Proline5.5 ± 0.23664 ± 18121
D-Pipecolate97 ± 3.81040 ± 2910.7
D-Methionine134 ± 5.619.8 ± 0.50.148

Experimental Protocols

1. Enzymatic Assay for this compound Dehydrogenase Activity [6]

This protocol is adapted from the characterization of SmHypO from Sinorhizobium meliloti.

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 9.0)

    • 0.06 mM Phenazine methosulfate (PMS)

    • 0.25 mM p-Iodonitrotetrazolium violet (INT) or Nitroblue tetrazolium (NBT)

    • 10 mM this compound

    • Purified this compound dehydrogenase enzyme solution

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.0), 0.06 mM PMS, and 0.25 mM INT or NBT.

    • Add the purified enzyme solution to the reaction mixture.

    • Initiate the reaction by adding 10 mM this compound.

    • Monitor the reduction of INT at 490 nm or NBT at 530 nm at 30°C using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of INT or NBT per minute.

2. General Protocol for Forced Degradation Studies [13][14][15]

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample with an oxidizing agent such as 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid or solution sample to high temperatures (e.g., 70-80°C).

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.

  • Procedure:

    • Prepare solutions of this compound at a known concentration.

    • Expose the solutions to the different stress conditions for various time points.

    • At each time point, withdraw an aliquot and neutralize it if necessary (for acidic and basic hydrolysis samples).

    • Analyze the samples using a stability-indicating analytical method, such as LC-MS/MS, to quantify the remaining this compound and identify and quantify any degradation products.

    • A control sample, protected from the stress conditions, should be analyzed at each time point for comparison.

Visualizations

Aerobic_Degradation_Pathway cluster_pathway Aerobic Degradation of this compound in Sinorhizobium meliloti t4L_Hyp trans-4-Hydroxy-L-proline c4D_Hyp This compound t4L_Hyp->c4D_Hyp Hydroxyproline 2-epimerase (HypRE) P4H2C Δ¹-Pyrroline-4-hydroxy- 2-carboxylate c4D_Hyp->P4H2C This compound dehydrogenase (HypO) AKGSA α-Ketoglutarate semialdehyde P4H2C->AKGSA Δ¹-Pyrroline-4-hydroxy- 2-carboxylate deaminase (HypD) AKG α-Ketoglutarate AKGSA->AKG α-Ketoglutarate semialdehyde dehydrogenase (HypH) TCA TCA Cycle AKG->TCA

Caption: Aerobic degradation pathway of this compound in Sinorhizobium meliloti.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying Degradation start Start: Bacterial Culture with This compound sampling Time-course Sampling start->sampling extraction Extraction of Metabolites sampling->extraction enzyme_assay Parallel Enzyme Assays (e.g., HypO activity) sampling->enzyme_assay analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data pathway Pathway Elucidation data->pathway kinetics Kinetic Parameter Determination enzyme_assay->kinetics

Caption: General experimental workflow for investigating the degradation of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No Degradation start Issue: No Degradation Observed check_strain Verify Bacterial Strain and Genotype start->check_strain check_media Check Growth Medium and Inducers start->check_media check_conditions Confirm Growth Conditions (pH, Temp, O2) start->check_conditions check_assay Validate Analytical Method (LC-MS, etc.) start->check_assay positive_control Run Positive Control (e.g., wild-type strain) check_strain->positive_control check_media->positive_control check_conditions->positive_control resolve Problem Resolved check_assay->resolve positive_control->resolve

References

Technical Support Center: Enhancing the Solubility of Peptides Containing cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the solubility of synthetic peptides is a critical step for the success of downstream applications. The incorporation of non-canonical amino acids, such as cis-4-Hydroxy-D-proline, can introduce unique challenges to peptide solubility. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the more common trans-4-Hydroxy-L-proline?

A1: this compound is a stereoisomer of hydroxyproline. The "cis" designation refers to the relative orientation of the hydroxyl group and the carboxyl group on the pyrrolidine (B122466) ring, being on the same side. The "D-proline" indicates the stereochemistry at the alpha-carbon. This is in contrast to the naturally occurring trans-4-Hydroxy-L-proline found in collagen, where the hydroxyl and carboxyl groups are on opposite sides of the ring, and the stereochemistry at the alpha-carbon is "L". These stereochemical differences can influence the peptide's local conformation and its interactions with solvents and other peptide chains.

Q2: How does the incorporation of this compound typically affect peptide solubility?

A2: The effect of incorporating this compound on peptide solubility is highly dependent on the overall amino acid sequence. Proline and its analogs are known to disrupt the formation of secondary structures like β-sheets, which are a common cause of peptide aggregation and poor solubility.[1][2][3] The rigid ring structure of proline introduces a "kink" in the peptide backbone. The "cis" conformation of the hydroxyl group in this compound can further influence the local peptide structure. While the hydroxyl group itself is polar and can potentially improve hydrophilicity, the overall effect on solubility will be a balance between this increased polarity and any conformational changes that may promote or hinder aggregation. It has been noted that proline-rich peptides, in general, tend to have good water solubility.

Q3: Are there general principles to predict the solubility of a peptide containing this compound?

A3: While precise prediction is challenging, several factors can provide an indication of potential solubility issues:

  • Overall Hydrophobicity: A high percentage of hydrophobic amino acids in the sequence is a primary indicator of low solubility.

  • Net Charge: Peptides are generally least soluble at their isoelectric point (pI). Determining the net charge of your peptide at the desired pH of your solution is crucial.

  • Sequence Motifs: Repetitive sequences of hydrophobic residues or alternating hydrophobic and hydrophilic residues can be prone to aggregation.

Q4: What is the first step I should take if my peptide containing this compound is insoluble?

A4: The first step is to perform a systematic solubility test with a small amount of the peptide. This will help you identify the optimal solvent and pH conditions without risking your entire peptide stock. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to dissolve your peptide containing this compound.

Problem Potential Cause Recommended Solution
Peptide will not dissolve in water. The peptide is hydrophobic or has a net neutral charge at neutral pH.1. Adjust pH: If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate). If it is basic (net positive charge), use an acidic solvent (e.g., 10-30% acetic acid).[4] 2. Use a co-solvent: Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add your aqueous buffer to the desired concentration.[2][4]
Peptide precipitates when adding aqueous buffer to the organic solvent stock. The peptide has reached its solubility limit in the final solvent mixture.1. Increase the proportion of organic solvent: You may need a higher percentage of the organic co-solvent in your final solution. Be mindful of the tolerance of your downstream assay to the organic solvent. 2. Try a different co-solvent: Some peptides may be more soluble in DMF or acetonitrile than in DMSO.
The peptide solution is cloudy or forms a gel. The peptide is aggregating. This is common for peptides that form β-sheet structures.1. Sonication: Use a sonicator to break up aggregates.[2] 2. Heating: Gently warm the solution (e.g., to 40°C) to disrupt intermolecular hydrogen bonds.[4] 3. Use of Denaturants: As a last resort for non-biological applications, you can use denaturing agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea.
The peptide is still insoluble after trying different solvents and pH. The peptide sequence is extremely hydrophobic or prone to strong aggregation.1. Re-evaluate the peptide design: Consider if the sequence can be modified to improve solubility without compromising its function. This could involve adding charged residues at the N- or C-terminus or replacing a hydrophobic residue with a more polar one. 2. Incorporate "pseudoprolines": During synthesis, pseudoproline dipeptides can be incorporated to disrupt aggregation.[2][3][5][6]

Quantitative Data

While specific comparative data for peptides containing this compound is limited in publicly available literature, the solubility of the amino acid itself provides a baseline for its hydrophilic character.

Compound Solvent Solubility Reference
This compoundWater5 g/100 mL
This compoundWater100 mg/mL

Experimental Protocols

Protocol 1: Systematic Peptide Solubility Testing

This protocol outlines a method to systematically test the solubility of your peptide in various solvents.

Materials:

  • Lyophilized peptide containing this compound

  • Sterile deionized water

  • 10% (v/v) Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aliquot the Peptide: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Test in Water: To the first aliquot, add a small volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it dissolves, you can proceed to dilute it with your desired buffer.

  • pH Adjustment (if insoluble in water):

    • For Basic Peptides (net positive charge): To a fresh aliquot, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides (net negative charge): To a fresh aliquot, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Co-solvents (if insoluble in aqueous solutions):

    • To a fresh aliquot, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex.

    • If it dissolves, slowly add your aqueous buffer to the desired final concentration, vortexing between additions.

    • If it does not dissolve in DMSO, repeat the process with separate aliquots using DMF or ACN.

  • Physical Disruption Methods (if aggregation is suspected):

    • If the solution is cloudy or contains visible particles, place the tube in a sonicator bath for 5-10 minutes.

    • If sonication is not fully effective, gently warm the solution to approximately 40°C for a short period.

  • Observation and Documentation: Carefully observe the clarity of the solution after each step. A clear solution indicates complete dissolution. Document the solvent system and conditions that resulted in complete solubilization.

Visualizations

Workflow for Troubleshooting Peptide Solubility

Caption: A step-by-step workflow for troubleshooting common peptide solubility issues.

Logical Relationship of Factors Affecting Peptide Solubility

G Factors Influencing Peptide Solubility solubility Peptide Solubility amino_acid_comp Amino Acid Composition solubility->amino_acid_comp net_charge Net Charge (pI) solubility->net_charge aggregation Aggregation solubility->aggregation solvent Solvent Properties solubility->solvent ph pH solubility->ph temperature Temperature solubility->temperature hydrophobicity Hydrophobicity amino_acid_comp->hydrophobicity amino_acid_comp->net_charge hydrophobicity->aggregation net_charge->aggregation secondary_structure Secondary Structure (e.g., β-sheets) secondary_structure->aggregation cosolvents Co-solvents solvent->cosolvents cis_pro This compound cis_pro->amino_acid_comp cis_pro->secondary_structure

Caption: Key factors that influence the overall solubility of a synthetic peptide.

References

preventing epimerization of cis-4-Hydroxy-D-proline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-4-Hydroxy-D-proline, with a focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization is an undesired stereochemical inversion at a single chiral center in a molecule containing multiple chiral centers. In the synthesis of this compound, which has two chiral centers (C2 and C4), epimerization can occur at either center. The most common concern is the inversion at the C4 position, which would convert the desired cis diastereomer to the trans diastereomer, or inversion at the C2 position, which would lead to the L-enantiomer. This results in a mixture of diastereomers that can be challenging to separate and compromises the stereochemical purity of the final product.

Q2: What are the primary causes of epimerization during the synthesis of this compound?

A2: Epimerization of 4-hydroxyproline (B1632879) derivatives can be induced by several factors, primarily:

  • Harsh pH conditions: Both strongly acidic and alkaline conditions can promote epimerization. Acid hydrolysis of collagen, for instance, is known to cause epimerization of trans-4-hydroxy-L-proline to this compound.[1][2] Alkaline conditions can also lead to increased epimerization compared to acid hydrolysis.[3]

  • Elevated temperatures: Higher reaction temperatures provide the activation energy for the epimerization process to occur, especially in the presence of acidic or basic reagents.[1]

  • Reaction mechanism: Certain synthetic steps, if not carefully controlled, can create intermediates that are prone to epimerization. For example, activation of the carboxyl group in peptide synthesis can lead to the formation of oxazolone (B7731731) intermediates which are susceptible to racemization at the alpha-carbon.

Q3: How can I minimize epimerization during my synthesis?

A3: To minimize epimerization, consider the following strategies:

  • Use of Protecting Groups: Protecting the amino and hydroxyl groups is crucial. An N-acyl protecting group can prevent the formation of mesoionic intermediates that may lead to epimerization.[4] Suitable protecting groups for the nitrogen include Boc (tert-butyloxycarbonyl) and for the oxygen, protecting groups that can be removed under mild conditions are preferred.

  • Mild Reaction Conditions: Employ mild reagents and reaction conditions whenever possible. Avoid unnecessarily high temperatures and extreme pH values.

  • Strategic Synthesis Route: Choose a synthetic route that is known to proceed with high stereoselectivity. Methods like the Mitsunobu reaction for stereochemical inversion of the hydroxyl group, or a pathway involving lactonization and subsequent ring opening, are often employed to control the stereochemistry.[4][5][6][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of the trans isomer in the final product Epimerization at the C4 position. This can be caused by harsh deprotection conditions (strong acid or base), or high reaction temperatures.- Use milder deprotection methods. For example, if using acid-labile protecting groups, use the minimum necessary concentration and temperature. - Optimize the reaction temperature; run reactions at the lowest temperature that allows for a reasonable reaction rate. - Consider a synthesis route with high diastereoselectivity, such as the Mitsunobu reaction for inversion of the hydroxyl group.[6][7][8]
Formation of the L-enantiomer Epimerization at the C2 (alpha-carbon) position. This is more common in reactions involving activation of the carboxyl group, especially in the presence of a base.- If activating the carboxyl group, use coupling reagents known to suppress racemization. - Control the stoichiometry of the base used during coupling reactions. - Keep reaction times as short as possible.
Low yield of the desired cis isomer Inefficient stereochemical inversion or competing side reactions.- If using the Mitsunobu reaction, ensure all reagents are of high purity and the reaction is run under anhydrous conditions.[6][7][8] - In the lactonization-ring opening pathway, ensure complete formation of the lactone before proceeding with the hydrolysis step.[4][5]

Quantitative Data Summary

While specific kinetic data for the epimerization of this compound under various conditions is not extensively published, the following table summarizes qualitative and semi-quantitative findings from related studies on hydroxyproline (B1673980) isomers.

Condition Effect on Epimerization Reference
Acid Hydrolysis (6 N HCl) Causes epimerization of trans-4-L-hydroxyproline to cis-isomers over time.[1][3]
Acid Hydrolysis with Additive (6 N HCl + 6% Trichloroacetic Acid) Greater epimerization compared to 6 N HCl alone.[3]
**Alkaline Hydrolysis (0.2 M Ba(OH)₂) **Causes more epimerization of trans-4-hydroxyproline compared to acid hydrolysis.[3]
Enzymatic (4-hydroxyproline epimerase) Catalyzes the reversible epimerization between trans-4-hydroxy-L-proline and this compound.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from trans-4-Hydroxy-L-proline via Mitsunobu Reaction

This protocol involves the inversion of the C4 hydroxyl group of a protected trans-4-hydroxy-L-proline derivative.

Step 1: Protection of trans-4-Hydroxy-L-proline

  • Protect the amino group of trans-4-hydroxy-L-proline with a suitable protecting group (e.g., Boc anhydride).

  • Protect the carboxylic acid, for example, as a methyl ester.

Step 2: Mitsunobu Inversion

  • Dissolve the fully protected trans-4-hydroxy-L-proline in a suitable anhydrous solvent (e.g., THF).

  • Add a nucleophile (e.g., p-nitrobenzoic acid).

  • Cool the solution to 0°C and add triphenylphosphine (B44618) (PPh₃) followed by the slow addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This reaction proceeds with inversion of stereochemistry at the C4 position.[6][7][8]

Step 3: Deprotection

  • First, hydrolyze the ester formed during the Mitsunobu reaction (e.g., using a mild base like LiOH).

  • Finally, remove the N- and O-protecting groups under appropriate conditions (e.g., acidolysis for Boc and methyl ester groups) to yield this compound.

Protocol 2: Synthesis via Lactonization and Ring Opening

This method involves the formation of a bicyclic lactone intermediate, which upon hydrolysis, yields the cis product.

Step 1: N-Acylation of trans-4-Hydroxy-L-proline

  • React trans-4-hydroxy-L-proline with an acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

Step 2: Lactonization

  • Treat the N-acyl-trans-4-hydroxy-L-proline with a dehydrating agent (e.g., acetic anhydride) to induce intramolecular cyclization, forming an N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one. This step proceeds with inversion at the C4 position.[4]

Step 3: Hydrolysis of the Lactone

  • Subject the bicyclic lactone to acidic hydrolysis (e.g., with HCl) to open the lactone ring and remove the N-acyl group, affording this compound.[4]

Visualizations

Epimerization_Mechanism cluster_0 Epimerization at C4 (under basic conditions) cis_Hyp cis-4-Hydroxy- D-proline Enolate Enolate Intermediate (Planar at C4) cis_Hyp->Enolate - H⁺ (Base) Enolate->cis_Hyp + H⁺ trans_Hyp trans-4-Hydroxy- D-proline Enolate->trans_Hyp + H⁺ trans_Hyp->Enolate - H⁺ (Base) Synthesis_Workflow cluster_mitsunobu Mitsunobu Route cluster_lactone Lactonization Route start_M trans-4-Hydroxy-L-proline protect_M Protection (N- and O-) start_M->protect_M mitsunobu Mitsunobu Inversion (PPh3, DEAD, Nu-H) protect_M->mitsunobu deprotect_M Deprotection mitsunobu->deprotect_M end_M This compound deprotect_M->end_M start_L trans-4-Hydroxy-L-proline acylate_L N-Acylation start_L->acylate_L lactonize Lactonization (Inversion at C4) acylate_L->lactonize hydrolyze_L Hydrolysis lactonize->hydrolyze_L end_L This compound hydrolyze_L->end_L

References

Technical Support Center: Optimization of Enzymatic Production of cis-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of cis-4-hydroxy-L-proline (B556122) (c4Hyp).

Frequently Asked Questions (FAQs)

Q1: What are the key components required for the enzymatic production of cis-4-hydroxy-L-proline?

A1: The enzymatic hydroxylation of L-proline to cis-4-hydroxy-L-proline typically requires the following components:

  • Enzyme: L-proline cis-4-hydroxylase (SmP4H), often produced in a recombinant host like Escherichia coli.

  • Substrate: L-proline.

  • Co-substrate: α-ketoglutarate (α-KG).

  • Co-factors: Divalent iron ions (e.g., from FeSO₄) and L-ascorbic acid.

  • Buffer System: To maintain an optimal pH, typically around 7.0-7.5.[1]

Q2: My reaction yield is very low or non-existent. What are the potential causes and solutions?

A2: Low or no yield of cis-4-hydroxy-L-proline can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Inactive or Insufficient Enzyme - Verify the expression and activity of your L-proline cis-4-hydroxylase. Run an SDS-PAGE to confirm protein expression. - Optimize codon usage of the enzyme's gene for the expression host (E. coli). - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, use of chaperones).
Substrate or Co-substrate Limitation - Ensure adequate supply of L-proline and α-ketoglutarate. Consider a fed-batch strategy to maintain optimal concentrations. - For whole-cell systems, investigate a two-strain coupling system where one strain produces α-KG from a cheaper source like L-glutamate.[2]
Co-factor Deficiency - Check the concentration of Fe²⁺ ions and L-ascorbic acid in your reaction mixture. L-ascorbic acid helps to keep the iron in its reduced ferrous state.
Sub-optimal Reaction Conditions - Optimize the pH and temperature of the reaction. For similar proline hydroxylases, a pH of around 6.5-7.5 and a temperature of 30°C have been reported to be effective.
L-proline Degradation by Host Cells - In whole-cell catalysis using E. coli, the native putA gene product can degrade L-proline. Repressing or knocking out the putA gene can significantly increase the availability of L-proline for hydroxylation.[2][3]
Limited L-proline Uptake - For whole-cell systems, overexpression of the L-proline transporter gene, putP, can enhance the uptake of L-proline by the cells, leading to improved production.[2]

Q3: How can I improve the economic feasibility of the process?

A3: To improve the process economics, consider the following strategies:

  • Co-substrate Supply: Utilize a two-strain biotransformation system. One engineered E. coli strain can be used to produce the co-substrate α-ketoglutarate from a less expensive starting material like L-glutamate, while the other strain expresses the L-proline cis-4-hydroxylase.[2]

  • Fed-Batch Strategy: Employ a fed-batch approach for the biotransformation to maintain optimal substrate and co-substrate concentrations and achieve higher product titers. A final concentration of 13.5 g/L of cis-4-hydroxy-L-proline has been achieved using this method.[2]

  • Whole-Cell Biocatalyst: Using whole cells of recombinant E. coli can be more cost-effective than using purified enzymes as it eliminates the need for enzyme purification steps.

Q4: What analytical methods are suitable for monitoring the reaction and quantifying cis-4-hydroxy-L-proline?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying amino acids. Derivatization of the product may be necessary for detection.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS provides high sensitivity and specificity for the quantification of cis-4-hydroxy-L-proline.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the reaction mixture to detect the presence of the product.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic production of cis-4-hydroxy-L-proline.

Table 1: Recommended Reaction Conditions

ParameterRecommended Value/RangeReference
pH7.0 - 7.5[1]
Temperature~30 °CBased on similar hydroxylases
L-proline ConcentrationTo be optimized; fed-batch recommended[2]
α-ketoglutarateTo be optimized; fed-batch or co-production recommended[2]
FeSO₄To be optimized[1]
L-ascorbic acidTo be optimized[1]

Table 2: Performance of an Optimized Whole-Cell System

ParameterReported ValueReference
Host OrganismEngineered Escherichia coli[2]
Key Genetic ModificationsRepression of putA, overexpression of putP[2]
Biotransformation StrategyTwo-strain coupling system with fed-batch[2]
Final Product Concentration13.5 g/L[2]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for cis-4-hydroxy-L-proline Production

This protocol outlines a general procedure for the production of cis-4-hydroxy-L-proline using recombinant E. coli expressing L-proline cis-4-hydroxylase.

1. Preparation of Recombinant E. coli a. Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the gene for L-proline cis-4-hydroxylase (SmP4H). For enhanced performance, use an E. coli strain with a repressed or deleted putA gene and/or overexpressing the putP gene. b. Grow the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) with the appropriate antibiotic at 37°C with shaking. c. Induce protein expression at an OD₆₀₀ of 0.6-0.8 with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to overnight to allow for soluble protein expression. d. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The cell pellet can be used directly for the biotransformation.

2. Whole-Cell Biotransformation a. Prepare the reaction mixture in a suitable buffer (e.g., HEPES, pH 7.0-7.5). The mixture should contain:

  • L-proline (e.g., 10-50 g/L)
  • α-ketoglutarate (e.g., 10-50 g/L)
  • FeSO₄ (e.g., 0.1-1 mM)
  • L-ascorbic acid (e.g., 1-5 mM) b. Resuspend the harvested E. coli cells in the reaction mixture to a desired cell density (e.g., OD₆₀₀ of 20-50). c. Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking to ensure proper aeration. d. Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of cis-4-hydroxy-L-proline using a suitable analytical method (e.g., HPLC or LC/MS). e. If using a fed-batch strategy, periodically add concentrated solutions of L-proline and α-ketoglutarate to the reaction mixture to maintain their concentrations.

3. Product Purification a. After the reaction is complete, separate the cells from the reaction broth by centrifugation. b. The supernatant containing the cis-4-hydroxy-L-proline can be further purified. A common method is ion-exchange chromatography.[1] c. Apply the supernatant to a suitable ion-exchange column (e.g., a cation exchange resin). d. Wash the column with a low-salt buffer to remove unbound impurities. e. Elute the bound cis-4-hydroxy-L-proline with a salt gradient or a buffer with a different pH. f. Collect the fractions containing the product and verify the purity using an appropriate analytical method. g. The purified product can be concentrated and isolated, for example, by lyophilization.

Visualizations

Enzymatic_Production_Workflow cluster_preparation Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_purification Downstream Processing recombinant_ecoli Recombinant E. coli (SmP4H expression) cultivation Cultivation & Induction recombinant_ecoli->cultivation harvesting Cell Harvesting & Washing cultivation->harvesting reaction_setup Reaction Setup (L-proline, α-KG, Fe²⁺, Ascorbate) harvesting->reaction_setup biocatalysis Whole-Cell Biocatalysis reaction_setup->biocatalysis monitoring Reaction Monitoring (HPLC/LC-MS) biocatalysis->monitoring cell_removal Cell Removal (Centrifugation) monitoring->cell_removal chromatography Ion-Exchange Chromatography cell_removal->chromatography product_isolation Product Isolation chromatography->product_isolation

Caption: Workflow for the enzymatic production of cis-4-hydroxy-L-proline.

Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_reaction Reaction Condition Issues cluster_substrate Substrate/Host Issues start Low/No Product Yield check_expression Check Enzyme Expression (SDS-PAGE) start->check_expression check_conditions Optimize pH & Temperature start->check_conditions check_uptake Enhance Substrate Uptake (overexpress putP) start->check_uptake check_activity Verify Enzyme Activity check_expression->check_activity check_cofactors Verify Co-factor Concentrations check_conditions->check_cofactors check_degradation Prevent Substrate Degradation (repress putA) check_uptake->check_degradation check_cosubstrate Ensure Co-substrate Supply check_degradation->check_cosubstrate

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Addressing Peptide Aggregation with cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for addressing peptide aggregation issues by incorporating cis-4-Hydroxy-D-proline.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A: Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding.[1] This is particularly common in sequences containing stretches of hydrophobic amino acids.[1][2] This aggregation can physically block reactive sites on the growing peptide chains, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and product purity.[3][4]

Q2: How does the incorporation of this compound help in mitigating peptide aggregation?

A: Similar to other proline derivatives, this compound introduces a "kink" or a rigid bend in the peptide backbone. This structural disruption hinders the formation of the planar β-sheet structures that are responsible for aggregation.[1] The unique stereochemistry of the cis-isomer and the hydroxyl group can further influence the peptide's conformation and solubility. While proline itself is known to disrupt aggregation, modified prolines can offer enhanced effects.[2]

Q3: What is the difference between using this compound and pseudoproline dipeptides?

A: Both are effective strategies to disrupt aggregation. Pseudoproline dipeptides, which are derivatives of serine, threonine, or cysteine, are incorporated as a dipeptide unit and introduce a temporary proline-like kink that is reversed during cleavage.[1][5] this compound is a permanently incorporated amino acid that provides a constant structural disruption at a specific point in the peptide sequence. The choice between them depends on whether a temporary or permanent backbone modification is desired for the final peptide.

Q4: Can this compound influence the final conformation and biological activity of the peptide?

A: Yes. The incorporation of a non-standard amino acid like this compound can alter the peptide's final three-dimensional structure. The hydroxyl group can participate in hydrogen bonding, and the D-configuration can induce specific turns. These changes can impact receptor binding and overall biological activity. It is crucial to consider the position of incorporation to minimize potential negative impacts on critical binding regions.

Troubleshooting Guide

Problem 1: Persistent low coupling efficiency after incorporating this compound.

Possible Cause Suggested Solution
Steric Hindrance The cyclic structure of proline derivatives can sometimes lead to slower coupling kinetics. Extend the coupling time to 2-4 hours or perform a double coupling.[5]
Ongoing Aggregation Even with this compound, some aggregation may persist in very difficult sequences. Consider using a stronger coupling reagent like HATU or HCTU.[5]
Poor Resin Solvation The peptide-resin may not be adequately swelled. Switch to a more effective solvent like N-Methylpyrrolidone (NMP) or a mixture of DMF/DCM.[3][4]

Problem 2: The final peptide is difficult to purify due to co-eluting impurities.

Possible Cause Suggested Solution
Incomplete Deprotection Aggregation can hinder the removal of protecting groups, leading to a heterogeneous mixture. Use of chaotropic salt washes prior to deprotection can improve reagent accessibility.[1]
Side Reactions The hydroxyl group of this compound may undergo side reactions if not properly protected during synthesis. Ensure a suitable protecting group (e.g., tert-butyl) is used if necessary.
Peptide Aggregation Post-Cleavage The purified peptide may be aggregating in the purification buffer. Adjust the pH of the mobile phase or add organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to improve solubility.[1]

Quantitative Data Summary

The following table summarizes the impact of proline and its derivatives on peptide properties based on available data.

Parameter Peptide Sequence/Modification Observation Reference
Cis-Trans Isomerization Ac-Gly-Tyr-Pro-Gly-NH₂21% cis conformer[6]
Cis-Trans Isomerization Ac-Gly-Phe-Pro-Gly-NH₂17% cis conformer[6]
Aggregation Kinetics Insulin A-chain fragment (A₁₋₁₃) with Q→P substitutionProline substitutions at positions 3, 4, and 5 effectively prevent aggregation as measured by Thioflavin T fluorescence.[7]

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-cis-4-Hydroxy-D-proline

This protocol outlines the manual coupling of Fmoc-cis-4-Hydroxy-D-proline onto a peptide-resin.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-cis-4-Hydroxy-D-proline(tBu)-OH, 3 equivalents of HATU, and 6 equivalents of DIPEA in a minimal amount of DMF.

  • Coupling Reaction: Add the prepared coupling cocktail to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or recouple.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Chaotropic Salt Wash for Aggregation Disruption

This protocol is used to disrupt on-resin aggregation before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each time.[1] This helps to break up secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_troubleshooting Troubleshooting Aggregation start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU/DIPEA) wash1->coupling aggregation Aggregation Detected? (e.g., Poor Swelling, Slow Kinetics) wash1->aggregation wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle aggregation->coupling No chaotropic_wash Perform Chaotropic Salt Wash (LiCl/DMF) aggregation->chaotropic_wash Yes wash_chaotropic Thorough DMF Wash chaotropic_wash->wash_chaotropic wash_chaotropic->coupling Resume Coupling aggregation_mechanism cluster_aggregation Standard Peptide Chain Aggregation cluster_disruption Disruption with this compound peptide1 Peptide Chain 1 (Linear Conformation) h_bond Inter-chain Hydrogen Bonding peptide1->h_bond peptide2 Peptide Chain 2 (Linear Conformation) peptide2->h_bond beta_sheet β-Sheet Formation (Aggregation) h_bond->beta_sheet no_aggregation Disrupted H-Bonding (Reduced Aggregation) peptide_pro Peptide Chain with This compound kink Backbone 'Kink' (Rigid Bend) peptide_pro->kink kink->no_aggregation

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of cis-4-Hydroxy-D-proline, a key stereoisomer of hydroxyproline (B1673980). Understanding the nuances of these analytical techniques is crucial for accurate biomarker analysis, metabolic studies, and the development of novel therapeutics. This document outlines the experimental protocols and presents comparative performance data for prominent analytical methodologies.

Introduction to this compound Analysis

This compound is a non-proteinogenic amino acid that can be found in various biological samples. Its accurate quantification is essential for understanding its physiological and pathological roles. Several advanced analytical techniques have been developed and validated for the stereoselective determination of hydroxyproline isomers. This guide focuses on a comparative analysis of these methods to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of this compound often requires sophisticated analytical instrumentation to achieve the necessary selectivity and sensitivity, especially in complex biological matrices. The following tables summarize the key performance characteristics of the most common validated methods.

Method Derivatization Agent Instrumentation Sample Matrix Validation Parameters
2D LC-MS/MS4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)2D Liquid Chromatography-Tandem Mass SpectrometryHuman plasma, urine, bivalve tissues, fermented foods/beveragesCalibration, precision, and accuracy sufficient for application.[1][2][3]
GC-MSPentafluoropropionic anhydride (B1165640) (PFPA) and methanolic HClGas Chromatography-Mass SpectrometryPlasma, urine, and dialysateValidated in plasma and urine with determination of precision and accuracy.[4]
RP-HPLCNα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA)Reversed-Phase High-Performance Liquid Chromatography with UV or MS detectionCollagen, peptidesEnables separation of all eight stereoisomers of hydroxyproline.[5]
Capillary ElectrophoresisNone (chiral selector in buffer)Capillary ElectrophoresisDietary supplementsAnalytical characteristics evaluated according to ICH guidelines Q2(R1).[6]

Detailed Experimental Protocols

Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D LC-MS/MS)

This method provides high selectivity and sensitivity for the enantioselective determination of hydroxyproline isomers.

Sample Preparation and Derivatization:

  • Biological samples (e.g., human plasma) are subjected to a pre-column derivatization step.

  • The amino acids are derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1][2][3]

Chromatographic Separation:

  • First Dimension: The NBD-derivatives are separated on a reversed-phase column (e.g., Singularity RP18) to separate the D and L mixtures.[1][2][3]

  • Second Dimension: The collected fractions containing the target analytes are then introduced into a second dimension, which utilizes a Pirkle-type enantioselective column (e.g., Singularity CSP-001S) for the separation of the enantiomers.[1][2][3]

Mass Spectrometric Detection:

  • The separated enantiomers are detected and quantified using a tandem mass spectrometer (e.g., Triple Quad™ 5500).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of hydroxyproline, involving a two-step derivatization process.

Sample Preparation and Derivatization:

  • Plasma, urine, or dialysate samples are evaporated to dryness.[4]

  • The residue is reconstituted in a methanolic 2 M HCl solution for esterification of the carboxylic groups (60 min at 80 °C).[4]

  • N-pentafluoropropionylation is then performed using a pentafluoropropionic anhydride (PFPA) solution in ethyl acetate (B1210297) (30 min at 65 °C) to derivatize the amino and hydroxyl groups.[4]

GC-MS Analysis:

  • The derivatized samples are analyzed by GC-MS.

  • Quantification is achieved using a validated stable-isotope dilution method.[4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Chiral Derivatization

This method utilizes a chiral derivatization agent to enable the separation of stereoisomers on a standard reversed-phase column.

Sample Preparation and Derivatization:

  • Supernatants from sample preparations are mixed with 1 M NaHCO3.[5]

  • A 35 mM solution of Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) in acetone (B3395972) is added for chiral derivatization.[5]

Chromatographic and Spectrometric Analysis:

  • The derivatized amino acids are separated using reversed-phase HPLC.[5]

  • Detection can be performed using UV or mass spectrometry, with the latter confirming the identity of the peaks.[5]

Experimental Workflow and Data Analysis

The general workflow for the analysis of this compound involves several key stages, from sample collection to data interpretation.

Analytical Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Data Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction SampleCollection->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry DataProcessing Data Processing MassSpectrometry->DataProcessing Quantification Quantification DataProcessing->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Conclusion

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. 2D LC-MS/MS offers high selectivity and is well-suited for complex biological samples. GC-MS provides a robust and validated alternative, particularly with the use of stable-isotope dilution for accurate quantification. RP-HPLC with chiral derivatization is a versatile method that can be implemented with more commonly available HPLC systems. Capillary electrophoresis presents a high-resolution separation technique for stereoisomers. Researchers should carefully consider the validation data and experimental protocols outlined in this guide to select the most appropriate method for their research objectives.

References

A Comparative Guide to Confirming the Stereochemistry of Synthetic cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of proline analogs, unambiguous confirmation of stereochemistry is a critical step. This guide provides a comprehensive comparison of key analytical techniques for verifying the stereochemistry of synthetic cis-4-Hydroxy-D-proline, presenting supporting experimental data and detailed methodologies.

The accurate determination of the three-dimensional arrangement of atoms in molecules like this compound is paramount as stereoisomers can exhibit vastly different biological activities and pharmacological profiles. This guide compares three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with chiral separation, and X-ray Crystallography.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data and performance metrics for each technique in the context of confirming the stereochemistry of this compound.

ParameterNMR SpectroscopyChiral HPLCX-ray Crystallography
Primary Output 1D and 2D spectra revealing through-bond and through-space correlations.Chromatogram showing the separation of stereoisomers.3D electron density map defining the precise spatial arrangement of atoms.
Key Differentiating Data Distinct chemical shifts (δ) and coupling constants (J) for protons on the pyrrolidine (B122466) ring. For cis vs. trans isomers, the relative positions of H2, H3, and H4 protons are key indicators.Retention time (t_R) difference between diastereomers.Definitive assignment of absolute configuration (e.g., (2R, 4R) for this compound).
Sample Requirement 1-10 mgMicrogram to milligram quantitiesHigh-quality single crystal (typically >0.1 mm).[1]
Analysis Time Minutes to hours per sample10-30 minutes per sampleHours to days for crystal growth and data collection.[1]
Key Advantage Provides detailed structural information in solution, mimicking physiological conditions.Excellent for determining enantiomeric and diastereomeric purity.Provides the absolute and unambiguous 3D structure.
Key Limitation Can be complex to interpret for conformational analysis; may require derivatization for absolute configuration.Indirect method for structural elucidation; requires method development.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reproduce these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and stereochemistry of a compound in solution. The chemical environment of each proton in this compound and its diastereomer, trans-4-Hydroxy-D-proline, results in a unique set of chemical shifts and coupling constants in the ¹H NMR spectrum.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5 mg of the synthetic this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Reference: Use the residual solvent peak as an internal reference.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants. Key diagnostic signals for the pyrrolidine ring protons (H2, H3α, H3β, H4, H5α, H5β) will differ between the cis and trans isomers. For instance, in D₂O, the H4 proton in this compound is expected to appear at a different chemical shift compared to the trans isomer.[2]

Mosher's Method for Absolute Configuration:

To confirm the absolute configuration (D-proline backbone), Mosher's ester analysis can be employed.[3] This involves derivatizing the hydroxyl group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the ¹H NMR spectra of the resulting diastereomeric esters.[3][4]

  • Derivatization: React the synthetic this compound separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding Mosher esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Comparison: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. A systematic difference in chemical shifts (Δδ = δS - δR) will be observed, allowing for the assignment of the absolute configuration at the C4 position.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating stereoisomers and is particularly useful for determining the diastereomeric purity of the synthetic product.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers.

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the synthetic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A polysaccharide-based chiral column such as a CHIRALPAK AD-H or a macrocyclic glycopeptide-based column like CHIROBIOTIC V2.[6]

    • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid) is often effective for normal-phase separations on polysaccharide columns.[5] For macrocyclic glycopeptide columns, polar ionic or polar organic modes can be used. Isocratic elution is typically preferred for method simplicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) as hydroxyproline (B1673980) lacks a strong chromophore. Derivatization with a UV-active tag can enhance sensitivity.[7]

  • Data Analysis:

    • Inject a standard of the desired this compound isomer to determine its retention time.

    • Inject the synthetic sample and compare the retention time with the standard.

    • The presence of a peak corresponding to the trans isomer would indicate diastereomeric impurity. The peak areas can be used to quantify the diastereomeric excess.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][8][9] This technique requires a single, high-quality crystal of the compound.

Protocol for X-ray Crystallography:

  • Crystallization:

    • Dissolve the purified synthetic this compound in a suitable solvent or a mixture of solvents (e.g., water, ethanol, isopropanol).

    • Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single crystals. This process can take several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data.

    • The final refined structure will provide the precise bond lengths, bond angles, and torsional angles, confirming the cis relationship between the hydroxyl group and the carboxyl group, as well as the absolute configuration of the two chiral centers.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for confirming the stereochemistry of synthetic this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Stereochemical Confirmation A Synthetic This compound B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Data (FT, Phasing, Baseline Correction) C->D E Compare Chemical Shifts & Coupling Constants with Reference Spectra D->E F Confirm cis-Stereochemistry E->F

NMR Spectroscopy Workflow for Stereochemical Confirmation.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Separation cluster_result Data Analysis A Dissolve Sample in Mobile Phase C Inject Sample A->C B Equilibrate Chiral Stationary Phase B->C D Isocratic Elution C->D E UV Detection D->E F Analyze Chromatogram E->F G Determine Retention Time(s) & Peak Area(s) F->G H Confirm Diastereomeric Purity G->H

Chiral HPLC Workflow for Diastereomeric Purity Analysis.

XRay_Workflow A Purified Synthetic Product B Crystallization (Slow Evaporation / Vapor Diffusion) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure (Absolute Configuration) E->F

X-ray Crystallography Workflow for Absolute Structure Elucidation.

References

The Conformational Tug-of-War: A Comparative Analysis of cis- and trans-4-Hydroxyproline in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced world of peptide design hinges on maximizing stability without compromising function. The strategic incorporation of modified amino acids is a cornerstone of this endeavor. Among these, the diastereomers of 4-hydroxyproline (B1632879)—cis and trans—offer a compelling case study in how subtle stereochemical changes can profoundly impact a peptide's conformational equilibrium and, consequently, its thermal and proteolytic endurance. This guide provides a data-driven comparison of cis- and trans-4-hydroxyproline, offering insights into their differential effects on peptide stability.

The stability of peptides is a critical determinant of their therapeutic potential and research applicability. Factors such as secondary structure, susceptibility to enzymatic degradation, and the dynamics of peptide bond isomerization all play a role. The rigid pyrrolidine (B122466) ring of proline and its hydroxylated derivatives introduces unique conformational constraints. The orientation of the hydroxyl group at the C4 position—either in the trans (4R) or cis (4S) configuration—dictates the puckering of this ring, which in turn influences the crucial cis/trans isomerization of the preceding peptide bond and the overall stability of the peptide.

Conformational Preferences and cis/trans Isomerism

The stability of a peptide is intrinsically linked to the conformational preference of its constituent amino acids. In the case of 4-hydroxyproline, the stereochemistry of the hydroxyl group plays a pivotal role in determining the puckering of the pyrrolidine ring and the equilibrium of the preceding Xaa-Hyp peptide bond.

  • trans-4-Hydroxyproline (Hyp): The hydroxyl group in the trans configuration favors a Cγ-exo ring pucker. This conformation pre-organizes the peptide backbone into a geometry that is favorable for the trans conformation of the Xaa-Hyp peptide bond. This preference for the trans isomer is a key factor in the enhanced stability of the collagen triple helix, where all peptide bonds are in the trans conformation.

  • cis-4-Hydroxyproline (hyp): In contrast, the cis configuration of the hydroxyl group tends to favor a Cγ-endo ring pucker. This puckering is often associated with a higher population of the cis isomer of the preceding peptide bond. However, the conformational landscape of cis-4-hydroxyproline can be further complicated by the formation of intramolecular hydrogen bonds, which can influence the ring pucker and the cis/trans equilibrium.

The equilibrium between the cis and trans conformers can be quantified by the equilibrium constant, Ktrans/cis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine this ratio.

Table 1: Comparison of trans/cis Ratios for Ac-hyp-OMe and Ac-mop-OMe in Different Solvents

CompoundSolventKtrans/cis
Ac-hyp-OMeD₂OLow
Ac-mop-OMeD₂OLow
Ac-hyp-OMeCDCl₃High
Ac-mop-OMeCDCl₃Low

Ac-hyp-OMe: N-acetyl-cis-4-hydroxy-L-proline methyl ester; Ac-mop-OMe: N-acetyl-cis-4-methoxy-L-proline methyl ester. A low Ktrans/cis indicates a higher proportion of the cis isomer.

Impact on Thermal Stability

The conformational preferences of cis- and trans-4-hydroxyproline directly translate to differences in the thermal stability of peptides in which they are incorporated. This is often quantified by the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. Techniques such as Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC) are employed to determine Tm and other thermodynamic parameters of unfolding.

While direct side-by-side comparisons of identical peptide sequences containing cis- versus trans-4-hydroxyproline are limited in the literature, the available data strongly suggests that the incorporation of trans-4-hydroxyproline leads to significantly greater thermal stability, particularly in structured peptides like collagen mimics. For instance, collagen-like peptides rich in trans-4-hydroxyproline are known to have high melting temperatures. Conversely, the presence of other hydroxyproline (B1673980) isomers, such as 3-hydroxyproline (B1217163) in a non-natural position, has been shown to be destabilizing.

Table 2: Thermodynamic Parameters for the Folding of a Collagen-Related Peptide Containing cis-4-Hydroxyproline

PeptideTm (°C)ΔH (kcal/mol)–TΔS (kcal/mol)ΔG (kcal/mol)
(hypProGly)₁₅25-29.9

Data for a peptide containing cis-4-hydroxyproline (hyp). The negative enthalpy change indicates that folding is an exothermic process.

Susceptibility to Proteolytic Degradation

The conformation of a peptide also influences its susceptibility to enzymatic degradation. Proteases often recognize specific cleavage sites, and the accessibility of these sites can be modulated by the local secondary structure. The rigidifying effect of proline and its derivatives can sterically hinder protease access.

While the "proline block" is a known phenomenon where trypsin cleavage C-terminal to lysine (B10760008) or arginine is inhibited if followed by proline, this is not absolute. The conformation of the proline or hydroxyproline can influence the efficiency of this block. It is hypothesized that the more flexible conformations potentially adopted by peptides containing cis-4-hydroxyproline might lead to increased susceptibility to proteolytic cleavage compared to the more rigid, trans-isomer-containing peptides. However, direct comparative studies on the proteolytic stability of peptides differing only in the stereochemistry of 4-hydroxyproline are needed to confirm this.

Experimental Workflow for Comparative Stability Analysis

A systematic comparison of the effects of cis- and trans-4-hydroxyproline on peptide stability involves a multi-step experimental workflow.

Workflow cluster_data Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (cis/trans Isomerism) Characterization->NMR CD Circular Dichroism (Thermal Stability, Tm) Characterization->CD DSC Differential Scanning Calorimetry (Thermodynamic Parameters) Characterization->DSC Proteolysis Proteolytic Degradation Assay Characterization->Proteolysis Data Quantitative Comparison of Tm, ΔH, ΔG, Ktrans/cis, Degradation Rate NMR->Data CD->Data DSC->Data Proteolysis->Data

Workflow for the comparative study of peptide stability.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating either cis- or trans-4-hydroxyproline.

Methodology:

  • Resin Selection and Swelling: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either Fmoc-cis-4-hydroxyproline or Fmoc-trans-4-hydroxyproline) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

NMR Spectroscopy for cis/trans Isomerism

Objective: To determine the ratio of cis and trans isomers of the peptide bond preceding the 4-hydroxyproline residue.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a buffer prepared in D₂O) at a concentration of approximately 1-5 mg/mL.

  • NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, can be used for unambiguous resonance assignment.

  • Resonance Assignment: Identify the distinct sets of signals corresponding to the cis and trans isomers. The Cβ and Cγ carbons of the proline ring are particularly sensitive to the isomerization state of the preceding peptide bond.

  • Quantification: Integrate the well-resolved signals corresponding to the cis and trans isomers in the ¹H or ¹³C spectrum. The ratio of the integrals provides the Ktrans/cis value.

  • Thermodynamic Analysis: Perform variable temperature NMR experiments to determine the equilibrium constant at different temperatures. A van't Hoff plot (ln(Ktrans/cis) vs. 1/T) can then be used to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization.

Circular Dichroism (CD) Spectroscopy for Thermal Stability

Objective: To determine the melting temperature (Tm) of the peptides.

Methodology:

  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter equipped with a temperature controller.

  • Wavelength Scan: Record the CD spectrum of the peptide at a low temperature (e.g., 4°C) to confirm the presence of a folded structure.

  • Thermal Denaturation: Monitor the change in the CD signal at a fixed wavelength (typically corresponding to a maximum or minimum in the spectrum of the folded state) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve represents the unfolding transition. The midpoint of this transition is the melting temperature (Tm).

Proteolytic Degradation Assay

Objective: To compare the rate of enzymatic degradation of peptides containing cis- versus trans-4-hydroxyproline.

Methodology:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the chosen protease (e.g., trypsin or chymotrypsin) in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).

  • Digestion Reaction: Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or a protease inhibitor.

  • LC-MS Analysis: Analyze the samples from each time point using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram. Plot the percentage of intact peptide versus time to determine the degradation rate for each peptide.

Conclusion

The choice between incorporating cis- or trans-4-hydroxyproline into a peptide sequence is not a trivial one. The stereochemistry at the C4 position of the proline ring acts as a conformational switch, influencing the local peptide backbone and, by extension, the global stability of the molecule. The available evidence strongly indicates that trans-4-hydroxyproline is a potent stabilizer, promoting the trans peptide bond conformation that is crucial for many structured peptides, most notably collagen. Conversely, cis-4-hydroxyproline tends to favor the cis peptide bond, which can be destabilizing.

For researchers aiming to enhance the thermal and proteolytic stability of peptides, particularly those with defined secondary structures, trans-4-hydroxyproline represents a more reliable choice. However, the conformational flexibility introduced by cis-4-hydroxyproline might be advantageous in specific applications where a less rigid structure is desired. A thorough understanding of these stereochemical effects, supported by the experimental data and protocols outlined in this guide, is essential for the rational design of next-generation peptide therapeutics and research tools.

A Comparative Guide to the Biological Activities of cis-4-Hydroxy-D-proline and its L-isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two stereoisomers of 4-hydroxyproline: cis-4-Hydroxy-D-proline and cis-4-Hydroxy-L-proline. While direct comparative studies investigating the biological effects of these two specific isomers in a head-to-head manner are limited in publicly available scientific literature, this document synthesizes the current understanding of their distinct roles and mechanisms of action based on existing experimental data.

Introduction

Hydroxyproline, a non-essential amino acid, is a major component of collagen, where it plays a critical role in the stability of the triple helix. The stereochemistry of the hydroxyl group and the proline ring significantly influences its biological function. This guide focuses on the cis-isomers, which, unlike the more common trans-4-hydroxy-L-proline found in collagen, exhibit unique and distinct biological activities.

Core Biological Activities: A Tale of Two Isomers

The primary biological activities of this compound and cis-4-Hydroxy-L-proline are starkly different. The D-isomer is primarily involved in microbial metabolic pathways, while the L-isomer has been identified as a modulator of collagen synthesis and a potential therapeutic agent in mammalian systems.

This compound: A Microbial Metabolite

This compound is recognized as a substrate for specific bacterial enzymes, highlighting its role in microbial metabolism. In some bacteria, such as Sinorhizobium meliloti, it is an intermediate in the catabolism of trans-4-hydroxy-L-proline. The enzyme this compound dehydrogenase specifically acts on the D-isomer.[1] In mammalian systems, D-amino acids are generally less common, but the presence of D-amino acid oxidase suggests that this compound could be a substrate for this enzyme, leading to its degradation.

cis-4-Hydroxy-L-proline: A Collagen Synthesis Inhibitor and Potential Anticancer Agent

In contrast, cis-4-Hydroxy-L-proline has demonstrated significant biological activity in mammalian cells. It is a known inhibitor of collagen synthesis.[2] This inhibition is thought to occur by preventing the proper folding and deposition of triple helical collagen. Furthermore, this isomer has shown potential as an anticancer agent by inducing endoplasmic reticulum (ER) stress in cancer cells. Interestingly, a human enzyme, 4-oxo-L-proline reductase (BDH2), has been identified that can endogenously synthesize cis-4-hydroxy-L-proline from 4-oxo-L-proline.[3][4]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of each isomer. The lack of direct comparative studies means that the data is presented separately for each compound.

Table 1: Biological Activity of this compound

Biological ProcessEnzyme/SystemSpeciesKey FindingsReference
Metabolism This compound dehydrogenaseSinorhizobium melilotiSubstrate for the enzyme, involved in the catabolic pathway of hydroxyproline.[1]
Metabolism D-amino acid oxidasePorcineLikely substrate, as D-amino acid oxidases act on various D-amino acids.[5]
Antiviral Activity Herpes Simplex Virusin vitroMentioned as having inhibitory effects on viral replication.[6]
Apoptosis Induction Hepatocyte-like cellsin vitroReported to induce apoptosis.[6]

Table 2: Biological Activity of cis-4-Hydroxy-L-proline

Biological ProcessCell Line/SystemSpeciesConcentration/DoseKey FindingsReference
Collagen Synthesis Inhibition Bovine Retinal Pigment Epithelial CellsBovineDose-dependentInhibited collagen synthesis.[2]
Anticancer Activity (ER Stress) Pancreatic Cancer CellsHumanNot specifiedInduces endoplasmic reticulum stress, leading to inhibition of cell growth.
Inhibition of Cell Proliferation Bovine Retinal Pigment Epithelial CellsBovineDose-dependentInhibited cell proliferation in a dose- and time-dependent manner.[2]
Inhibition of Cell Migration Bovine Retinal Pigment Epithelial CellsBovineDose-dependentInhibited cell migration.[2]
Toxicity RatsRat903 mg/kgSigns of liver damage at high doses.[7]
Toxicity Human Hepatocytes (HEPAC2)HumanBelow 3.2 mg/mlNo significant toxic effects observed.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies used in key studies.

Protocol 1: Assay for this compound dehydrogenase Activity

This protocol is based on the characterization of the enzyme from Sinorhizobium meliloti.[1]

  • Enzyme Purification: The hypO gene, encoding the dehydrogenase, is expressed in a suitable host like Pseudomonas putida. The protein is then purified using standard chromatographic techniques.

  • Activity Assay: The enzyme activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as p-iodonitrotetrazolium violet (INT) or nitroblue tetrazolium (NBT), in the presence of this compound.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl, pH 9.0), an electron-transfer intermediate like phenazine (B1670421) methosulfate (PMS), the electron acceptor (INT or NBT), and the substrate (this compound).

  • Quantification: The rate of color formation is measured at a specific wavelength (e.g., 490 nm for INT) to determine the enzyme activity. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the electron acceptor per minute.

  • Substrate Specificity: To determine substrate specificity, other D-amino acids are substituted for this compound in the reaction mixture, and the relative reaction rates are measured.

Protocol 2: Assessment of Collagen Synthesis Inhibition by cis-4-Hydroxy-L-proline

This protocol is a general method based on studies investigating the inhibition of collagen production.[2]

  • Cell Culture: A suitable cell line that actively synthesizes collagen (e.g., retinal pigment epithelial cells, fibroblasts) is cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of cis-4-Hydroxy-L-proline for a defined period.

  • Metabolic Labeling: To measure newly synthesized collagen, a radiolabeled amino acid precursor, such as [³H]-proline, is added to the culture medium.

  • Sample Preparation: After the incubation period, the cell culture medium and cell lysate are collected. Proteins are precipitated using a method like trichloroacetic acid (TCA) precipitation.

  • Collagenase Digestion: The protein precipitate is then treated with bacterial collagenase, which specifically degrades collagen.

  • Quantification: The amount of collagen synthesized is determined by measuring the radioactivity in the collagenase-sensitive fraction (the supernatant after collagenase digestion and re-precipitation of non-collagenous proteins) and comparing it to the total protein radioactivity. The percentage of collagen synthesis is calculated as (collagenase-digestible radioactivity / total protein radioactivity) x 100.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in understanding the distinct biological roles of these isomers.

bacterial_metabolism cluster_pathway Bacterial Catabolism of Hydroxyproline trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline This compound This compound trans-4-Hydroxy-L-proline->this compound Hydroxyproline 2-epimerase Δ1-pyrroline-4-hydroxy-2-carboxylate Δ1-pyrroline-4-hydroxy-2-carboxylate This compound->Δ1-pyrroline-4-hydroxy-2-carboxylate This compound dehydrogenase α-ketoglutarate semialdehyde α-ketoglutarate semialdehyde Δ1-pyrroline-4-hydroxy-2-carboxylate->α-ketoglutarate semialdehyde Deaminase α-ketoglutarate α-ketoglutarate α-ketoglutarate semialdehyde->α-ketoglutarate Dehydrogenase

Caption: Bacterial metabolic pathway for the conversion of trans-4-hydroxy-L-proline to α-ketoglutarate, highlighting the role of this compound as a key intermediate.

mammalian_synthesis_action cluster_synthesis Endogenous Synthesis of cis-4-Hydroxy-L-proline cluster_action Proposed Mechanism of Action 4-oxo-L-proline 4-oxo-L-proline cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline 4-oxo-L-proline->cis-4-Hydroxy-L-proline 4-oxo-L-proline reductase (BDH2) + NADH cis-4-Hydroxy-L-proline_action cis-4-Hydroxy-L-proline Collagen_Synthesis Collagen Synthesis Pathway cis-4-Hydroxy-L-proline_action->Collagen_Synthesis ER_Stress Induction of Endoplasmic Reticulum Stress cis-4-Hydroxy-L-proline_action->ER_Stress Inhibition Inhibition of Collagen Deposition Collagen_Synthesis->Inhibition Anticancer_Effect Anticancer Effect ER_Stress->Anticancer_Effect

Caption: Endogenous synthesis of cis-4-Hydroxy-L-proline in mammalian cells and its proposed mechanisms of action, including collagen synthesis inhibition and induction of ER stress.

Conclusion

The biological activities of this compound and its L-isomer are distinct and stereospecific. While the D-isomer appears to be primarily relevant in the context of microbial metabolism, the L-isomer exhibits significant effects on mammalian cellular processes, including collagen synthesis and cell proliferation, and holds potential for therapeutic applications. The lack of direct comparative studies underscores a gap in the current research landscape. Future investigations directly comparing the effects of these two isomers in various biological systems would be invaluable for a more comprehensive understanding of their structure-activity relationships and for exploring their full therapeutic and biotechnological potential.

References

The Destabilizing Influence of cis-4-Hydroxy-D-proline on Collagen Triple Helix Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of cis-4-Hydroxy-D-proline on the stability of the collagen triple helix. While direct quantitative experimental data for this compound is notably absent in the current scientific literature, this document synthesizes available data on related proline analogs to infer its likely impact. We will explore the well-established stabilizing role of trans-4-hydroxy-L-proline (Hyp) and the destabilizing nature of cis-isomers, offering a framework for understanding the conformational dynamics of modified collagen peptides.

Comparative Analysis of Proline Analogs on Collagen Stability

The stability of the collagen triple helix is critically dependent on the stereochemistry of its constituent imino acids, particularly at the Yaa position of the repeating Gly-Xaa-Yaa sequence. The post-translational hydroxylation of proline to trans-4-hydroxy-L-proline is a key stabilizing modification.

The Stabilizing Effect of trans-4-Hydroxy-L-proline (Hyp)

trans-4-Hydroxy-L-proline is known to significantly enhance the thermal stability of the collagen triple helix. This stabilization is attributed to a combination of stereoelectronic effects and the formation of a stabilizing hydration network. The hydroxyl group in the trans configuration pre-organizes the pyrrolidine (B122466) ring into a Cγ-exo pucker, which is favorable for the triple-helical conformation. This pre-organization reduces the entropic penalty of folding.

The Destabilizing Effect of cis-Proline Analogs

In contrast, the cis-configuration of the hydroxyl group on the proline ring is generally associated with a destabilization of the collagen triple helix. While specific data for this compound is unavailable, studies on cis-4-hydroxy-L-proline have demonstrated its detrimental effect. This destabilization arises from unfavorable steric clashes and the disruption of the precise backbone geometry required for the triple helix. The cis-conformation can lead to incorrect mainchain dihedral angles, hindering the proper alignment of the three peptide chains.[1]

Quantitative Data on Collagen Model Peptides

To illustrate the impact of proline hydroxylation and stereochemistry on collagen stability, the following table summarizes the melting temperatures (Tm) of various collagen-like peptides.

Peptide SequenceDescriptionMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀Unhydroxylated proline at Xaa and Yaa positions.24[2]
(Pro-Hyp-Gly)₁₀trans-4-hydroxy-L-proline at the Yaa position.58[2]
(Pro-Hyp(3S)-Gly)₁₀cis-3-hydroxy-L-proline at the Yaa position.Destabilized relative to Pro[1]
{Pro-Hyp[C(O)CH₃]Gly}₁₀O-acetylated trans-4-hydroxy-L-proline at the Yaa position.Intermediate stability between (Pro-Hyp-Gly)₁₀ and (Pro-Pro-Gly)₁₀[3]

Note: The absence of data for this compound containing peptides in this table reflects the current gap in the scientific literature.

Experimental Protocols

Accurate determination of collagen triple helix stability relies on precise biophysical techniques. Below are detailed protocols for the two most common methods.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation Analysis

Circular dichroism spectroscopy is a widely used method to monitor the conformational changes in collagen during thermal denaturation. The triple helix of collagen has a characteristic CD spectrum with a positive peak around 225 nm. The unfolding of the triple helix results in the loss of this signal.

Protocol:

  • Sample Preparation:

    • Dissolve the collagen-like peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • Degas the solution to prevent bubble formation during heating.

    • Use a quartz cuvette with a path length of 1 mm or 10 mm, depending on the sample concentration and instrument sensitivity.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at 225 nm.

    • Use a temperature controller to ramp the temperature from a starting point below the expected transition (e.g., 4 °C) to a point above the transition (e.g., 80 °C).

    • Set a heating rate of 0.25 to 1.0 °C/min to allow for thermal equilibration.[4]

  • Data Acquisition:

    • Record the ellipticity at 225 nm as a function of temperature.

    • Collect data points at regular temperature intervals (e.g., every 0.5 °C).

  • Data Analysis:

    • Plot the ellipticity versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tm) is determined as the midpoint of this transition, which corresponds to the temperature at which 50% of the collagen is unfolded.[4]

Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

Differential scanning calorimetry directly measures the heat absorbed by a sample as it undergoes a thermally induced transition. For collagen, this corresponds to the endothermic unfolding of the triple helix.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of the collagen-like peptide (typically 1-5 mg/mL) in the desired buffer.

    • Accurately weigh a small amount of the sample (e.g., 10-20 µL) into a DSC sample pan.

    • Prepare a reference pan containing the same volume of buffer.

    • Hermetically seal both pans.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC instrument.

    • Set the temperature program to scan from a low temperature (e.g., 10 °C) to a high temperature (e.g., 90 °C) at a constant heating rate (e.g., 1 °C/min).

  • Data Acquisition:

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the denaturation of the collagen triple helix.

    • The melting temperature (Tm) is the temperature at the peak maximum of the endotherm.

    • The area under the peak can be integrated to determine the enthalpy of denaturation (ΔH), providing further thermodynamic information about the stability of the triple helix.

Visualizing the Effects on Collagen Structure

The following diagrams, generated using the DOT language, illustrate the molecular basis for the stability differences conferred by proline analogs.

Stabilization of Collagen Triple Helix by trans-4-Hydroxy-L-proline cluster_0 Single Polypeptide Chain cluster_1 Conformational Effect cluster_2 Resulting Structure Pro Proline Hyp trans-4-Hydroxy-L-proline Pro->Hyp Prolyl-4-hydroxylase Pucker Cγ-exo Ring Pucker (Favorable Geometry) Hyp->Pucker Hydration Stabilizing Water Bridge Network Hyp->Hydration StableHelix Stable Collagen Triple Helix Pucker->StableHelix Hydration->StableHelix Hypothesized Destabilization by cis-4-Hydroxyproline cluster_0 Single Polypeptide Chain cluster_1 Conformational Effect cluster_2 Resulting Structure cisHyp cis-4-Hydroxyproline (D- or L-) Clash Steric Hindrance cisHyp->Clash Distortion Backbone Distortion cisHyp->Distortion UnstableHelix Unstable/Unfolded Triple Helix Clash->UnstableHelix Distortion->UnstableHelix

References

The Analytical Edge: cis-4-Hydroxy-D-proline as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is a critical determinant of data quality, accuracy, and reliability. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability. This guide provides an objective comparison of cis-4-Hydroxy-D-proline as an internal standard against its common alternatives, supported by experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.

The Role of an Internal Standard

An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control sample before processing. Its primary function is to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The two main categories of internal standards are stable isotope-labeled (SIL) internal standards and structural analog internal standards.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" in bioanalysis. In these standards, one or more atoms of the analyte are replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This makes the SIL-IS nearly chemically and physically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency.[1][2] This near-perfect mimicry provides the most accurate correction for analytical variability.[2] For the analysis of proline and hydroxyproline (B1673980), stable isotope-labeled versions such as L-proline-¹³C₅,¹⁵N or deuterium-labeled hydroxyproline are frequently employed.[3]

This compound: A Structural Analog Internal Standard

This compound is a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline, a key component of collagen. When the analyte of interest is not an isomer of hydroxyproline, this compound can serve as a structural analog internal standard. Structural analogs are compounds with similar chemical and physical properties to the analyte but are not isotopically labeled.[1] They are often more readily available and cost-effective than custom-synthesized SIL internal standards.

Performance Comparison: this compound vs. Alternatives

The performance of an internal standard is evaluated based on its ability to ensure the accuracy and precision of the analytical method. The following tables summarize the expected performance characteristics of a structural analog IS like this compound compared to a SIL-IS.

Table 1: General Performance Comparison of Internal Standard Types

Performance MetricStable Isotope-Labeled (SIL) ISStructural Analog IS (e.g., this compound)
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical to the analyte
Chromatographic Behavior Co-elutes with the analyteElutes close to, but separately from, the analyte
Matrix Effect Compensation ExcellentVariable; may not fully compensate for matrix effects
Extraction Recovery Tracking ExcellentGood to moderate
Accuracy & Precision HighGenerally lower than SIL-IS
Cost & Availability Higher cost, may require custom synthesisLower cost, more readily available

Table 2: Representative Bioanalytical Method Validation Data

This table presents typical validation data from LC-MS/MS methods for amino acid analysis, illustrating the performance of different internal standard types.

ParameterMethod using SIL-IS (Deuterium-labeled Hyp)[4]Method using Structural Analog IS
Analyte HydroxyprolineProline
Internal Standard Deuterium-labeled HydroxyprolineN-methyl-L-proline[5]
Linearity (r²) > 0.99> 0.994[5]
Intra-day Precision (%CV) < 6%Not explicitly stated, but method deemed precise
Inter-day Precision (%CV) < 6%Not explicitly stated, but method deemed precise
Accuracy (% Recovery) 100 ± 6%Not explicitly stated, but method deemed accurate

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Analysis of Hydroxyproline in Tissue using a SIL-IS

This protocol is adapted from a validated method for the determination of hydroxyproline in mouse kidney tissue.[4]

1. Sample Preparation (Hydrolysis):

  • Homogenize tissue samples in water.
  • Add an equal volume of concentrated hydrochloric acid (HCl) to the homogenate.
  • Add a known concentration of deuterium-labeled hydroxyproline as the internal standard.
  • Hydrolyze the samples at 110°C for 24 hours.
  • Neutralize the hydrolysate with sodium hydroxide (B78521) (NaOH).
  • Centrifuge the sample and collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A column suitable for amino acid analysis.
  • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., formic acid in water and methanol).
  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both hydroxyproline and the deuterium-labeled internal standard.

Protocol 2: General Workflow for Amino Acid Analysis using a Structural Analog IS

This protocol outlines a general procedure that can be adapted for using this compound as an internal standard for the analysis of other amino acids.

1. Sample Preparation (Protein Precipitation):

  • To a plasma or serum sample, add a known concentration of this compound internal standard solution.
  • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
  • Vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 or HILIC column.
  • Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile (B52724) or methanol.
  • Mass Spectrometer: A tandem mass spectrometer in positive ESI mode.
  • MRM Transitions: Optimized transitions for the analyte and this compound.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the bioanalytical method workflow and a comparison of the internal standard types.

Bioanalytical Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification Internal Standard Comparison cluster_SIL Stable Isotope-Labeled IS cluster_Analog Structural Analog IS SIL_Adv Advantages: - High Accuracy & Precision - Excellent Matrix Effect Compensation - Co-elution with Analyte SIL_Disadv Disadvantages: - Higher Cost - Potential for Isotopic Crosstalk Analog_Adv Advantages: - Lower Cost - Readily Available Analog_Disadv Disadvantages: - Variable Matrix Effect Compensation - Different Chromatographic Retention - Potential for Different Extraction Recovery Choice Choice of Internal Standard Choice->SIL_Adv Choice->Analog_Adv Analyte Analyte Properties Analyte->Choice Method Assay Requirements (e.g., regulatory submission) Method->Choice

References

benchmarking cis-4-Hydroxy-D-proline against other non-natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – In the landscape of drug discovery and development, the use of non-natural amino acids offers a powerful tool to enhance the therapeutic properties of peptides and other pharmaceuticals. This guide provides a comprehensive comparison of cis-4-Hydroxy-D-proline against other notable non-natural amino acids: Azetidine-2-carboxylic acid, Pipecolic acid, 3,4-dehydro-D-proline, and Thiazolidine-4-carboxylic acid. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Physicochemical Properties

A foundational aspect of any drug candidate is its physicochemical profile. The following table summarizes key properties of this compound and its counterparts.

PropertyThis compoundAzetidine-2-carboxylic acidPipecolic acid3,4-dehydro-D-prolineThiazolidine-4-carboxylic acid
Molecular Weight ( g/mol ) 131.13[1]101.10129.16[2]113.11[3]133.17
Melting Point (°C) 243 (dec.)[4][5]Not Available264[2]245 (dec.)[6]Not Available
Appearance White powder[5]Not AvailableWhite crystalline solid[7]Crystals[6]Not Available
Solubility Soluble in water[8]Soluble in waterSoluble in water and polar organic solvents[7]Not AvailableNot Available

Biological Activity and Performance

The true potential of these non-natural amino acids lies in their biological effects. This section compares their performance in key areas of research interest, including cytotoxicity, impact on protein stability, and known pharmacokinetic profiles.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. The following table presents available IC50 values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Reference
L-Azetidine-2-carboxylic acidBV2 microglial cells>1000 µM (Significant reduction in viability)--INVALID-LINK--
Thiazolidine-4-carboxylic acid derivativesVarious cancer cell linesVaries (µM to nM range)--INVALID-LINK--

Note: Direct comparative IC50 data for this compound, Pipecolic acid, and 3,4-dehydro-D-proline in the same cell lines under identical conditions is limited in the currently available literature.

Impact on Protein Stability

The incorporation of non-natural amino acids can significantly alter the stability and conformation of proteins. This can be a desirable effect to enhance the half-life or activity of a therapeutic peptide.

  • This compound: The introduction of a hydroxyl group can lead to additional hydrogen bonding, potentially increasing protein stability.

  • Azetidine-2-carboxylic acid: This proline analog can be misincorporated into proteins in place of proline, leading to protein misfolding and the induction of the unfolded protein response (UPR).[7] This can destabilize protein structures.

  • Pipecolic acid: As a six-membered ring analog of proline, it can influence peptide conformation and has been studied for its role in various metabolic pathways.[7]

  • 3,4-dehydro-D-proline: The double bond in the pyrrolidine (B122466) ring introduces conformational constraints that can affect protein folding and stability.

  • Thiazolidine-4-carboxylic acid: The presence of a sulfur atom in the ring can influence the local electronic environment and protein conformation.

Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as drugs.

CompoundKey Pharmacokinetic FindingsReference
Thiazolidine-4-carboxylic acid Rapidly and completely absorbed in rats after oral administration. Primarily eliminated through urinary excretion. Shows specific tissue accumulation, particularly in the liver and pancreas.[9]

Note: Detailed pharmacokinetic data for this compound, Azetidine-2-carboxylic acid, Pipecolic acid, and 3,4-dehydro-D-proline is not extensively available in the public domain.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the non-natural amino acids (e.g., this compound, Azetidine-2-carboxylic acid, etc.) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start: Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cell adherence (overnight) seed_cells->adherence treatment Treat with non-natural amino acids adherence->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate (2-4h) for formazan formation add_mtt->formazan_formation solubilize Add solubilization solution formazan_formation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analysis Data Analysis (Calculate IC50) read_absorbance->analysis end End analysis->end UPR_Pathway Aze Azetidine-2-carboxylic acid MisfoldedProteins Protein Misfolding in ER Aze->MisfoldedProteins UPR Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis Homeostasis Restoration of ER Homeostasis PERK->Homeostasis IRE1->Apoptosis IRE1->Homeostasis ATF6->Homeostasis Pipecolic_Acid_Signaling Pathogen Pathogen Attack PipecolicAcid Pipecolic Acid Biosynthesis Pathogen->PipecolicAcid SA_Dependent SA-Dependent Pathway PipecolicAcid->SA_Dependent SA_Independent SA-Independent Pathway PipecolicAcid->SA_Independent SAR Systemic Acquired Resistance (SAR) SA_Dependent->SAR SA_Independent->SAR

References

Unraveling the Conformational Dynamics: A Comparative Analysis of Cis-Trans Isomerization in Peptides Containing 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is paramount for designing novel therapeutics and biomaterials. A key determinant of peptide and protein structure is the cis-trans isomerization of the peptide bond preceding a proline residue. The incorporation of 4-hydroxyproline (B1632879) (Hyp), a common post-translational modification, introduces an additional layer of complexity to this process. This guide provides a comprehensive comparison of the cis-trans isomerization in peptides containing 4-hydroxyproline and its derivatives, supported by experimental data and detailed methodologies.

The interconversion between the cis and trans conformations of the Xaa-Pro peptide bond is an intrinsically slow process that can be a rate-limiting step in protein folding.[1][2] The presence of a hydroxyl group on the Cγ atom of the proline ring in 4-hydroxyproline significantly influences the energetics of this isomerization, thereby impacting the stability and folding of proteins like collagen, where it is a major component.[3][4][5]

The Inductive Effect of 4-Hydroxyproline on Isomerization

The hydroxyl group of 4-hydroxyproline is electron-withdrawing, which has significant consequences for the adjacent peptide bond.[3][6] This inductive effect leads to a decrease in the double bond character of the amide C-N bond, which in turn lowers the energy barrier for cis-trans isomerization.[1] Studies on N-acetyl-4(R)-hydroxy-L-proline methylester have shown that the presence of the hydroxyl group leads to a higher population of the trans isomer at equilibrium compared to peptides containing proline.[3] This preference for the trans conformation is crucial for the stability of the collagen triple helix, where all peptide bonds are in the trans state.[3][7]

Comparative Quantitative Data

To facilitate a clear comparison, the following table summarizes key quantitative data from studies on the cis-trans isomerization of various proline-containing model peptides.

Peptide DerivativeSolventTemperature (°C)ktrans→cis (s-1)kcis→trans (s-1)Ktrans/cisΔG‡trans→cis (kcal/mol)ΔG‡cis→trans (kcal/mol)Reference
N-acetyl-L-proline methylesterDioxane37--1.8--[3]
N-acetyl-4(R)-hydroxy-L-proline methylesterDioxane37--2.5--[3]
N-acetyl-4(R)-fluoro-L-proline methylesterDioxane37> N-acetyl-L-proline methylester-3.1--[3]
Ac-Ala-Pro-Ala-Lys-NH2Aqueous---1.7 - 15.7--[8]

Note: Dashes indicate data not explicitly reported in the cited source. Ktrans/cis represents the equilibrium constant for the trans to cis isomerization.

The Role of Prolyl Isomerases

In biological systems, the slow cis-trans isomerization of prolyl peptide bonds is often accelerated by enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases).[1][2] These enzymes play a crucial role in protein folding, including the proper assembly of collagen molecules.[3] The activity of PPIases can be influenced by modifications on the proline ring. For instance, the FK506-binding protein (FKBP) family of PPIases demonstrates catalytic activity towards peptides derived from histone H3, with substrate specificity influenced by residues flanking the target proline.[2]

Experimental Methodologies

The study of cis-trans proline isomerization relies heavily on a variety of biophysical and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for investigating cis-trans isomerization at an atomic level.[9] One-dimensional and two-dimensional NMR experiments, such as 1H-15N HSQC, allow for the direct observation and quantification of both the cis and trans isomers in solution.[10][11] By monitoring the exchange between the two states, it is possible to determine the kinetics and thermodynamics of the isomerization process.[11] For example, pressure-jump NMR can be used to probe the cis/trans equilibria in oligomeric states.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the secondary structure of peptides and the nature of the peptide bond. The position of the amide I vibrational mode is sensitive to the electronic environment of the carbonyl group, which is altered by the inductive effect of substituents on the proline ring.[3]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to characterize peptides and confirm modifications such as O-acylation of hydroxyproline (B1673980) residues.[6]

Visualizing the Isomerization and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the fundamental process of proline isomerization and a typical experimental approach to its study.

Proline_Isomerization cluster_peptide Peptide Chain cluster_peptide_cis Xaa Xaa Pro_trans Pro (trans) Yaa_trans Yaa Pro_cis Pro (cis) Pro_trans->Pro_cis Isomerization PPIase PPIase Pro_trans->PPIase Xaa_cis Xaa Pro_cis->Pro_trans Isomerization Yaa_cis Yaa PPIase->Pro_cis Catalysis

Figure 1: Cis-trans isomerization of a prolyl peptide bond, which can be catalyzed by peptidyl-prolyl isomerases (PPIases).

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Isomerization Analysis cluster_interpretation Data Interpretation SolidPhase Solid-Phase Peptide Synthesis HPLC HPLC Purification SolidPhase->HPLC MS Mass Spectrometry Characterization HPLC->MS NMR NMR Spectroscopy (1D/2D) MS->NMR FTIR FTIR Spectroscopy MS->FTIR Kinetics Kinetic Analysis (e.g., line-shape analysis, EXSY) NMR->Kinetics Thermo Thermodynamic Analysis (Equilibrium constants) NMR->Thermo StructuralModeling Structural Modeling Kinetics->StructuralModeling Thermo->StructuralModeling FunctionalImplications Functional Implications (e.g., protein folding, stability) StructuralModeling->FunctionalImplications

References

Differentiating Hydroxyproline Isomers: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of hydroxyproline (B1673980) (Hyp) isomers are critical in various fields, from collagen biology and disease biomarker discovery to pharmaceutical development. These isomers, including positional isomers (e.g., 3-Hyp and 4-Hyp) and stereoisomers (e.g., cis and trans), often exhibit distinct biological functions. However, their identical mass makes them indistinguishable by conventional mass spectrometry. Tandem mass spectrometry (MS/MS) and associated techniques have emerged as powerful tools to overcome this challenge.

This guide provides an objective comparison of four prominent tandem mass spectrometry-based methodologies for the differentiation of hydroxyproline isomers:

  • Collision-Induced Dissociation (CID) Tandem Mass Spectrometry

  • Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

  • Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS)

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

We will delve into the principles of each technique, present supporting experimental data in comparative tables, provide detailed experimental protocols, and visualize the workflows using diagrams.

Comparison of Analytical Performance

The choice of method for differentiating hydroxyproline isomers depends on the specific analytical challenge, including the type of isomers to be distinguished (positional vs. stereoisomers), the complexity of the sample matrix, and the required sensitivity and throughput. The following table summarizes the key performance characteristics of the four techniques.

Parameter CID-based MS/MS IRMPD Spectroscopy 2D-LC-MS/MS IMS-MS
Primary Application Differentiation of positional isomers (3-Hyp vs. 4-Hyp) in peptides.Unambiguous differentiation of positional and stereoisomers (e.g., cis-3-Hyp, cis-4-Hyp, trans-4-Hyp).Enantioselective determination of cis and trans isomers (D/L forms).Separation of stereoisomers (cis vs. trans) and diastereomers.
Principle of Differentiation Characteristic fragment ion patterns.Vibrational spectroscopy of gas-phase ions.Chromatographic separation prior to MS/MS detection.Separation based on ion size, shape, and charge.
Sample Derivatization Not required.Not required, but lithiation enhances differentiation.Required for chiral separation (e.g., with NBD-F).Not required, but lithiation significantly improves resolution.
Resolution Dependent on the uniqueness of fragment ions.High spectral resolution allows for clear differentiation.Baseline separation of enantiomers achievable.Baseline separation of diastereomers has been demonstrated[1].
Sensitivity Generally high, suitable for proteomics workflows.High, but may require specialized instrumentation (e.g., FEL).High, with reported LOQs in the fmol range for D-enantiomers[2].High, with potential for enhanced sensitivity through ion focusing.
Quantitative Capability Relative quantification based on fragment ion intensities.Primarily a qualitative technique for structural elucidation.Excellent for quantitative analysis with validated methods.Emerging quantitative applications.
Throughput High, compatible with standard LC-MS/MS workflows.Lower, often used for detailed structural studies.Moderate, due to the two-dimensional separation.High, can be integrated with rapid LC separations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced analytical techniques. Below are representative protocols for each method.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry

This method leverages the differential fragmentation of peptide ions containing 3-hydroxyproline (B1217163) versus 4-hydroxyproline (B1632879).

Sample Preparation:

  • Proteins are extracted from the biological matrix of interest.

  • Proteins are subjected to enzymatic digestion (e.g., with trypsin or Lys-C) to generate peptides.

  • The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.

Mass Spectrometry Analysis:

  • Peptides are separated by reverse-phase liquid chromatography (RPLC) coupled to a tandem mass spectrometer.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for CID.

  • The collision energy is optimized to generate diagnostic fragment ions.

  • Differentiation is achieved by monitoring for characteristic fragment ions. Specifically, the presence of C-terminal w(n) fragment ions can distinguish 4-hydroxyproline from the 3-isomer and isoleucine. Additionally, N-terminal a(n) ions containing 4-hydroxyproline readily undergo water loss, which is not observed for 3-hydroxyproline[3][4].

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy provides structural information by measuring the infrared spectrum of mass-selected ions. Lithiation of hydroxyproline isomers significantly enhances spectral differences, enabling their unambiguous identification[5][6].

Sample Preparation:

  • Hydroxyproline standards or samples are dissolved in a 50:50 mixture of water and methanol (B129727) to a concentration of approximately 10-100 µM[5].

  • For lithiation, lithium chloride (LiCl) is added to the solution to achieve a molar ratio of approximately 1:2 (hydroxyproline:LiCl)[5].

Mass Spectrometry and IRMPD Analysis:

  • The sample solution is introduced into the mass spectrometer via electrospray ionization (ESI).

  • The lithiated hydroxyproline isomer ions ([M+Li]+) are mass-selected and trapped in a quadrupole ion trap.

  • The trapped ions are irradiated with a tunable infrared laser, such as a Free Electron Laser (FEL)[5][7].

  • The IRMPD spectrum is generated by plotting the photo-dissociation yield as a function of the laser wavenumber.

  • The resulting spectra show distinct vibrational features for each isomer, allowing for their differentiation[5][6].

Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS)

This powerful technique is particularly suited for the separation and quantification of hydroxyproline enantiomers in complex biological samples.

Sample Preparation and Derivatization:

  • Amino acids are extracted from the sample matrix.

  • The extracted amino acids are derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable chiral separation and enhance detection sensitivity[7][8].

2D-LC-MS/MS Analysis:

  • First Dimension (Reversed-Phase LC): The NBD-derivatized amino acids are separated on a reversed-phase column (e.g., Singularity RP18) to separate the D/L mixtures of the different isomers[7][8].

  • Fraction Collection: The fractions containing the hydroxyproline isomers are collected.

  • Second Dimension (Chiral LC): The collected fractions are injected onto a Pirkle-type enantioselective column (e.g., Singularity CSP-001S) for the separation of the D and L enantiomers[7][8].

  • Mass Spectrometry Detection: The separated enantiomers are detected by a tandem mass spectrometer (e.g., a triple quadrupole) operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[7][8].

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds a dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers that are indistinguishable by mass alone.

Sample Preparation:

  • Hydroxyproline isomers are dissolved in an appropriate solvent.

  • For enhanced separation, an alkali metal salt (e.g., LiCl) is added to the solution to promote the formation of metal-adducted ions.

IMS-MS Analysis:

  • The sample is introduced into the mass spectrometer via ESI.

  • The generated ions (e.g., [M+Li]+) are guided into an ion mobility cell.

  • Inside the ion mobility cell, the ions drift through a buffer gas under the influence of a weak electric field, separating based on their collision cross-section (CCS). Different isomers will have different drift times.

  • The mobility-separated ions then enter the mass analyzer for m/z measurement.

  • The resulting data can be visualized as a two-dimensional plot of drift time versus m/z, where different isomers appear as distinct spots. Baseline separation of lithiated cis- and trans-hydroxyproline has been achieved with this technique[1].

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.

CID_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry ProteinExtraction Protein Extraction EnzymaticDigestion Enzymatic Digestion ProteinExtraction->EnzymaticDigestion Desalting Desalting (SPE) EnzymaticDigestion->Desalting RPLC RPLC Separation Desalting->RPLC Peptide Mixture TandemMS Tandem MS (CID) RPLC->TandemMS DataAnalysis Data Analysis TandemMS->DataAnalysis DifferentiatedIsomers DifferentiatedIsomers DataAnalysis->DifferentiatedIsomers Isomer Differentiation (Fragment Ions)

CID-based MS/MS Workflow

IRMPD_Workflow cluster_sample_prep Sample Preparation cluster_irmpd_analysis IRMPD Analysis SampleDissolution Dissolve Sample Lithiation Add LiCl SampleDissolution->Lithiation ESI Electrospray Ionization Lithiation->ESI Lithiated Sample IonSelection Mass Select [M+Li]+ ESI->IonSelection IR_Irradiation IR Laser Irradiation IonSelection->IR_Irradiation Photodissociation Measure Photodissociation IR_Irradiation->Photodissociation DifferentiatedIsomers DifferentiatedIsomers Photodissociation->DifferentiatedIsomers Isomer Differentiation (IR Spectrum) TwoD_LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis 2D-LC-MS/MS Analysis Extraction Amino Acid Extraction Derivatization Derivatization (NBD-F) Extraction->Derivatization FirstD_LC 1st Dimension RPLC Derivatization->FirstD_LC Derivatized Amino Acids FractionCollection Fraction Collection FirstD_LC->FractionCollection SecondD_LC 2nd Dimension Chiral LC FractionCollection->SecondD_LC TandemMS Tandem MS (MRM) SecondD_LC->TandemMS DifferentiatedIsomers DifferentiatedIsomers TandemMS->DifferentiatedIsomers Enantiomer Separation & Quantification IMS_MS_Workflow cluster_sample_prep Sample Preparation cluster_ims_ms_analysis IMS-MS Analysis SampleDissolution Dissolve Sample Lithiation Add LiCl SampleDissolution->Lithiation ESI Electrospray Ionization Lithiation->ESI Lithiated Sample IonMobility Ion Mobility Separation ESI->IonMobility MassAnalysis Mass Analysis IonMobility->MassAnalysis DataVisualization 2D Plot (Drift Time vs. m/z) MassAnalysis->DataVisualization DifferentiatedIsomers DifferentiatedIsomers DataVisualization->DifferentiatedIsomers Isomer Differentiation (Collision Cross-Section)

References

Safety Operating Guide

Proper Disposal of cis-4-Hydroxy-D-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of cis-4-Hydroxy-D-proline, a compound often used in peptide synthesis and other biochemical applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

  • May be harmful if swallowed.[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE should be worn when handling this compound:

  • Eye Protection: Eyeshields or chemical safety goggles are necessary to prevent eye contact.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]

  • Respiratory Protection: In case of dust formation, use a type N95 (US) or equivalent respirator.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with local, state, and federal regulations.

Step 1: Collection of Waste

  • Carefully sweep up the solid this compound, minimizing dust generation.[5]

  • Place the collected material into a suitable, clearly labeled, and tightly sealed container for disposal.[4][5]

  • Avoid mixing with other incompatible wastes.

Step 2: Storage of Waste

  • Store the waste container in a designated, well-ventilated area.[4]

  • The container should be kept tightly closed.[4]

Step 3: Professional Disposal

  • The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][4]

  • Do not dispose of this chemical into the environment, drains, or sewer systems.[5][6]

  • Consult your institution's environmental health and safety (EHS) department for specific guidance and to arrange for pickup by a certified waste handler.

Quantitative Hazard Information Summary

Hazard StatementGHS ClassificationSource
Causes skin irritationWarning: Skin corrosion/irritation (Category 2)[1][2]
Causes serious eye irritationWarning: Serious eye damage/eye irritation (Category 2A)[1][2]
May cause respiratory irritationWarning: Specific target organ toxicity — single exposure (Category 3)[2]
Harmful if swallowedWarning: Acute toxicity, oral (Category 4)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Collect Waste Material A->B Proceed with caution C Step 3: Secure in Labeled Container B->C Minimize dust D Step 4: Store in Designated Area C->D Tightly sealed E Step 5: Contact EHS/Waste Disposal D->E For pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of cis-4-Hydroxy-D-proline, a key reagent in contemporary research and development. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Minimum Required PPE:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential splashes.
Face ShieldRecommended when handling large quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling this compound. Double-gloving is recommended for extended handling periods.
Respiratory Protection N95 RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. All work with the powder form should be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Use

A structured workflow is critical to minimize exposure and prevent contamination. The following step-by-step procedures should be implemented for all handling activities involving this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's emergency procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly designated for chemical storage.

Weighing the Compound

Due to the powdered nature of this compound, the weighing process presents a significant risk of aerosolization.

  • Preparation: Don all required PPE, with particular attention to respiratory protection. Prepare the balance and all necessary utensils (weighing paper/boat, spatulas) within a certified chemical fume hood.

  • Taring: Place a clean, empty container on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of the compound to the container using a clean spatula. Avoid any sudden movements that could create dust.

  • Cleaning: Once the desired amount is weighed, securely close the primary container. Clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

Experimental Use (Example: Reconstitution)

This protocol outlines the standard procedure for safely reconstituting the lyophilized powder for use in experimental assays.

  • Preparation: Within a chemical fume hood, assemble the vial of this compound, the appropriate sterile solvent (e.g., sterile water or a specific buffer), sterile syringes or calibrated pipettes, and a vortex mixer.

  • Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of solvent to the vial containing the compound. Avert the vial opening from your face.

  • Dissolution: Securely cap the vial and gently vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the vial containing the reconstituted solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Unused or expired solid this compound, and any contaminated disposables (e.g., weigh boats, gloves, wipes), should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste All aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not pour down the drain.
Contaminated Labware Disposable: Pipette tips and plastic tubes should be placed in the solid hazardous waste container. Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Melting Point 243 °C (decomposes)
Solubility in Water Soluble
Occupational Exposure Limits (OELs) No specific OELs have been established. Handle with care and minimize exposure.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from initial receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receiving Receive & Inspect Package storage Store in Cool, Dry, Ventilated Area receiving->storage weighing Weigh Powder storage->weighing Transfer to Fume Hood reconstitution Reconstitute for Experiment weighing->reconstitution solid_waste Solid Waste (Unused chemical, contaminated disposables) reconstitution->solid_waste Dispose of Contaminated Disposables liquid_waste Liquid Waste (Solutions) reconstitution->liquid_waste Dispose of Unused Solution decontamination Decontaminate Glassware reconstitution->decontamination Clean Reusable Glassware

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Hydroxy-D-proline
Reactant of Route 2
cis-4-Hydroxy-D-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.